Product packaging for 2-(1H-indazol-4-yl)acetic acid(Cat. No.:CAS No. 902131-33-3)

2-(1H-indazol-4-yl)acetic acid

Cat. No.: B1401269
CAS No.: 902131-33-3
M. Wt: 176.17 g/mol
InChI Key: JKKMMVLTZRIYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-indazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1401269 2-(1H-indazol-4-yl)acetic acid CAS No. 902131-33-3

Properties

IUPAC Name

2-(1H-indazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKMMVLTZRIYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902131-33-3
Record name (1H-Indazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-indazol-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of indazole, a bicyclic aromatic scaffold, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The indazole nucleus is a well-established "privileged scaffold," known to interact with various biological targets, and the acetic acid moiety at the 4-position provides a crucial handle for further chemical modifications and pharmacophore elaboration.

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering a blend of classical and contemporary synthetic strategies. Each pathway is discussed with an emphasis on the underlying chemical logic, experimental considerations, and the versatility of the approach.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several logical disconnections, forming the basis for the synthetic strategies detailed in this guide. The primary approaches involve either the formation of the indazole ring on a precursor already bearing the acetic acid side chain or the introduction of the acetic acid moiety onto a pre-existing indazole core.

G target This compound path1 Pathway 1: Side Chain Elaboration target->path1 C-C disconnection path2 Pathway 2: Indazole Ring Formation target->path2 Indazole ring disconnection path3 Pathway 3: Nitrile Hydrolysis target->path3 Functional group interconversion sub1a 1H-Indazole-4-carboxylic acid path1->sub1a sub1b 4-Methyl-1H-indazole path1->sub1b sub1c 1H-Indazole-4-carbaldehyde path1->sub1c sub2 Substituted o-nitrotoluene derivative path2->sub2 sub3 (1H-Indazol-4-yl)acetonitrile path3->sub3

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Elaboration of a Pre-formed Indazole Core

This classical and often highly convergent approach begins with a 4-substituted indazole, which is then chemically modified to introduce the acetic acid side chain. The choice of starting material dictates the subsequent reaction sequence.

1A: Arndt-Eistert Homologation of 1H-Indazole-4-carboxylic acid

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of a carboxylic acid.[1] This pathway commences with the readily available 1H-indazole-4-carboxylic acid.

G start 1H-Indazole-4-carboxylic acid step1 SOCl2 or (COCl)2 start->step1 intermediate1 1H-Indazole-4-carbonyl chloride step1->intermediate1 step2 CH2N2 intermediate1->step2 intermediate2 Diazoketone intermediate step2->intermediate2 step3 Ag2O, H2O (Wolff Rearrangement) intermediate2->step3 product This compound step3->product

Caption: Arndt-Eistert homologation pathway.

Causality Behind Experimental Choices:

  • Activation of the Carboxylic Acid: The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is crucial for the subsequent acylation of diazomethane.

  • Diazomethane Reaction: Diazomethane is a key reagent that serves as a source of a methylene group. It reacts with the acid chloride to form a diazoketone intermediate. It is important to use an excess of diazomethane to neutralize the HCl generated during the reaction, which could otherwise lead to the formation of undesired chloromethyl ketone byproducts.[1]

  • Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement upon treatment with a silver(I) catalyst (e.g., Ag₂O) to form a ketene. This rearrangement is the cornerstone of the homologation process.[2]

  • Hydrolysis: The ketene is then trapped by water in the reaction mixture to yield the desired this compound.

Experimental Protocol: Arndt-Eistert Homologation

  • Acid Chloride Formation: To a solution of 1H-indazole-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride or oxalyl chloride. Reflux the mixture until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the excess reagent and solvent under reduced pressure.

  • Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous ether. Cool the solution to 0 °C and slowly add an ethereal solution of diazomethane until a persistent yellow color is observed. Stir the reaction at 0 °C for 1-2 hours.

  • Wolff Rearrangement and Hydrolysis: To the diazoketone solution, add a suspension of silver(I) oxide in water. Stir the mixture at room temperature or with gentle heating until the evolution of nitrogen ceases.

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

1B: From 1H-Indazole-4-carbaldehyde via Strecker Synthesis

An alternative starting point is 1H-indazole-4-carbaldehyde, which is a commercially available intermediate. The Strecker synthesis provides a direct route to α-amino acids, which can be subsequently deaminated, or more practically, the intermediate α-aminonitrile can be hydrolyzed to the corresponding α-hydroxy acid, which can then be reduced. A more direct approach from the aldehyde is the formation of the corresponding cyanohydrin, followed by reduction and hydrolysis.

G start 1H-Indazole-4-carbaldehyde step1 1. KCN, NaHSO3 2. H3O+ start->step1 intermediate1 (1H-Indazol-4-yl)acetonitrile step1->intermediate1 step2 Acid or Base Hydrolysis intermediate1->step2 product This compound step2->product

Caption: Synthesis from 1H-indazole-4-carbaldehyde.

Causality Behind Experimental Choices:

  • Cyanohydrin Formation and Conversion to Nitrile: The aldehyde is first converted to a cyanohydrin, which is then reduced to the acetonitrile. A common method involves the use of potassium cyanide and a bisulfite adduct of the aldehyde.

  • Nitrile Hydrolysis: The resulting (1H-indazol-4-yl)acetonitrile is then subjected to hydrolysis under acidic or basic conditions to yield the final carboxylic acid.[3]

Experimental Protocol: From 1H-Indazole-4-carbaldehyde

  • Acetonitrile Formation: To a solution of 1H-indazole-4-carbaldehyde in a suitable solvent, add a solution of sodium bisulfite. Stir until the adduct precipitates. Collect the adduct and react it with a solution of potassium cyanide to form the cyanohydrin, which is then reduced in situ or in a subsequent step to (1H-indazol-4-yl)acetonitrile.

  • Hydrolysis: Reflux the (1H-indazol-4-yl)acetonitrile with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH) until the reaction is complete.

  • Work-up and Purification: If acidic hydrolysis is used, cool the reaction mixture and collect the precipitated product. If basic hydrolysis is used, acidify the reaction mixture to precipitate the product. Purify by recrystallization.

Starting Material Key Reactions Advantages Disadvantages
1H-Indazole-4-carboxylic acidArndt-Eistert homologationWell-established, good yieldsUse of hazardous diazomethane
1H-Indazole-4-carbaldehydeCyanohydrin formation, reduction, hydrolysisCommercially available starting materialMulti-step, use of cyanide

Pathway 2: Indazole Ring Formation on a Pre-functionalized Aromatic Ring

This approach involves constructing the indazole ring system on an aromatic precursor that already possesses the acetic acid side chain or a suitable precursor. A notable modern example of this strategy is the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids.[4]

G start 3-Amino-3-(2-nitro-3-methylphenyl)propanoic acid step1 NaOH, Ethanolamine, Microwave start->step1 product This compound step1->product

Caption: Indazole ring formation via reductive cyclization.

Causality Behind Experimental Choices:

  • Starting Material Synthesis: The synthesis of the required 3-amino-3-(2-nitro-3-methylphenyl)propanoic acid can be achieved from 2-nitro-3-methylbenzaldehyde through a series of reactions, including a condensation with malonic acid and subsequent amination.

  • Reductive Cyclization: The key step is the base-mediated reductive cyclization. The nitro group is reduced in situ, and the resulting amino group undergoes an intramolecular condensation to form the pyrazole ring of the indazole system. The use of ethanolamine as a solvent and a base like sodium hydroxide, often under microwave irradiation, facilitates this transformation.[4]

Experimental Protocol: Reductive Cyclization

  • Starting Material Synthesis: Synthesize 3-amino-3-(2-nitro-3-methylphenyl)propanoic acid from the corresponding aldehyde.

  • Cyclization: In a microwave vial, dissolve the 3-amino-3-(2-nitro-3-methylphenyl)propanoic acid in ethanolamine and add sodium hydroxide. Seal the vial and irradiate in a microwave reactor at a high temperature (e.g., 150-170 °C) for a specified time.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify to precipitate the product. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the crude product by flash chromatography.

Starting Material Key Reaction Advantages Disadvantages
3-Amino-3-(2-nitro-3-methylphenyl)propanoic acidBase-mediated reductive cyclizationModern and efficient method, tolerates various functional groupsRequires synthesis of a more complex starting material

Pathway 3: From a 4-Substituted Indazole via a Nitrile Intermediate

This pathway is a variation of Pathway 1, but it warrants separate mention due to its practicality. It involves the introduction of a cyanomethyl group at the 4-position of the indazole, followed by hydrolysis of the nitrile.

Synthesis of 2-(7-nitro-1H-indazol-4-yl)acetonitrile and Subsequent Transformation

While not the exact target molecule, the synthesis of 2-(7-amino-1H-indazol-4-yl)acetonitrile from 2-(7-nitro-1H-indazol-4-yl)acetonitrile has been reported. This provides a strong indication of a viable route to the parent compound. The synthesis would likely start from a 4-halomethyl-1H-indazole or a related electrophile.

G start 4-(Halomethyl)-1H-indazole step1 NaCN or KCN start->step1 intermediate (1H-Indazol-4-yl)acetonitrile step1->intermediate step2 Acid or Base Hydrolysis intermediate->step2 product This compound step2->product

Caption: Synthesis via a nitrile intermediate.

Causality Behind Experimental Choices:

  • Cyanide Displacement: The synthesis of the acetonitrile intermediate is achieved through a nucleophilic substitution reaction where a halide on a methyl group at the 4-position of the indazole is displaced by a cyanide ion.

  • Hydrolysis: As in Pathway 1B, the nitrile is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Via Nitrile Intermediate

  • Synthesis of 4-(Halomethyl)-1H-indazole: This starting material can be prepared from 4-methyl-1H-indazole via radical halogenation or from 1H-indazole-4-methanol via conversion of the alcohol to a halide.

  • Cyanation: React the 4-(halomethyl)-1H-indazole with sodium or potassium cyanide in a suitable polar aprotic solvent (e.g., DMSO or DMF).

  • Hydrolysis: Hydrolyze the resulting (1H-indazol-4-yl)acetonitrile as described in Pathway 1B.

Starting Material Key Reactions Advantages Disadvantages
4-(Halomethyl)-1H-indazoleCyanide displacement, hydrolysisUtilizes common and well-understood reactionsRequires synthesis of the halomethyl intermediate

Conclusion

The synthesis of this compound can be approached through several viable and robust pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols.

  • Pathway 1 offers a convergent approach, building upon a pre-formed indazole core. The Arndt-Eistert homologation is a classic and effective method, though it involves the use of the hazardous reagent diazomethane. The route from 1H-indazole-4-carbaldehyde is a practical alternative given the commercial availability of the starting material.

  • Pathway 2 represents a more modern strategy, constructing the indazole ring in a later stage of the synthesis. This can be advantageous for introducing diversity in the indazole core.

  • Pathway 3 , proceeding through a nitrile intermediate, is a reliable and frequently used method for introducing a carboxylic acid moiety.

Each of these pathways provides a solid foundation for the synthesis of this compound and its derivatives, enabling further exploration of their potential in medicinal chemistry and other scientific disciplines.

References

An In-depth Technical Guide to 2-(1H-indazol-4-yl)acetic acid: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This guide focuses on a specific, yet important, member of this family: 2-(1H-indazol-4-yl)acetic acid. As a Senior Application Scientist, this document is designed to provide you with a comprehensive understanding of the chemical and physical properties, a robust synthesis protocol, and detailed analytical methodologies for the characterization of this compound. The insights provided herein are grounded in established scientific principles and aim to empower your research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.[1] Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 902131-33-3[1][2]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
IUPAC Name This compound[1]
Melting Point Predicted: ~168 °C (decomposition for 3-yl isomer)[3]
Boiling Point Predicted: ~434.3±20.0 °C (for 3-yl isomer)[3]
Density Predicted: ~1.437±0.06 g/cm³ (for 3-yl isomer)[3]
pKa Predicted: ~3.93±0.30 (for 3-yl isomer)[3]
Appearance Off-white to yellow solid (typical for indazole acetic acids)[3]

Note: Experimental data for the 4-yl isomer is limited. The provided melting point, boiling point, density, and pKa are predicted values or experimental values for the closely related 3-yl isomer and should be considered as estimates.

Solubility Profile

Synthesis of this compound

The synthesis of indazole acetic acids can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably substituted phenylhydrazine derivative. The following protocol is adapted from established methods for the synthesis of related indazole acetic acids.[4][5]

Synthetic Pathway

Synthesis A 4-Methyl-2-nitrophenylhydrazine C Hydrazone Intermediate A->C Condensation B Ethyl glyoxalate B->C E Ethyl 2-(1H-indazol-4-yl)acetate C->E Cyclization D Fischer Indole Synthesis Conditions (e.g., H₂SO₄ or polyphosphoric acid) D->E G This compound E->G Saponification F Hydrolysis (e.g., LiOH, H₂O/THF) F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-indazol-4-yl)acetate

  • To a solution of 4-methyl-2-nitrophenylhydrazine (1 equivalent) in ethanol, add ethyl glyoxalate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours until the cyclization is complete, as indicated by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(1H-indazol-4-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(1H-indazol-4-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with 1N HCl to a pH of 3-4.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the N-H proton of the indazole ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The specific splitting patterns (e.g., doublets, triplets) will depend on the substitution pattern of the indazole ring.

  • Methylene Protons (-CH₂-): A singlet in the range of 3.5-4.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range, typically >10 ppm, and is often exchangeable with D₂O.

  • Indazole N-H Proton: A broad singlet, typically in the range of 10-13 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.

  • Aromatic Carbons: Signals in the range of 110-140 ppm.

  • Methylene Carbon (-CH₂-): A signal in the range of 30-40 ppm.

NMR_Workflow A Dissolve sample in a deuterated solvent (e.g., DMSO-d₆) B Acquire ¹H and ¹³C NMR spectra A->B C Process the data (Fourier transform, phasing, baseline correction) B->C D Analyze the spectra (chemical shifts, integration, coupling constants) C->D E Structural Elucidation D->E

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional structure of indazole derivatives is paramount for rational drug design, polymorphism control, and ensuring optimal physicochemical properties. This guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of 2-(1H-indazol-4-yl)acetic acid, a representative member of this vital chemical class. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed roadmap for researchers, from initial synthesis and crystallization to advanced computational validation. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative crystallographic standards. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to novel indazole derivatives.

Introduction: The Significance of Solid-State Structure in Indazole-Based Drug Discovery

The spatial arrangement of atoms within a crystal lattice dictates a molecule's macroscopic properties, including solubility, stability, bioavailability, and tabletability. For active pharmaceutical ingredients (APIs), variations in this arrangement, known as polymorphism, can have profound consequences on drug efficacy and safety. The indazole ring system, a bioisostere of indole, is a privileged structure in drug discovery, appearing in agents targeting cancer and inflammation.

The analysis of this compound serves as an exemplary case study. Its structure features key hydrogen bond donors (N-H of the indazole, O-H of the carboxylic acid) and acceptors (N of the indazole, C=O of the carboxylic acid), predisposing it to form robust and potentially varied supramolecular synthons. A thorough crystal structure analysis provides an unambiguous determination of its molecular conformation, intermolecular interactions, and packing efficiency, which are critical data points for lead optimization and formulation development. This guide outlines the integrated experimental and computational approach required to achieve this.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Route

While various synthetic routes to indazole acetic acids exist, a common approach involves the cyclization of appropriately substituted precursors. A plausible route for this compound could be adapted from established methods for related isomers.

Purification and Characterization

Prior to crystallization attempts, the synthesized compound must be rigorously purified, typically by column chromatography or preparative HPLC, to >99% purity. The identity and purity should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Crystallization Protocol: A Game of Patience and Precision

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of conditions is required. The principle relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder.[1][2][3][4][5]

Step-by-Step Crystallization Screening:

  • Solvent Selection: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, hexane) at room temperature and at boiling point. An ideal solvent will show poor solubility at room temperature and high solubility when heated.[1][4]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a minimal amount of a suitable boiling solvent.

    • Ensure all solid has dissolved. If the solution is colored by impurities, hot filtration after adding decolorizing carbon may be necessary.[1]

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator (4 °C).

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

    • Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent.

    • Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and promoting crystallization.[3]

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size, with clear faces and no visible fractures) have formed, they must be carefully harvested using a nylon loop and immediately prepared for mounting on the diffractometer.[6]

Experimental Structure Determination: From Diffraction to Model

This section details the core crystallographic workflow, from data collection to the final refined structural model.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[7][8]

Experimental Workflow for SC-XRD:

SC_XRD_Workflow

Step-by-Step Protocol:

  • Mounting: A selected crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[9]

  • Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker D8 Venture) and irradiated with monochromatic X-rays (e.g., Mo Kα).[9][10] The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Integration and Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections. This process yields a reflection file (typically with an .hkl extension).

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT, which is often integrated within platforms like Olex2.[11][12][13] This provides an initial, approximate model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL.[14][15] This iterative process optimizes atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

  • Finalization: The final refined model is validated and prepared for publication in the form of a Crystallographic Information File (CIF).

Powder X-ray Diffraction (PXRD) for Polymorphism Screening

While SC-XRD analyzes a single crystal, PXRD is essential for analyzing a bulk powder sample. It is the primary tool for identifying polymorphs, as each crystalline form produces a unique "fingerprint" diffraction pattern.[16][17][18][19][20]

Protocol for Polymorphism Screening:

  • Sample Preparation: Gently grind a small amount of the bulk synthesized material to ensure a random orientation of crystallites.

  • Data Collection: Analyze the powder on a PXRD instrument. Data is typically collected over a 2θ range of 2-40°.

  • Pattern Analysis: Compare the experimental PXRD pattern of the bulk sample with the pattern simulated from the single-crystal data.

    • Match: If the patterns match, the bulk sample consists of the same crystalline form as the single crystal.

    • Mismatch/Additional Peaks: If the patterns differ or contain extra peaks, it indicates the presence of another polymorph or an impurity, warranting further crystallization screening and analysis.[18][20]

Advanced Structural Analysis and Computational Validation

Beyond the atomic coordinates, a deeper analysis of the crystal structure reveals the crucial intermolecular forces governing the solid-state assembly. Computational methods provide an essential layer of validation for the experimental results.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal.[21] It maps properties onto a unique molecular surface defined by the molecule's electron distribution in the crystal.

Workflow for Hirshfeld Surface Analysis:

Hirshfeld_Workflow

Protocol using CrystalExplorer:

  • Generate Surface: Import the final CIF file into CrystalExplorer software.[22]

  • Map d_norm: Generate the Hirshfeld surface mapped with the d_norm property. This property highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. The prominent red spots visually identify key interactions like hydrogen bonds.

  • Generate 2D Fingerprint Plots: Create 2D fingerprint plots, which summarize all intermolecular contacts in the crystal. The plot of d_e (distance to the nearest nucleus external to the surface) versus d_i (distance to the nearest nucleus internal to the surface) is unique for a given crystal structure.

  • Decomposition and Quantification: Decompose the fingerprint plot to quantify the relative contributions of different types of interactions (e.g., H···O, H···N, H···H, C···H) to the total crystal packing. This provides quantitative data on the importance of various forces.

Validation with Density Functional Theory (DFT)

Dispersion-corrected Density Functional Theory (d-DFT) serves as an excellent tool for validating and refining experimental crystal structures.[23][24] By performing a geometry optimization of the crystal structure in vacuo (gas phase) and comparing it to the experimental solid-state structure, one can assess the correctness of the experimental model.

Protocol for DFT Validation:

  • Input: Use the atomic coordinates from the experimental CIF file as the starting geometry.

  • Geometry Optimization: Perform a full geometry optimization of the unit cell (both atomic positions and lattice parameters) using a suitable DFT software package (e.g., Gaussian, VASP) with a dispersion-corrected functional (e.g., B3LYP-D3) and an appropriate basis set (e.g., 6-311++G(d,p)).[25]

  • Comparison: Calculate the root-mean-square deviation (RMSD) of the atomic positions between the experimental and the DFT-optimized structures. For a well-determined organic crystal structure, the RMSD should be very low (typically < 0.1 Å for non-hydrogen atoms).[23][24] A larger deviation might indicate issues with the experimental model, such as un-modeled disorder or an incorrect space group assignment.

Data Presentation and Interpretation

Clear presentation of crystallographic data is crucial for communication and archiving.

Crystallographic Data Table

A standardized table should be generated to summarize the key results of the SC-XRD experiment.

Parameter Value
Chemical FormulaC₉H₈N₂O₂
Formula Weight176.17
Temperature (K)e.g., 100(2)
Wavelength (Å)e.g., 0.71073 (Mo Kα)
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Density (calculated, g/cm³)To be determined
Data Collection & Refinement
Reflections collectedTo be determined
Independent reflectionsTo be determined
Goodness-of-fit (GOF) on F²To be determined
Final R indices [I > 2σ(I)]R₁ = ?, wR₂ = ?
R indices (all data)R₁ = ?, wR₂ = ?
CCDC Deposition NumberTo be assigned
Analysis of Hydrogen Bonding and Supramolecular Motifs

The refined structure should be analyzed for hydrogen bonds and other significant intermolecular interactions using software like Mercury or PLATON.[26][27][28] Key hydrogen bonds should be tabulated with their donor-acceptor distances and angles. The analysis should describe the resulting supramolecular motifs (e.g., chains, sheets, rings) that define the overall crystal packing. For this compound, one might anticipate the classic carboxylic acid dimer synthon or catemeric chains, potentially linked into a 3D network by indazole N-H···N hydrogen bonds.

Conclusion

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a blueprint for the characterization of novel pharmaceutical compounds. By integrating meticulous experimental work—from synthesis and crystallization to high-resolution X-ray diffraction—with powerful analytical and computational tools like Hirshfeld surface analysis and DFT, researchers can gain unparalleled insight into the solid-state properties of their molecules. This multi-faceted approach ensures not only the structural integrity of the determined model but also provides a deep understanding of the intermolecular forces that govern crystal packing. The resulting knowledge is invaluable for controlling polymorphism, predicting material properties, and ultimately, accelerating the development of safe and effective medicines.

References

The Rising Therapeutic Potential of 2-(1H-Indazol-4-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for designing novel therapeutic agents.[1] Among the various indazole isomers, derivatives of 2-(1H-indazol-4-yl)acetic acid are emerging as a promising class of molecules with significant potential in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of these novel derivatives, tailored for researchers, scientists, and drug development professionals.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles are of significant pharmacological importance, forming the structural basis for a wide range of therapeutic agents.[1] Marketed drugs such as the anti-cancer agent GDC-0941 (a potent PI3K inhibitor) feature the 2-(1H-indazol-4-yl) moiety, highlighting the clinical relevance of this particular substitution pattern.[2][3] The unique electronic properties and hydrogen bonding capabilities of the indazole nucleus allow for effective interaction with various biological targets, making it a "privileged scaffold" in drug design.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the construction of the indazole ring followed by the introduction or modification of the acetic acid side chain.

General Synthetic Workflow

A representative synthetic approach is outlined below. This multi-step process allows for the versatile introduction of various substituents on the indazole core, enabling the exploration of structure-activity relationships.

A Substituted 2-Fluoro-benzonitrile B Amino Indazole Intermediate A->B Hydrazine Hydrate C N1-Alkylated Indazole B->C Alkylation D Suzuki Coupling with Boronic Ester C->D Pd-catalyzed Cross-Coupling E Final this compound Derivative D->E Hydrolysis/Further Modification

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Indazole Ring Formation: The synthesis often commences with a substituted 2-fluoro-benzonitrile which, upon reaction with hydrazine hydrate, yields the corresponding amino indazole.[4]

  • N1-Alkylation: The amino indazole can then be selectively alkylated at the N1 position.[4]

  • Introduction of the Acetic Acid Moiety (via Suzuki Coupling): A common method to introduce the acetic acid precursor at the 4-position is through a Suzuki coupling reaction. This involves the coupling of a halogenated indazole intermediate with a suitable boronic acid or ester derivative of an acetic acid synthon.[2]

  • Final Modification: The resulting intermediate can then be subjected to further chemical modifications, such as hydrolysis of an ester to yield the final carboxylic acid, or amidation to generate a diverse library of derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and the treatment of inflammatory conditions.

Anticancer Activity

The anticancer potential of this class of compounds is exemplified by the potent and selective Class I PI3 Kinase inhibitor, GDC-0941.[2][3]

Mechanism of Action: PI3K Inhibition

The PI3K/Akt signaling pathway is frequently deregulated in various cancers, making it a critical target for therapeutic intervention.[2] GDC-0941, which contains the 2-(1H-indazol-4-yl) core, effectively inhibits the p110α isoform of PI3 kinase.[2] This inhibition blocks downstream signaling, leading to reduced cell proliferation and induction of apoptosis in tumor cells.[5]

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream promotes GDC0941 GDC-0941 (2-(1H-Indazol-4-yl) derivative) GDC0941->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of GDC-0941.

In Vitro and In Vivo Efficacy:

Numerous studies have demonstrated the potent anti-proliferative effects of indazole derivatives against a range of human cancer cell lines.[5][6] For instance, certain indazole derivatives have shown significant growth inhibitory activity against lung, breast, and leukemia cell lines.[5] In vivo studies using tumor xenograft models have further validated the anticancer potential of these compounds, demonstrating tumor growth suppression.[5]

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole compounds are believed to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines such as TNF-α.[7] By reducing the production of prostaglandins and other inflammatory molecules, these derivatives can effectively attenuate the inflammatory response.

Preclinical Evaluation:

The anti-inflammatory potential of indazole derivatives has been evaluated in various preclinical models. The carrageenan-induced paw edema model in rats is a standard assay for assessing acute anti-inflammatory activity. Studies have shown that indazole derivatives can significantly reduce paw edema in this model, demonstrating their in vivo efficacy.[7]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the indazole ring and modifications to the acetic acid side chain.

Key SAR Insights:

  • Substituents on the Indazole Ring: Methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring have been shown to be potent substituents in some series of indazole derivatives.[4][8]

  • Modifications of the Acetic Acid Moiety: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. This allows for the fine-tuning of activity and selectivity.

  • N1-Substitution: The substituent at the N1 position of the indazole ring plays a crucial role in target engagement and overall potency. For example, in a series of CCR4 antagonists, meta-substituted benzyl groups at the N1 position were found to be most potent.[4][8]

A summary of the inhibitory concentrations (IC50) of selected indazole derivatives against various cancer cell lines is presented in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
2f A549 (Lung)0.95[5]
4T1 (Breast)0.23[5]
HepG2 (Hepatoma)0.80[5]
MCF-7 (Breast)0.34[5]
HCT116 (Colon)1.15[5]
6o K562 (Chronic Myeloid Leukemia)5.15[6]

Future Directions and Conclusion

Derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The versatility of the indazole scaffold, combined with the potential for diverse chemical modifications, offers a powerful platform for the development of potent and selective inhibitors of various biological targets. Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of diverse libraries of this compound derivatives to explore a wider range of biological targets.

  • Target Deconvolution: Elucidation of the specific molecular targets and mechanisms of action for novel active compounds.

  • Optimization of Pharmacokinetic Properties: Improvement of the drug-like properties of lead compounds to enhance their clinical potential.

References

Potential therapeutic targets of 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 2-(1H-indazol-4-yl)acetic acid

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] this compound is a molecule of interest due to its structural similarity to other biologically active indazole derivatives. This guide provides a comprehensive, technically-grounded framework for the identification and validation of its potential therapeutic targets. We will delve into hypothesized target classes based on the known activities of related indazole compounds and present a systematic workflow for target discovery and validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The Indazole Nucleus: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system is a versatile scaffold found in a multitude of compounds demonstrating diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic success of indazole-containing drugs underscores the importance of this heterocycle in drug design. Given the prevalence of the indazole core in clinically relevant molecules, this compound represents a promising starting point for a target identification campaign.

Hypothesizing Potential Therapeutic Targets for this compound

Based on the established bioactivities of various indazole derivatives, we can postulate several potential target classes for this compound. These hypotheses provide a rational basis for initiating a target discovery program.

Protein Kinases

Numerous indazole derivatives have been identified as potent protein kinase inhibitors.[2] This class of enzymes plays a crucial role in cellular signaling and is frequently dysregulated in diseases such as cancer and inflammatory disorders.

  • Pim Kinases: A series of 1H-indazole derivatives have been reported as pan-Pim kinase inhibitors.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have shown inhibitory activity against FGFR kinases.[2]

  • Extracellular Signal-Regulated Kinases (ERK1/2): Certain 1H-indazole amide derivatives have demonstrated potent enzymatic and cellular activity against ERK1/2.[2]

  • c-Jun N-terminal Kinases (JNKs): JNKs are significant targets in inflammatory diseases and cancer, and their inhibition is a key area of therapeutic research.[4][5]

  • Phosphatidylinositol 3-Kinase (PI3K): The compound GDC-0941, which contains an indazole moiety, is a potent inhibitor of class I PI3K.[6][7]

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.

  • CRTh2 Antagonists: Pyrazole-4-acetic acid derivatives, which are structurally similar to indazole-4-acetic acids, have been identified as CRTh2 receptor antagonists.[8]

  • Prostaglandin E Receptor 1 (EP1) Antagonists: 2-(1H-indazol-1-yl)-thiazole derivatives have been designed as selective EP1 receptor antagonists for the potential treatment of overactive bladder.[9]

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.

  • Aryl Hydrocarbon Receptor (AHR) Agonists: Derivatives of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one have been discovered as a new class of AHR agonists with potential anti-psoriasis activity.[10]

Other Potential Targets
  • Cyclooxygenase-2 (COX-2): Some 2H-indazole derivatives have shown in vitro inhibitory activity against COX-2, suggesting a potential anti-inflammatory mechanism.[1][3]

A Systematic Workflow for Target Identification and Validation

The following section outlines a comprehensive, multi-pronged approach to de-orphanize this compound and validate its therapeutic target(s).

Target_Validation_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Confirmation & MoA Studies cluster_3 Phase 4: Target Validation A In Silico Target Prediction (e.g., PharmMapper, SuperPred) C Broad Biochemical Screening (e.g., Kinase Panel, GPCR Panel) A->C B Literature Review of Indazole Derivatives B->C E Direct Binding Assays (e.g., SPR, ITC, CETSA) C->E D Phenotypic Cellular Screening (e.g., Proliferation, Cytokine Release) D->E F Enzymatic/Functional Assays (IC50/EC50 Determination) E->F G Cellular Target Engagement Assays F->G H Target Knockdown/Knockout Studies (e.g., siRNA, CRISPR) G->H I In Vivo Proof-of-Concept Studies H->I

Caption: A systematic workflow for the identification and validation of therapeutic targets.

Phase 1: Target Hypothesis Generation
  • In Silico Target Prediction: Utilize computational tools such as PharmMapper, SuperPred, and SwissTargetPrediction to generate a list of potential targets based on the 3D structure and pharmacophoric features of this compound.

  • Literature Review: Conduct a thorough review of scientific literature and patent databases for indazole derivatives with similar substitution patterns to identify known biological activities and targets.[11][12][13]

Phase 2: In Vitro Screening
  • Broad Biochemical Screening: Screen the compound against large panels of purified enzymes and receptors. Commercially available screening services offer panels for hundreds of kinases, GPCRs, ion channels, and nuclear receptors.

  • Phenotypic Cellular Screening: Evaluate the effect of the compound on various cellular phenotypes, such as cell proliferation, apoptosis, cytokine production, and reporter gene activation. This can provide clues about the underlying signaling pathways affected.

Phase 3: Hit Confirmation and Mechanism of Action (MoA) Studies

Once a preliminary "hit" is identified from the screening phase, the next step is to confirm the interaction and elucidate the mechanism of action.

  • Direct Binding Assays:

    • Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon, koff) and affinity (KD) of the compound to the purified target protein.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS) and the stoichiometry of the interaction.

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding.

  • Enzymatic/Functional Assays:

    • IC50/EC50 Determination: To quantify the potency of the compound in inhibiting (for enzymes) or modulating (for receptors) the activity of the target. This should be performed using orthogonal assay formats to rule out artifacts.

Phase 4: Target Validation

The final and most critical phase is to establish a causal link between the modulation of the identified target and the observed biological effect.

  • Cellular Target Engagement Assays: Use techniques like NanoBRET or fluorescence resonance energy transfer (FRET) to quantify the engagement of the compound with its target in live cells.

  • Target Knockdown/Knockout Studies: Employ genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular phenotype observed upon target depletion should mimic the effect of the compound.

  • In Vivo Proof-of-Concept Studies: Evaluate the efficacy of the compound in a relevant animal model of disease. Concurrently, measure target engagement and downstream pharmacodynamic biomarkers in the animals to establish a clear link between target modulation and therapeutic effect.

Detailed Experimental Protocols

Protocol: Kinase Inhibition Assay (Example: JNK1)

This protocol describes a typical in vitro assay to determine the IC50 of a test compound against a protein kinase.

  • Reagents and Materials:

    • Recombinant human JNK1 (active)

    • ATP

    • JNKtide (substrate peptide)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test compound (this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of a solution containing JNK1 and JNKtide in assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding 20 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Protein Detection:

    • Collect the supernatant.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Data Presentation

Table 1: Hypothetical Screening Results for this compound
Target ClassRepresentative TargetAssay TypeResult (IC50/EC50 in µM)
Kinases JNK1Biochemical0.5
PI3KαBiochemical> 50
ERK2Biochemical15
GPCRs CRTh2Binding2.1
EP1Functional8.7
Nuclear Receptors AHRReporter Gene> 50

Visualization of a Hypothesized Signaling Pathway

JNK_Signaling_Pathway cluster_0 Extracellular Stress Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress UV, Cytokines, ROS MAPKKK ASK1, MEKK1 Stress->MAPKKK MAPKK MKK4, MKK7 MAPKKK->MAPKK JNK JNK1/2/3 MAPKK->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor This compound Inhibitor->JNK

Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.

Conclusion

While the specific therapeutic target of this compound remains to be elucidated, its chemical structure, rooted in the privileged indazole scaffold, suggests a high probability of biological activity. This guide has provided a comprehensive and actionable framework for the systematic identification and validation of its molecular target(s). By employing a combination of in silico, in vitro, and in vivo approaches, researchers can effectively de-orphanize this compound and unlock its therapeutic potential. The methodologies and protocols detailed herein are designed to ensure scientific rigor and provide a clear path forward in the drug discovery process.

References

A Technical Guide to the Discovery of Novel Indazole Acetic Acid Scaffolds for Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique physicochemical properties and hydrogen bonding capabilities, coupled with its similarity to other crucial motifs like indole and benzimidazole, make it a cornerstone in fragment-based drug design.[2] This guide provides an in-depth technical exploration of the discovery and development of novel indazole acetic acid scaffolds. We will traverse the entire discovery pipeline, from rational design strategies and advanced synthetic methodologies to comprehensive biological evaluation and structure-activity relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to accelerate the journey from concept to clinical candidate.

The Indazole Acetic Acid Scaffold: Rationale and Strategic Design

The enduring appeal of the indazole scaffold lies in its versatility. It is present in approved drugs for a range of indications, from the anti-inflammatory properties of Bendazac and Benzydamine to the potent anti-cancer activity of kinase inhibitors like Pazopanib and Axitinib.[1][3][4] The addition of an acetic acid moiety introduces a critical functional group that can engage in key interactions with biological targets, often mimicking the binding of endogenous carboxylic acids.

Therapeutic Targeting: Where Scaffolds Meet Strategy

The selection of a therapeutic area is the first critical decision. Indazole derivatives have demonstrated significant potential across multiple domains:

  • Oncology: As potent inhibitors of various kinases (e.g., FGFR, Bcr-Abl, Aurora kinases) and other cancer-related targets like IDO1 and HIF-1, these scaffolds are central to the development of next-generation anti-cancer agents.[5][6][7]

  • Neurodegenerative Diseases: By inhibiting enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3), indazole derivatives offer promising avenues for treating conditions such as Parkinson's and Alzheimer's disease.[8][9]

  • Inflammation and Immunology: The anti-inflammatory legacy of Bendazac continues with the development of modern indazole derivatives targeting pathways like the calcium-release activated calcium (CRAC) channel, crucial for mast cell activation.[10][11]

Modern Design Principles: Beyond the Core

The design of novel indazole acetic acids leverages established medicinal chemistry principles, enhanced by computational power.

  • Bioisosteric Replacement: This strategy involves substituting parts of a molecule with other groups that retain similar biological activity but offer improved physicochemical or pharmacokinetic properties.[12] Indazoles are frequently employed as bioisosteres for phenols or indoles to enhance metabolic stability and tune pharmacodynamics.[2] Furthermore, the carboxylic acid group itself is a prime candidate for bioisosteric replacement with moieties like tetrazoles or hydroxypyrazoles to mitigate risks associated with acyl glucuronide formation and improve tissue permeation.[13][14]

  • Computational and In Silico Design: Computer-Aided Drug Design (CADD) is indispensable for accelerating the discovery process.[15] Depending on the available information, different approaches are used:

    • Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD methods like molecular docking can predict how newly designed ligands will bind, guiding the synthesis of compounds with higher affinity.[16]

    • Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the knowledge of existing active molecules to build pharmacophore models and identify new compounds with similar, desirable features.[15]

The following workflow illustrates a typical computational design and hit identification process.

G cluster_0 Design Phase cluster_1 Screening & Selection T Target Identification (e.g., Kinase X) SBDD Structure-Based Design (Docking Simulations) T->SBDD LBDD Ligand-Based Design (Pharmacophore Modeling) T->LBDD VS Virtual Screening SBDD->VS LBDD->SBDD VL Virtual Library of Indazole Scaffolds VL->SBDD HF Hit Filtering (ADMET Prediction) VS->HF HS Hit Selection for Synthesis HF->HS Syn Synthesis HS->Syn Prioritized Candidates

Caption: Computational Drug Design and Screening Workflow.

Synthesis of Novel Indazole Acetic Acid Scaffolds

The translation of in silico designs into tangible compounds requires robust and efficient synthetic chemistry. While classical methods exist, modern drug discovery demands strategies that are rapid, versatile, and amenable to library synthesis.

A Modern Approach: Cascade N-N Bond Formation

A significant advancement is the development of cascade N-N bond-forming reactions.[17][18][19] This approach enables the convenient synthesis of diverse indazole acetic acid derivatives by heating readily available 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions.[17] This method is particularly powerful as it tolerates a wide range of functional groups, allowing for the rapid generation of compound libraries for SAR studies.

Key Advantages:

  • Efficiency: A cascade reaction combines multiple steps into a single operation.

  • Versatility: Allows for the synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives.[17][18]

  • Metal-Free: Avoids the use of metal catalysts, which can simplify purification.[20]

Microwave-assisted synthesis has further accelerated this process, dramatically reducing reaction times while often improving yields.[17][20]

G SM Starting Material: 3-amino-3-(2-nitroaryl) propanoic acid Cond Reaction Conditions: Base (NaOH) Microwave Irradiation ~150-170 °C SM->Cond Nuc Nucleophile / Solvent (e.g., Alcohols) Nuc->Cond Prod Product: Substituted Indazole Acetic Acid Cond->Prod

Caption: General workflow for microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of an Alkoxy-Indazole Acetic Acid

This protocol is adapted from the work of Skillinghaug et al. and serves as a self-validating system for producing novel scaffolds.[17][20]

Objective: To synthesize a 1-alkoxy-1H-indazole-3-acetic acid derivative.

Materials:

  • 3-amino-3-(2-nitrophenyl)propanoic acid (Starting Material, 1.0 equiv)

  • Anhydrous alcohol (e.g., Ethanol, serves as solvent and nucleophile)

  • Sodium Hydroxide (NaOH, 4.0 equiv)

  • Microwave synthesis vial (10 mL) with stir bar

  • Microwave reactor

  • Rotary evaporator

  • Reverse-phase HPLC for purification

  • NMR Spectrometer and High-Resolution Mass Spectrometer for characterization

Procedure:

  • Preparation: To a 10 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 100 mg, 0.476 mmol).

  • Reagent Addition: Add anhydrous ethanol (5 mL) and sodium hydroxide (76 mg, 1.90 mmol).

  • Causality Check: The use of excess base is critical to facilitate the deprotonation events necessary for the intramolecular cyclization and N-N bond formation cascade. Ethanol acts as both the solvent and the nucleophile that will be incorporated into the final structure.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 150 °C for 20 minutes with stirring. The high temperature, achieved rapidly via microwave heating, is essential to drive the cascade reaction to completion.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Re-dissolve the residue in a minimal amount of DMSO/water. Purify the crude product using preparative reverse-phase HPLC.

  • Validation & Characterization: Collect the fractions containing the desired product and lyophilize to obtain a pure solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The expected mass and NMR shifts provide definitive validation of a successful synthesis.[17]

Biological Evaluation and SAR

With a library of novel compounds in hand, the next phase involves a systematic biological evaluation to identify promising leads and understand the relationship between chemical structure and biological activity.

The Screening Cascade

A tiered approach is employed to efficiently manage resources, starting with broad, high-throughput in vitro assays and progressing to more complex and resource-intensive models for only the most promising compounds.

G Lib Compound Library P Primary Screen (In Vitro Target/Phenotypic Assay) Lib->P High-Throughput S Secondary Screen (Cell-Based Assays, Selectivity) P->S Active Hits T Tertiary Screen (In Vivo Models, PK/PD) S->T Confirmed Leads LC Lead Candidate T->LC G Cmpd Indazole Acetic Acid (Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Cmpd->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cmpd->Bax Promotes Mito Mitochondrial Membrane Potential Bcl2->Mito Maintains Bax->Mito Disrupts ROS ROS Release Mito->ROS Casp3 Cleaved Caspase-3 (Executioner) ROS->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Spectroscopic data interpretation (NMR, IR, MS) for 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-(1H-indazol-4-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry and drug development.[1] Aimed at researchers, scientists, and drug development professionals, this document outlines the principles and practical interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for the unambiguous structural elucidation of this compound. The narrative synthesizes theoretical principles with field-proven insights, detailing experimental protocols and data interpretation strategies. Through an integrated approach, we demonstrate how these complementary techniques provide a holistic and validated confirmation of the molecular structure.

Introduction and Molecular Overview

Structural elucidation is the cornerstone of chemical research and development. The identity and purity of a compound must be unequivocally established before its biological or material properties can be meaningfully investigated. For novel heterocyclic compounds like this compound, a multi-technique spectroscopic approach is not just best practice; it is a mandatory step for scientific rigor.

This compound belongs to the indazole class of compounds, which are bicyclic heteroaromatics that are prominent scaffolds in numerous pharmacologically active agents. The molecule consists of an indazole core substituted at the 4-position with an acetic acid moiety.

  • Molecular Formula: C₉H₈N₂O₂

  • Molecular Weight (Monoisotopic): 176.0586 g/mol [2]

  • Molecular Weight (Average): 176.17 g/mol [2]

This guide will systematically deconstruct the expected data from each major spectroscopic technique to build a complete structural picture.

Caption: Structure of this compound with IUPAC numbering.

Integrated Analytical Workflow

The structural confirmation process follows a logical progression. Mass spectrometry first provides the molecular weight, offering a fundamental check of the elemental composition. Infrared spectroscopy then identifies the key functional groups present, confirming the existence of the carboxylic acid and aromatic systems. Finally, NMR spectroscopy provides the detailed atomic connectivity, mapping the proton and carbon skeleton to complete the puzzle.

G Spectroscopic Elucidation Workflow cluster_0 Initial Analysis cluster_1 Primary Characterization cluster_2 Detailed Structural Mapping cluster_3 Confirmation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Sample->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Confirms Formula IR->NMR Confirms Groups Structure Validated Structure NMR->Structure Defines Connectivity

Caption: A typical workflow for spectroscopic structural determination.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique to confirm the molecular weight of a synthesized compound. We utilize Electron Ionization (EI) due to its proficiency in generating a clear molecular ion (M⁺•) and reproducible fragmentation patterns that offer structural clues.[3][4] The energy of the electron beam (typically 70 eV) is high enough to ionize the molecule by ejecting an electron, but also imparts excess energy that causes the molecular ion to fragment in predictable ways.[4]

Predicted EI-MS Data: For this compound (MW = 176.17), the spectrum is expected to be dominated by the molecular ion peak.

  • Molecular Ion (M⁺•): The most critical peak will appear at m/z = 176 . Its presence confirms the molecular formula.

  • Key Fragmentation Pathways: The energetically unstable molecular ion will break apart at its weakest points.[3] The most probable fragmentations are:

    • Loss of the carboxyl group: A cleavage of the C4-C8 bond results in the loss of the •CH₂COOH radical (59 Da), yielding an indazole fragment at m/z = 117 .

    • Benzylic-type cleavage: A highly favorable fragmentation involves the loss of the •COOH radical (45 Da) to form a stable, resonance-delocalized cation at m/z = 131 . This is often a very prominent peak.

    • Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) would initially form an ion at m/z = 132, which can further rearrange.

Data Presentation: Predicted MS Peaks

m/z Value Proposed Fragment Identity Comments
176 [C₉H₈N₂O₂]⁺• Molecular Ion (M⁺•)
131 [C₈H₇N₂]⁺ M⁺• - •COOH; Loss of the carboxyl radical

| 117 | [C₇H₅N₂]⁺ | M⁺• - •CH₂COOH; Loss of the acetic acid side chain |

G M [M]⁺• m/z = 176 F1 [M - •COOH]⁺ m/z = 131 M->F1 - •COOH (45 Da) F2 [M - •CH₂COOH]⁺ m/z = 117 M->F2 - •CH₂COOH (59 Da)

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring an EI Mass Spectrum

Trustworthiness: This protocol is designed to ensure reproducible data by minimizing contamination and optimizing instrument parameters.

  • Sample Preparation: Dissolve approximately 0.1-1 mg of the solid sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). Ensure the sample is fully dissolved.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction: Introduce the sample solution into the instrument, typically via a direct insertion probe or GC inlet. If using a probe, a small aliquot of the solution is applied, and the solvent is allowed to evaporate completely.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Acquisition: Acquire data over a mass range of m/z 40-400 to ensure all fragments and the molecular ion are captured.

  • Data Analysis: Identify the peak with the highest m/z value; this is typically the molecular ion. Analyze the lower mass fragments and calculate the mass differences to propose fragmentation patterns.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule.[5] Each functional group possesses characteristic vibrational frequencies (stretching, bending) that correspond to the absorption of specific wavelengths of IR radiation. For this compound, the key is to identify the signatures of the carboxylic acid and the aromatic indazole system.

Predicted IR Absorption Data:

  • O-H Stretch (Carboxylic Acid): This is the most diagnostic peak. It appears as an extremely broad and strong absorption band from 2500-3300 cm⁻¹ .[6][7][8] Its breadth is a direct result of extensive intermolecular hydrogen bonding between the carboxylic acid dimers.[6][9]

  • C-H Stretch (Aromatic & Alkyl): The aromatic C-H stretches from the indazole ring will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).[9] The aliphatic C-H stretches from the -CH₂- group will be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[9]

  • N-H Stretch (Indazole): The N-H bond of the indazole ring gives a moderate, somewhat broad peak in the 3100-3500 cm⁻¹ region, often appearing on the shoulder of the much broader O-H absorption.[10]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1690-1760 cm⁻¹ is the definitive signal for the carbonyl group.[7][8][11] Its exact position is sensitive to hydrogen bonding, with dimerized acids typically absorbing around 1710 cm⁻¹.[7]

  • C=C Stretch (Aromatic): The carbon-carbon double bonds within the indazole ring will produce several medium-to-weak absorptions in the 1450-1620 cm⁻¹ region.[9]

  • C-O Stretch & O-H Bend: The C-O single bond stretch of the acid appears as a medium-strong band between 1210-1320 cm⁻¹ , while the O-H bend is found near 910-950 cm⁻¹ .[6][8]

Data Presentation: Predicted IR Absorptions

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity
2500-3300 O-H Stretch Carboxylic Acid Strong, Very Broad
3050-3150 C-H Stretch Aromatic (Indazole) Medium, Sharp
2850-2960 C-H Stretch Aliphatic (-CH₂) Medium, Sharp
1690-1760 C=O Stretch Carboxylic Acid Strong, Sharp
1450-1620 C=C Stretch Aromatic (Indazole) Medium-Weak

| 1210-1320 | C-O Stretch | Carboxylic Acid | Medium-Strong |

Experimental Protocol: Acquiring an FT-IR Spectrum (Solid)

Trustworthiness: This protocol for the thin solid film method is a reliable and common way to analyze solid samples, minimizing interference from mulling agents or solvents.[12]

  • Sample Preparation: Place a small amount of solid sample (approx. 10-50 mg) into a clean vial.[12] Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[12]

  • Film Creation: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12][13]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.[12]

  • Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background scan. This is crucial to subtract the atmospheric CO₂ and H₂O signals.[14]

  • Sample Scan: Place the salt plate with the sample film into the spectrometer's sample holder. Acquire the spectrum.

  • Data Analysis: Process the spectrum to label the key peaks. If peak intensities are too high (flat-topped), the film is too thick; clean the plate and prepare a more dilute solution.[12] If peaks are too weak, add another drop of the solution to the plate and re-measure.[12]

  • Cleanup: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., dry acetone) and return it to a desiccator to prevent moisture damage.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the precise molecular structure of an organic compound in solution. ¹H NMR identifies the number and connectivity of different types of protons, while ¹³C NMR maps the carbon skeleton. The choice of a deuterated solvent is critical; DMSO-d₆ is an excellent choice for this molecule as its polarity aids dissolution and its ability to hydrogen-bond allows for the clear observation of exchangeable protons (N-H and O-H).[15]

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)
  • Carboxyl Proton (1H, -COOH): Expected as a very broad singlet far downfield, typically >12 ppm .[7] Its breadth is due to chemical exchange and hydrogen bonding.

  • Indazole N-H Proton (1H, -NH): Also a broad singlet, expected in the 11-13 ppm range in DMSO. Its position is concentration-dependent.

  • Indazole C3-H (1H): This proton on the five-membered ring is adjacent to two nitrogen atoms, making it electron-deficient. It will appear as a sharp singlet, predicted around 8.1-8.3 ppm .[16]

  • Aromatic Protons (3H): The three protons on the benzene portion of the indazole ring will appear in the aromatic region (7.0-8.0 ppm). Based on the substitution pattern:

    • H7: Doublet, ortho-coupled to H6. Predicted around 7.6-7.8 ppm .

    • H6: Triplet (or doublet of doublets), coupled to H5 and H7. Predicted around 7.2-7.4 ppm .

    • H5: Doublet, ortho-coupled to H6. Predicted around 7.1-7.3 ppm .

  • Methylene Protons (2H, -CH₂-): These protons are adjacent to the aromatic ring (a benzylic position) and will appear as a sharp singlet around 3.8-4.0 ppm .

Data Presentation: Predicted ¹H NMR Data (DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5 br s 1H COOH
~11.5 br s 1H N-H
~8.2 s 1H H3
~7.7 d 1H H7
~7.3 t 1H H6
~7.2 d 1H H5

| ~3.9 | s | 2H | H8 (-CH₂) |

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)
  • Carbonyl Carbon (1C, C=O): This carbon is highly deshielded and will appear far downfield, in the 170-175 ppm range.[7]

  • Aromatic & Heteroaromatic Carbons (7C): These will appear in the typical aromatic region of 110-145 ppm . Precise assignment requires 2D NMR experiments (HMBC, HSQC), but general regions can be predicted based on literature for indazole derivatives.[15][17][18]

    • C7a and C3a (bridgehead carbons) will be in the 120-140 ppm range.

    • C3 will be near 135 ppm.

    • The benzene ring carbons (C4, C5, C6, C7) will span the 110-130 ppm range.

  • Methylene Carbon (1C, -CH₂-): This aliphatic carbon will be found significantly upfield, predicted in the 30-35 ppm range.

Data Presentation: Predicted ¹³C NMR Data (DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~172 C9 (C=O)
~141 C7a
~135 C3
~120-130 C3a, C4, C5, C6, C7

| ~32 | C8 (-CH₂) |

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Trustworthiness: This protocol ensures high-quality, high-resolution spectra by focusing on sample purity, correct concentration, and proper instrument setup.[19][20]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[19][21]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended) using a glass pipette.[22]

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary. A homogeneous solution is critical for sharp NMR signals.[21]

  • Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[21] The final sample height should be ~4-5 cm.[19][22]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to maximize its homogeneity, which is essential for high resolution.

  • ¹H Acquisition: Acquire the ¹H spectrum. A typical acquisition involves a short pulse, a 1-2 second acquisition time, and a 2-5 second relaxation delay. 16 to 64 scans are usually sufficient.

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. This experiment requires significantly more time due to the low natural abundance of ¹³C and its lower gyromagnetic ratio. Hundreds or thousands of scans over 30 minutes to several hours may be required to achieve a good signal-to-noise ratio.[21]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced (the residual DMSO solvent peak at ~2.50 ppm for ¹H and 39.5 ppm for ¹³C can be used).[16]

Conclusion: A Coherent Structural Narrative

By integrating the data from these three core spectroscopic techniques, a definitive and self-validating structural assignment for this compound is achieved.

  • Mass Spectrometry confirms the elemental formula with a molecular ion at m/z 176 .

  • Infrared Spectroscopy confirms the presence of the essential functional groups: a carboxylic acid (broad O-H, strong C=O) and an aromatic N-H system.

  • NMR Spectroscopy provides the final, unambiguous proof of structure, mapping out the proton and carbon framework, confirming the 4-position substitution on the indazole ring, and accounting for every atom in the molecule.

This systematic and multi-faceted approach ensures the highest degree of scientific integrity and trustworthiness in the characterization of chemical compounds.

References

Introduction: The Therapeutic Potential of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Docking of 2-(1H-indazol-4-yl)acetic acid

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible computational experiment.

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] The subject of this guide, this compound, is a member of this versatile chemical family. Its structure, featuring both a hydrogen bond donor/acceptor system in the indazole ring and a carboxylic acid moiety, suggests a strong potential for specific interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
PubChem CID 70680386--INVALID-LINK--[4]
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--[4]
Molecular Weight 176.17 g/mol --INVALID-LINK--[4]
IUPAC Name This compound--INVALID-LINK--[4]

Given the broad bioactivity of related structures, a critical first step is the identification of a high-probability molecular target. Literature reveals that certain indole acetic acids—structurally analogous to our compound—have been identified as inhibitors of the Aldo-Keto Reductase (AKR) superfamily, particularly AKR1C3.[5] AKR1C3 is a compelling therapeutic target as it is implicated in the progression of hormone-dependent cancers and inflammatory diseases by regulating potent androgens and prostaglandins.[5][6] Therefore, this guide will focus on a hypothetical docking study of this compound against the human AKR1C3 enzyme.

Part 1: Foundational Workflow for In Silico Docking

A successful docking study is built upon meticulous preparation of both the protein target and the small molecule ligand. The following workflow outlines the critical steps from data retrieval to the final analysis, emphasizing the logic that underpins a robust computational model.

In Silico Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Identification (e.g., AKR1C3 from PDB) ReceptorPrep 2. Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep Input Protein GridGen 4. Grid Generation (Define binding site) ReceptorPrep->GridGen Prepared Receptor LigandPrep 3. Ligand Preparation (Generate 3D structure, minimize energy) LigandPrep->GridGen Input Ligand Docking 5. Molecular Docking (Run simulation, e.g., AutoDock Vina) GridGen->Docking Defined Search Space PoseAnalysis 6. Pose Analysis (Analyze score & interactions) Docking->PoseAnalysis Ranked Poses Validation 7. Protocol Validation (Re-docking of known ligand, calculate RMSD) PoseAnalysis->Validation Assess Protocol Reliability Conclusion 8. Conclusion & Hypothesis Generation Validation->Conclusion Confidence in Results

Caption: Overall workflow for a molecular docking study.

Target Protein Preparation: Creating a Clean Experimental System

The quality of the initial protein structure is paramount. The goal is to create a computationally clean and realistic model of the biological target.

Experimental Protocol: Receptor Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of human AKR1C3 complexed with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1S2A , which contains the potent inhibitor indomethacin.

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (indomethacin).

    • Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic behavior in solution and can interfere with the docking algorithm's ability to place the ligand in the active site.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. Most crystal structures do not resolve hydrogen positions, yet they are critical for defining correct hydrogen bonding patterns.

  • Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER, Gasteiger).

    • Causality: Accurate charge distribution is essential for calculating the electrostatic interactions between the protein and the ligand, which is a major component of the docking score.

  • Save the Prepared Receptor: Save the processed structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation: Optimizing the Probe Molecule

The ligand must be converted into a valid 3D conformation with appropriate chemical properties before it can be docked.

Experimental Protocol: Ligand Preparation

  • Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).

    • Causality: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation than an unoptimized structure.[7]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.

  • Assign Charges: As with the protein, assign partial atomic charges to the ligand.

  • Save the Prepared Ligand: Save the final ligand structure in the required format (e.g., PDBQT).

Part 2: Executing the Docking Simulation

With the receptor and ligand prepared, the next phase involves defining the precise search area on the protein and running the docking algorithm.

Defining the Binding Site: Focusing the Search

The docking simulation must be focused on the region of the protein where binding is expected to occur.

Experimental Protocol: Grid Generation

  • Identify the Active Site: The most reliable method is to use the position of the co-crystallized ligand (indomethacin in PDB: 1S2A) as a guide to the center of the active site.

  • Define the Grid Box: Create a 3D grid box that encompasses the entire active site. The box should be large enough to allow the ligand to move and rotate freely but not so large that it wastes computational time searching irrelevant space. A typical size is a cube of 20-25 Å per side, centered on the reference ligand.

    • Causality: The grid box pre-calculates the interaction potentials for different atom types within the defined volume, dramatically speeding up the docking calculation itself.[8]

Molecular Docking: Simulating the Binding Event

This protocol uses AutoDock Vina, a widely used and validated docking program, as an example.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Configuration File: Create a text file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the desired output file name.

  • Set Exhaustiveness: Define the exhaustiveness parameter. This controls the thoroughness of the conformational search. A typical value is 8, but it can be increased for a more rigorous search at the cost of longer computation time.

  • Execute Docking: Run the AutoDock Vina executable from the command line, using the configuration file as input.

  • Retrieve Output: The software will generate an output file containing a series of predicted binding poses for the ligand, ranked by their calculated binding affinity scores (in kcal/mol).[9][10]

Part 3: Post-Docking Analysis and Trustworthiness

Generating results is only half the process. Rigorous analysis and validation are essential to lend credibility to the in silico findings.

Analysis of Docking Poses and Scores

The primary outputs—binding score and pose—must be carefully interpreted.

  • Binding Affinity Score: The score is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity. This value is used to rank different poses of the same ligand and to compare different ligands.

  • Pose Visualization: Load the protein and the top-ranked ligand pose into a molecular visualizer.

  • Interaction Analysis: Meticulously examine the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to identify include:

    • Hydrogen Bonds: e.g., between the ligand's carboxylic acid and polar residues like Serine, Tyrosine, or Histidine.

    • Hydrophobic Interactions: e.g., between the indazole ring and nonpolar residues like Leucine, Valine, or Phenylalanine.

    • Pi-Stacking: Aromatic-aromatic interactions between the indazole ring and residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Hypothetical Docking Results for this compound with AKR1C3

RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-8.5Tyr55, His117Hydrogen Bond with Carboxylate
1Trp227, Phe306Hydrophobic/Pi-Stacking with Indazole Ring
2-8.2Ser129Hydrogen Bond with Indazole NH
3-7.9Leu54, Val298Hydrophobic Interaction
A Self-Validating System: The Re-Docking Protocol

To trust the docking results for our novel compound, we must first prove that the chosen protocol can accurately reproduce known experimental data. This is the cornerstone of a trustworthy computational model.

Validation Logic PDB Start: Co-crystallized Complex (Protein + Known Ligand) Separate Separate Ligand from Protein PDB->Separate Redock Re-Dock the Known Ligand (Using the established protocol) Separate->Redock Compare Compare Poses: Crystallographic vs. Docked Redock->Compare RMSD Calculate RMSD Compare->RMSD Result_Good Result: RMSD < 2.0 Å Protocol is Validated RMSD->Result_Good Success Result_Bad Result: RMSD >= 2.0 Å Protocol is Invalid. (Re-evaluate parameters) RMSD->Result_Bad Failure

References

A Comprehensive Technical Guide to 1H-Indazole-4-Acetic Acid: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Indazole and the Potential of its Acetic Acid Derivative

The 1H-indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, earning it the status of a "privileged structure" in drug discovery.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4]

This technical guide focuses on a specific, yet fundamental, member of this class: 1H-indazole-4-acetic acid (also known as 2-(1H-indazol-4-yl)acetic acid). While extensive research has been conducted on complex indazole derivatives, this guide aims to provide a comprehensive review of the core molecule, consolidating information on its synthesis, physicochemical characteristics, and known biological activities, with a particular emphasis on its anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this promising chemical entity.

Synthesis of 1H-Indazole-4-Acetic Acid

The synthesis of 1H-indazole-4-acetic acid can be achieved through various established methods for constructing the indazole ring system, followed by functionalization or starting from precursors already containing the acetic acid moiety. A common and effective approach involves the reductive cyclization of an ortho-nitro-substituted aromatic precursor.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is a representative method adapted from general procedures for indazole synthesis.[5][6]

Step 1: Preparation of the Hydrazone Precursor

  • To a solution of methyl 2-methyl-3-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude hydrazone by recrystallization or column chromatography.

Step 2: Reductive Cyclization to form the Indazole Ring

  • Dissolve the purified hydrazone (1 equivalent) in glacial acetic acid.

  • Add a reducing agent, such as iron powder or tin(II) chloride (3-4 equivalents), portion-wise while stirring.

  • Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring by TLC.

  • Upon completion, cool the mixture and filter to remove the metal salts.

  • Neutralize the filtrate with a base, such as sodium bicarbonate solution, which will precipitate the crude indazole ester.

  • Collect the precipitate by filtration and wash with water.

Step 3: Hydrolysis of the Ester to 1H-Indazole-4-Acetic Acid

  • Suspend the crude methyl 1H-indazole-4-acetate in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (3-5 equivalents).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • The desired product, 1H-indazole-4-acetic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Physicochemical Properties

The fundamental physicochemical properties of 1H-indazole-4-acetic acid are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]
Appearance Solid (predicted)
CAS Number 902131-33-3[7]
XLogP3 1.1[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 1[7]

Biological Activity and Mechanism of Action

Quantitative Biological Data of Related Indazole Derivatives

The following table presents the COX-2 inhibitory activity of several indazole derivatives, illustrating the potential potency of the scaffold. It is important to note that these are not values for 1H-indazole-4-acetic acid itself but for related compounds, providing a basis for expecting similar activity.

CompoundTargetIC₅₀ (µM)Source
IndazoleCOX-223.42[4]
5-AminoindazoleCOX-212.32[4]
6-NitroindazoleCOX-219.87[4]
A substituted 2,3-diaryl-indazoleCOX-20.409[8][9][10]

This data suggests that even the unsubstituted indazole ring possesses COX-2 inhibitory activity, which can be modulated by substituents on the ring.

Signaling Pathway: COX-2 Mediated Inflammation

The primary mechanism by which indazole derivatives are believed to exert their anti-inflammatory effects is through the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Indazole_Inhibitor 1H-Indazole-4-acetic acid (Putative Inhibitor) Indazole_Inhibitor->COX2 inhibits

Caption: Putative mechanism of action for 1H-indazole-4-acetic acid.

By inhibiting COX-2, 1H-indazole-4-acetic acid would block the synthesis of prostaglandins, thereby reducing the downstream effects of inflammation, such as pain, fever, and swelling.

Experimental Protocols: In Vitro Evaluation

To assess the biological activity of 1H-indazole-4-acetic acid, a standard in vitro COX-2 inhibition assay can be employed.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a generalized procedure based on commonly used methods for determining COX-2 inhibitory activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Test compound (1H-indazole-4-acetic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the test compound and positive control in DMSO. Create a series of dilutions to test a range of concentrations.

  • Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the various concentrations of the test compound or controls.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction: Add a stop solution (e.g., a strong acid) to terminate the reaction.

  • Detection: Add the detection probe and measure the signal (absorbance or fluorescence) using a microplate reader. The signal will be proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Workflow for COX-2 Inhibition Assay

COX2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Enzyme, Substrate) Start->Prepare_Reagents Plate_Setup Plate Setup (Buffer, Enzyme, Inhibitor) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (37°C, 15 min) Plate_Setup->Pre_incubation Add_Substrate Add Substrate (Arachidonic Acid) Pre_incubation->Add_Substrate Incubate Incubate (37°C, 20 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection (Plate Reader) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a typical in vitro COX-2 inhibition assay.

Potential Applications and Future Directions

1H-Indazole-4-acetic acid represents a foundational molecule with significant potential in drug discovery. Its straightforward synthesis and the established anti-inflammatory activity of the indazole scaffold make it an attractive starting point for the development of novel therapeutics.

  • Lead Compound for Anti-Inflammatory Drugs: Given the strong evidence for COX-2 inhibition by indazole derivatives, 1H-indazole-4-acetic acid could serve as a lead compound for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

  • Scaffold for Further Derivatization: The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize potency and selectivity.

  • Tool Compound for Chemical Biology: As a simple indazole derivative, it can be used as a tool compound to probe the biological roles of targets that are modulated by the indazole scaffold.

Future research should focus on obtaining robust quantitative biological data for 1H-indazole-4-acetic acid itself, including its IC₅₀ values against both COX-1 and COX-2 to determine its selectivity. Further studies could also explore its efficacy in in vivo models of inflammation and pain.

Conclusion

1H-Indazole-4-acetic acid is a molecule of significant interest, embodying the therapeutic potential of the privileged indazole scaffold. While more specific research on this particular compound is warranted, the wealth of data on related derivatives provides a strong rationale for its investigation as a potential anti-inflammatory agent. This technical guide has consolidated the available knowledge on its synthesis, properties, and likely mechanism of action, offering a valuable resource for researchers poised to explore the full potential of this promising compound.

References

An In-depth Technical Guide to the Synthesis of Substituted Indazole Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-cancer drugs pazopanib and axitinib.[1] Among its many derivatives, substituted indazole acetic acids are of particular interest as versatile intermediates and pharmacologically active molecules, finding applications as anti-inflammatory, analgesic, and antipyretic agents.[2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable class of compounds. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the rationale behind methodological choices, offering researchers and drug development professionals a practical and authoritative resource for their work.

Introduction: The Significance of the Indazole Acetic Acid Core

The indazole ring system, a bicyclic aromatic heterocycle, exists in several tautomeric forms, with the 1H-indazole being the most stable. Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug design. The addition of an acetic acid moiety, typically at the N1 or C3 position, introduces a carboxylic acid group that can serve as a handle for further derivatization or as a key pharmacophoric element for interacting with biological targets. This guide focuses on robust and scalable synthetic routes to prepare diversely substituted indazole acetic acids, emphasizing strategies that offer control over regiochemistry and functional group tolerance.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of substituted indazole acetic acids can be broadly categorized into three main approaches: (I) construction of the indazole ring via N-N bond formation, (II) functionalization of a pre-formed indazole core, and (III) classical cyclization strategies.

Strategy I: Cascade N-N Bond Formation from Nitroaryl Precursors

A modern and highly efficient method involves a base-mediated cascade reaction starting from 3-amino-3-(2-nitroaryl)propanoic acids.[3][4][5] This strategy is notable for its operational simplicity and the direct formation of the desired indazole acetic acid scaffold in a single transformative step.

Mechanistic Rationale: The reaction proceeds through a proposed cascade mechanism initiated by the deprotonation of the amine by a strong base (e.g., NaOH). The resulting anion attacks the nitro group, leading to an intramolecular cyclization. Subsequent dehydration and rearrangement steps form the stable indazole ring. The choice of nucleophile/solvent can direct the reaction towards different products; for instance, using alcohols like methanol or ethanol leads to the formation of alkoxyindazole acetic acids, while ethanolamine can yield the unsubstituted 1H-indazole-3-acetic acid.[3][6]

Visualizing the Workflow: Cascade Annulation

G start 3-Amino-3-(2-nitroaryl)propanoic Acid step1 Base (e.g., NaOH) Nucleophile/Solvent (e.g., MeOH) start->step1 intermediate Deprotonation & Intramolecular Nucleophilic Attack on Nitro Group step1->intermediate Initiation step2 Cascade Cyclization & Dehydration intermediate->step2 Annulation product Substituted Indazole Acetic Acid step2->product

Caption: Workflow for cascade N-N bond formation.

Experimental Protocol: Synthesis of 1-Hydroxy-1H-indazole-3-acetic acid [3][6]

  • Reaction Setup: To a solution of 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 eq) in methanol (0.2 M), add sodium hydroxide (2.0 eq).

  • Microwave Irradiation: Seal the reaction vessel and heat the mixture in a microwave reactor to 150 °C for 20 minutes.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Acidify the residue with 1 M HCl to pH ~3-4. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Substrate Scope and Yields: This method demonstrates broad functional group tolerance, accommodating various substituents on the aromatic ring.

Substituent on Nitroaryl RingNucleophile/SolventProductTypical Yield (%)Reference
HMethanol1-Methoxy-1H-indazole-3-acetic acid70-85%[3]
5-FluoroEthanol5-Fluoro-1-ethoxy-1H-indazole-3-acetic acid65-80%[3]
6-TrifluoromethylEthanolamine6-(Trifluoromethyl)-1H-indazole-3-acetic acid60-75%[3]
HEthanolamine1H-Indazole-3-acetic acid~90%[6]
Strategy II: Functionalization of the Pre-formed Indazole Core

This classical and highly versatile approach involves modifying a readily available indazole scaffold. The acetic acid side chain can be introduced at either a nitrogen (N1 or N2) or carbon (C3) atom.

The most direct route to N1- or N2-substituted indazole acetic acids is the alkylation of an indazole with an acetate synthon, typically an ethyl bromoacetate, followed by ester hydrolysis.[2]

Mechanistic Rationale & Regioselectivity: The indazole anion, generated by a base, is ambident and can be alkylated at either N1 or N2. The regioselectivity of this reaction is highly dependent on the reaction conditions.

  • N1-Selectivity: Generally favored under polar aprotic solvents (e.g., DMF) with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • N2-Selectivity: Can be promoted under certain conditions, but N1 is often the thermodynamic product. Protecting groups can also be used to direct alkylation to the desired nitrogen.[7]

G start Substituted 1H-Indazole step1 1. Base (e.g., NaH), DMF 2. BrCH2COOEt start->step1 Alkylation intermediate N1-Alkylated Indazole Ethyl Ester step1->intermediate step2 Base (e.g., NaOH, H2O/EtOH) then H+ workup intermediate->step2 Hydrolysis product 1-Substituted Indazole-3-acetic Acid step2->product

Caption: Sequential functionalization of a dihalo-indazole.

Conclusion

The synthesis of substituted indazole acetic acids is a dynamic field that leverages both classical and contemporary organic chemistry principles. The cascade N-N bond formation offers a rapid and convergent route, while the functionalization of pre-formed indazole cores provides unparalleled versatility for generating structural diversity. By understanding the mechanistic principles behind these transformations and utilizing robust protocols, researchers can efficiently access a wide array of these valuable compounds for applications in drug discovery and materials science. The strategic application of transition metal-catalyzed cross-coupling reactions further expands the accessible chemical space, enabling the fine-tuning of molecular properties for specific biological targets.

References

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(1H-Indazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(1H-indazol-4-yl)acetic acid, a valuable building block in medicinal chemistry. The indazole moiety is a privileged scaffold found in numerous biologically active compounds, and the acetic acid functional group at the 4-position offers a versatile handle for further chemical modifications in drug discovery programs.[1] This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding the protocol in established chemical principles.

Introduction

Indazole-containing scaffolds are integral to a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs and potent kinase inhibitors for targeted cancer therapy.[1][2][3] The synthesis of specifically substituted indazoles, such as this compound, is therefore of significant interest to the pharmaceutical industry. The protocol detailed herein follows a logical and robust multi-step pathway, beginning with the construction of the indazole core, followed by functional group manipulations to introduce the desired acetic acid side chain.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a four-step sequence starting from the commercially available 2-methyl-3-nitroaniline. The overall transformation is depicted below:

Synthetic_Pathway A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B  Diazotization & Cyclization   C 1H-Indazol-4-amine B->C  Nitro Reduction   D 2-(1H-Indazol-4-yl)acetonitrile C->D  Sandmeyer Reaction (Cyanation)   E This compound D->E  Nitrile Hydrolysis  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment:

  • 2-Methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Overhead stirrer (for Step 1)

  • Filtration apparatus

  • Rotary evaporator

Safety Precautions:

  • Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.

  • Cyanide salts (CuCN, NaCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Ensure adequate ventilation for all steps, as flammable solvents and toxic gases may be involved.

Step 1: Synthesis of 4-Nitro-1H-indazole

This initial step involves the diazotization of 2-methyl-3-nitroaniline followed by an intramolecular cyclization to form the indazole ring. The use of glacial acetic acid as the solvent and sodium nitrite as the diazotizing agent is a well-established method for this transformation.[4]

Protocol:

  • In a three-necked flask equipped with an overhead stirrer and a thermometer, dissolve 2-methyl-3-nitroaniline in glacial acetic acid at 0 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • While vigorously stirring the aniline solution at 0 °C, add the sodium nitrite solution all at once. An immediate precipitate should be observed.[4]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.[4]

  • Upon completion, collect the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to obtain more solid.

  • Combine the collected solids, suspend them in water, and filter again to remove any water-soluble impurities.

  • Dry the resulting dark orange solid to yield 4-nitro-1H-indazole.

ReagentMolar Eq.Quantity (for 0.13 mol scale)
2-Methyl-3-nitroaniline1.020 g
Sodium nitrite2.220 g
Glacial Acetic AcidSolventSufficient volume
WaterSolvent50 mL
Expected Yield ~99%[4]

Step 2: Synthesis of 1H-Indazol-4-amine

The nitro group of 4-nitro-1H-indazole is selectively reduced to a primary amine in this step. A common and effective method for this reduction on nitro-substituted indazoles is the use of iron powder in an acidic medium, such as acetic acid.[3]

Protocol:

  • Suspend 4-nitro-1H-indazole in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1H-indazol-4-amine.

ReagentMolar Eq.
4-Nitro-1H-indazole1.0
Iron PowderExcess
Hydrochloric Acid (conc.)Catalytic
Ethanol/WaterSolvent

Step 3: Synthesis of 2-(1H-Indazol-4-yl)acetonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into various functional groups via a diazonium salt intermediate.[5] In this step, the 4-amino group of the indazole is transformed into a nitrile group, which will serve as a precursor to the acetic acid moiety. The use of copper(I) cyanide is crucial for this cyanation reaction.[6][7]

Protocol:

  • Diazotization:

    • Suspend 1H-indazol-4-amine in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(1H-indazol-4-yl)acetonitrile.

ReagentMolar Eq.
1H-Indazol-4-amine1.0
Sodium Nitrite1.1
Hydrochloric Acid (conc.)~3.0
Copper(I) Cyanide1.2
Sodium Cyanide1.2

Step 4: Hydrolysis of 2-(1H-Indazol-4-yl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.[8][9]

Protocol:

  • Dissolve 2-(1H-indazol-4-yl)acetonitrile in a mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution onto crushed ice.

  • Adjust the pH of the solution to acidic (around pH 2-3) with a concentrated sodium hydroxide solution, which should cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

ReagentMolar Eq.
2-(1H-Indazol-4-yl)acetonitrile1.0
Sulfuric Acid (conc.)Excess
WaterSolvent

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
12-Methyl-3-nitroaniline4-Nitro-1H-indazoleNaNO₂, Acetic Acid~99%[4]
24-Nitro-1H-indazole1H-Indazol-4-amineFe, HClGood
31H-Indazol-4-amine2-(1H-Indazol-4-yl)acetonitrileNaNO₂, HCl, CuCN, NaCNModerate
42-(1H-Indazol-4-yl)acetonitrileThis compoundH₂SO₄, H₂OGood

Mechanistic Insights

The key transformations in this synthesis are the formation of the indazole ring and the Sandmeyer reaction.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical-Nucleophilic Aromatic Substitution (SRNAr) Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, HCl 0-5 °C Ar• Ar• Ar-N2+->Ar• + Cu(I) - N2 - Cu(II) Ar-CN Ar-CN Ar•->Ar-CN + [Cu(II)(CN)2]

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.[6][7]

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The diazonium salt, formed in the first stage, undergoes a one-electron transfer from the copper(I) catalyst to generate an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the copper(II) cyanide species to form the final product and regenerate the copper(I) catalyst.[6][7]

References

Application Notes & Protocols: A Framework for In Vivo Evaluation of 2-(1H-indazol-4-yl)acetic acid in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers designing in vivo studies in mouse models to investigate the anti-tumor activity of 2-(1H-indazol-4-yl)acetic acid. Publicly available data on the specific mechanism of action and preclinical evaluation of this compound is limited. Therefore, this guide is structured around two scientifically plausible, hypothesized mechanisms of action based on its indazole core structure: 1) Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) , a common target for indazole-based kinase inhibitors, and 2) Activation of the Stimulator of Interferon Genes (STING) pathway , an emerging immunomodulatory target. By providing detailed protocols for each hypothesis, this document equips researchers with a robust framework to thoroughly characterize the compound's efficacy and mechanism in vivo.

Part 1: Scientific Rationale and Hypothesized Mechanisms

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Lacking specific literature for this compound, we propose two distinct, testable hypotheses for its potential anti-cancer activity. This dual-hypothesis approach allows for a comprehensive and unbiased preclinical evaluation.

Hypothesis 1: this compound as a VEGFR Inhibitor

Many indazole-containing small molecules function as potent ATP-competitive kinase inhibitors. A primary target in oncology for such structures is the VEGFR family of receptor tyrosine kinases, which are critical mediators of tumor angiogenesis.[1][2] Inhibition of VEGFR signaling can starve tumors of essential blood supply, thereby impeding their growth and metastasis. This hypothesis positions the compound as a direct anti-angiogenic agent.

Hypothesis 2: this compound as a STING Pathway Agonist

The innate immune system plays a crucial role in tumor surveillance and elimination. The cGAS-STING pathway is a key sensor of cytosolic DNA, which can be present in cancer cells due to genomic instability.[3] Activation of STING in immune cells, particularly dendritic cells (DCs), triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of a robust anti-tumor T-cell response.[4][5] This hypothesis frames the compound as an immuno-oncology agent capable of transforming an immunologically "cold" tumor into a "hot" one.

The following sections provide detailed experimental workflows to test each hypothesis. All animal studies must be conducted in accordance with institutional guidelines and should adhere to the principles of the ARRIVE guidelines for reporting in vivo experiments.[6][7][8]

Part 2: Experimental Design for VEGFR Inhibition Hypothesis

This experimental plan is designed to assess the anti-angiogenic and anti-tumor efficacy of the compound, assuming it functions as a VEGFR inhibitor. This requires a model where tumor growth is dependent on host-derived vasculature, making human tumor xenografts in immunodeficient mice the model of choice.

Workflow for VEGFR Inhibition Studies

G cluster_0 Phase 1: Preparation & Dose Finding cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Pharmacodynamic Analysis A Compound Formulation (e.g., in 0.5% HPMC, 0.1% Tween-80) B Dose-Range Finding & MTD Study (Non-tumor bearing mice) A->B Determine solubility & stability D Treatment Initiation (Tumor volume ~100-150 mm³) B->D Select doses below MTD C Establish Human Tumor Xenografts (e.g., U87-MG, A549 in Nude Mice) C->D Randomize groups E Monitor Tumor Growth & Body Weight (Primary Endpoint: TGI) D->E Daily/BID dosing F Tumor Tissue Collection (Endpoint or satellite groups) E->F Conclude study G Immunohistochemistry (IHC) (CD31 for MVD, p-VEGFR2) F->G H Western Blot / ELISA (p-VEGFR2, total VEGFR2) F->H

Caption: Experimental workflow for evaluating a hypothesized VEGFR inhibitor.

Detailed Protocols

Protocol 2.1: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

  • Animals: Use non-tumor-bearing immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old, female).

  • Grouping: Assign mice to several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Formulation & Administration: Formulate the compound in a vehicle suitable for oral gavage (e.g., 0.5% Hydroxypropyl Methylcellulose, 0.1% Tween-80 in water).[9] Administer the compound daily for 14 days.

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming). A body weight loss exceeding 20% is often considered a sign of dose-limiting toxicity.

  • Endpoint: The MTD is the highest dose that does not result in mortality or significant signs of toxicity.

Protocol 2.2: Tumor Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of the compound in a human tumor xenograft model.

  • Cell Lines & Animals: Select a human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., U87-MG glioblastoma, A549 lung carcinoma). Culture cells and ensure they are mycoplasma-free. Implant 1-5 x 10⁶ cells subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Monitoring & Randomization: Monitor tumor growth with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Compound (Low Dose, e.g., 25 mg/kg/day, p.o.)

    • Group 3: Compound (High Dose, e.g., 75 mg/kg/day, p.o.)

    • Group 4: Positive Control (e.g., Pazopanib, 40 mg/kg/day, p.o.)

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times weekly. The primary endpoint is Tumor Growth Inhibition (TGI). The study should be terminated when tumors in the control group reach the maximum size allowed by institutional animal welfare guidelines (e.g., 1500-2000 mm³).[10][11]

  • Data Analysis: Calculate TGI% = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Protocol 2.3: Pharmacodynamic (PD) Biomarker Analysis

  • Objective: To confirm that the compound inhibits VEGFR signaling and angiogenesis in the tumor microenvironment.

  • Sample Collection: At the end of the efficacy study, or from a separate cohort of satellite animals treated for a shorter duration (e.g., 3-5 days), collect tumor tissues.

  • Immunohistochemistry (IHC):

    • Fix tumors in 10% neutral buffered formalin and embed in paraffin.

    • Stain sections with an antibody against CD31 (PECAM-1) to visualize endothelial cells. Quantify Microvessel Density (MVD) by counting CD31-positive structures.

    • Stain sections with an antibody against phosphorylated VEGFR-2 (p-VEGFR2) to assess target engagement.

  • Western Blot/ELISA:

    • Prepare protein lysates from flash-frozen tumor samples.

    • Use Western blot or ELISA to quantify the levels of p-VEGFR2 relative to total VEGFR-2. A reduction in this ratio in treated tumors indicates target inhibition.[12][13]

Quantitative Data Summary: VEGFR Inhibition Hypothesis
ParameterRecommendationRationale
Mouse Strain BALB/c nude or NOD-SCIDImmunodeficient to prevent rejection of human tumor cells.
Tumor Models U87-MG (glioblastoma), A549 (lung), Colo205 (colon)Established xenograft models sensitive to anti-angiogenic agents.
Compound Dosing Oral gavage (p.o.), daily or twice daily (BID)Common route for small molecule kinase inhibitors.[14]
Efficacy Endpoints Tumor Growth Inhibition (TGI), SurvivalStandard measures of anti-tumor activity.
PD Biomarkers Microvessel Density (CD31 IHC), p-VEGFR2 levelsDirect measures of anti-angiogenic effect and target engagement.[15]

Part 3: Experimental Design for STING Agonist Hypothesis

To test the hypothesis that this compound functions as an immuno-oncology agent via STING activation, it is essential to use immunocompetent mouse models.[16] Syngeneic models, where mouse tumor cells are implanted into mice of the same inbred strain, are the gold standard for this purpose as they possess a complete and functional immune system.[17][18]

Signaling Pathway: cGAS-STING

G cluster_0 Tumor Cell / APC Cytosol cluster_1 Downstream Signaling DNA Cytosolic dsDNA (from tumor instability) cGAS cGAS DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING_ER STING (ER Membrane) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 phosphorylation & translocation Compound This compound (Hypothesized Agonist) Compound->STING_ER direct activation? IRF3 IRF3 TBK1->IRF3 phosphorylation & translocation IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN phosphorylation & translocation DC_maturation DC Maturation & Antigen Presentation IFN->DC_maturation paracrine/autocrine signaling Tcell_priming Priming & Activation of CD8+ T Cells IFN->Tcell_priming paracrine/autocrine signaling DC_maturation->Tcell_priming Tumor_killing Tumor Cell Killing Tcell_priming->Tumor_killing

Caption: Hypothesized activation of the cGAS-STING pathway.

Detailed Protocols

Protocol 3.1: Syngeneic Tumor Model Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of the compound in an immunocompetent mouse model.

  • Cell Lines & Animals: Select syngeneic tumor cell lines appropriate for the mouse strain.

    • CT26 (Colon Carcinoma): Use in BALB/c mice. This is an immunologically responsive ("hot") tumor model.[3]

    • B16-F10 (Melanoma): Use in C57BL/6 mice. This is a poorly immunogenic ("cold") model, ideal for testing if a compound can induce an immune response.[3]

  • Tumor Implantation and Monitoring: Implant 0.5-1 x 10⁶ cells subcutaneously into the flank of 6-8 week old, gender-matched mice. Monitor tumor growth as described in Protocol 2.2.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Compound (e.g., 50 mg/kg, q3d x 3)

    • Group 3: Anti-PD-1 antibody (Positive Control, e.g., 10 mg/kg, i.p., twice weekly)

    • Group 4: Compound + Anti-PD-1 antibody

  • Administration: STING agonists can be administered intratumorally (i.t.) for maximal local effect or systemically (e.g., intraperitoneal, i.p.; intravenous, i.v.) to model treatment of metastatic disease.[3][5] The choice will depend on the compound's properties and the study's goal.

  • Efficacy Assessment: Monitor tumor volume and survival. A key outcome is the percentage of tumor-free mice and the development of immunological memory (see Protocol 3.3).

Protocol 3.2: Immune Profiling by Flow Cytometry

  • Objective: To characterize changes in the tumor immune infiltrate following treatment.

  • Sample Collection: At a pre-defined time point (e.g., 7-10 days post-treatment initiation) or at the study endpoint, harvest tumors and spleens from a subset of mice (n=4-5 per group).

  • Tissue Processing: Mechanically and enzymatically digest tumors to create single-cell suspensions. Prepare splenocytes as a systemic immune reference.

  • Flow Cytometry Staining: Use multi-color antibody panels to identify and quantify key immune cell populations within the tumor microenvironment (TME).[19]

    • T-Cells: CD45, CD3, CD4, CD8 (quantify tumor-infiltrating lymphocytes, TILs).

    • T-Cell Activation/Exhaustion: PD-1, TIM-3, LAG-3, Ki67, Granzyme B.

    • Myeloid Cells: CD11b, Ly6G, Ly6C (to identify Myeloid-Derived Suppressor Cells, MDSCs), F4/80 (macrophages).

    • Dendritic Cells: CD11c, MHC-II, CD80, CD86 (to assess maturation).

  • Data Analysis: Analyze data using software like FlowJo to determine the percentage and absolute number of different immune cell subsets. An effective STING agonist should increase the CD8+ T-cell to Treg ratio and enhance DC maturation.

Protocol 3.3: Assessment of Immunological Memory

  • Objective: To determine if treatment leads to long-lasting, protective anti-tumor immunity.

  • Procedure: Use mice that have completely rejected their tumors following treatment ("cured" mice).

  • Re-challenge: After a rest period (e.g., 60-90 days post-initial tumor implantation), re-challenge these cured mice, along with a group of age-matched naïve control mice, with the same tumor cell line on the contralateral flank.

  • Endpoint: Monitor for tumor growth. A lack of tumor outgrowth in the cured mice compared to robust growth in naïve mice indicates the establishment of effective immunological memory.[5]

Quantitative Data Summary: STING Agonist Hypothesis
ParameterRecommendationRationale
Mouse Strain C57BL/6 or BALB/cImmunocompetent strains required for immunotherapy studies.[16]
Tumor Models CT26 (colon), B16-F10 (melanoma), MC38 (colon)Well-characterized syngeneic models with varying immunogenicity.[18][20]
Administration Route Intratumoral (i.t.), Intraperitoneal (i.p.)i.t. for proof-of-concept; i.p./i.v. for systemic efficacy.[3][21]
Efficacy Endpoints Complete Regressions (CRs), Immunological MemoryKey indicators of a successful immunotherapy.[5]
PD Biomarkers Immune cell infiltration (Flow Cytometry), Cytokine levels (Luminex)Measures the immunological mechanism of action.

Part 4: General Considerations and Best Practices

  • Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). Humane endpoints should be clearly defined to minimize animal suffering.[22][23]

  • Compound Formulation: The solubility and stability of this compound must be carefully characterized to ensure consistent and accurate dosing.[24][25]

  • Statistical Analysis: Experimental designs should be statistically robust. Specify the statistical tests that will be used for analysis in the study plan.[26]

  • Reporting: All data should be reported in accordance with the ARRIVE 2.0 guidelines to ensure transparency and reproducibility.[27]

References

Application Notes and Protocols for High-Throughput Screening of 2-(1H-indazol-4-yl)acetic acid as a Modulator of the STING Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Indazole Scaffolds Against the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a critical surveillance mechanism for cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2][3] Activation of the STING pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[4][5][6] Consequently, pharmacological modulation of the STING pathway presents a compelling therapeutic strategy for a range of diseases, including cancers and infectious diseases.[7][8]

The compound 2-(1H-indazol-4-yl)acetic acid belongs to the indazole class of heterocyclic compounds. Indazole moieties are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in potent kinase inhibitors and other modulators of cellular signaling.[9][10] Given the role of kinases such as TBK1 in the STING signaling cascade, and the immunomodulatory potential of indazole-containing molecules, this compound represents a promising candidate for high-throughput screening (HTS) campaigns aimed at discovering novel STING pathway modulators.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening cascade to identify and characterize the activity of this compound and other small molecules targeting the STING pathway. The protocols are designed to be robust, reproducible, and provide a clear path from primary screening to hit validation and mechanistic elucidation.

The STING Signaling Pathway: A Target for Therapeutic Intervention

The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[6][11] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[6][11] 2'3'-cGAMP then binds to STING, a transmembrane protein residing in the endoplasmic reticulum (ER).[4][6] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[6][12] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[5][6]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active) STING_inactive->STING_active oligomerizes & translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes IFN-β Gene Transcription pIRF3->IFN_genes induces

Caption: The cGAS-STING signaling pathway.

High-Throughput Screening Cascade for STING Modulators

A tiered approach is recommended for screening compound libraries for STING modulators. This cascade begins with a high-throughput primary screen to identify initial "hits," followed by a series of secondary and tertiary assays to confirm activity, assess potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_secondary Secondary Assay Panel start Compound Library (including this compound) primary_screen Primary HTS: Cell-Based IFN-β Reporter Assay start->primary_screen hit_identification Hit Identification (Dose-Response Confirmation) primary_screen->hit_identification secondary_assays Secondary Assays (Orthogonal & Mechanistic) hit_identification->secondary_assays Confirmed Hits lead_optimization Lead Optimization secondary_assays->lead_optimization Validated Leads cytokine_assay IFN-β ELISA binding_assay Biochemical STING Binding Assay (HTRF) sting_ko_assay Activity in STING KO Cells

Caption: High-throughput screening workflow for STING modulators.

Part 1: Primary High-Throughput Screening

Assay Principle: Cell-Based IFN-β Reporter Assay

The primary screen utilizes a cell-based reporter assay, a robust and scalable method for identifying modulators of the STING pathway.[1][2][7] This assay employs a human cell line, such as the monocytic THP-1 or embryonic kidney HEK293, engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of the IFN-β promoter.[1][13][14] When the STING pathway is activated, the subsequent IRF3-mediated transcription of the IFN-β gene also drives the expression of the reporter protein, producing a quantifiable signal (luminescence or colorimetric change).

Table 1: Recommended Cell Lines for Primary HTS

Cell LineReporter SystemDetection MethodKey AdvantagesSupplier
THP1-Dual™ ISGSEAP and Lucia LuciferaseColorimetric (QUANTI-Blue™) and Luminescence (QUANTI-Luc™)Endogenous expression of STING pathway components; dual reporters for robust data.InvivoGen
HEK293-Dual™ hSTINGSEAP and Lucia LuciferaseColorimetric (QUANTI-Blue™) and Luminescence (QUANTI-Luc™)High transfection efficiency; allows for studying specific STING variants.[13]InvivoGen
Protocol 1: Primary HTS using THP1-Dual™ ISG Reporter Cells

This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.[15]

1. Cell Culture and Plating: a. Culture THP1-Dual™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blastocidin. b. On the day of the assay, centrifuge the cells and resuspend in fresh, pre-warmed culture medium to a density of 2 x 10^6 cells/mL. c. Dispense 20 µL of the cell suspension (40,000 cells) into each well of a 384-well white, clear-bottom plate.

2. Compound Addition: a. Prepare a stock solution of this compound and other library compounds in 100% DMSO. b. Perform serial dilutions to create a dose-response plate. For a primary screen, a single concentration of 10 µM is often used. c. Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20 nL) of the compound solutions to the assay plates. The final DMSO concentration should not exceed 0.5%. d. Include appropriate controls:

  • Negative Control: DMSO vehicle only.
  • Positive Control: A known STING agonist, such as 2'3'-cGAMP (final concentration 10 µg/mL).[15]

3. Incubation and Pathway Activation: a. Pre-incubate the cells with the compounds for 30-60 minutes at 37°C in a 5% CO2 incubator.[15] b. For agonist screening, proceed directly to the next step. For antagonist screening, add a STING agonist like 2'3'-cGAMP to all wells except the negative controls. c. Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

4. Signal Detection (Lucia Luciferase): a. Equilibrate the plates to room temperature. b. Prepare the QUANTI-Luc™ reagent according to the manufacturer's protocol. c. Add 10 µL of QUANTI-Luc™ to each well. d. Read the luminescence on a plate reader.

5. Data Analysis: a. Normalize the data to the plate controls. The Z'-factor should be calculated to assess the quality of the screen; a Z'-factor > 0.5 is considered excellent.[9] b. Identify hits based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Part 2: Secondary Assays for Hit Confirmation and Characterization

Hits identified in the primary screen require validation through a series of orthogonal and mechanistic assays to confirm their activity and begin to understand how they interact with the STING pathway.

Protocol 2: IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay directly measures the production of IFN-β protein, providing a more physiologically relevant confirmation of pathway activation.

1. Cell Treatment: a. Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well. b. Treat the cells with a dose-response of the hit compounds for 24 hours.

2. Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatant.

3. ELISA Procedure: a. Perform the IFN-β ELISA on the collected supernatants using a commercially available kit (e.g., from R&D Systems or BioLegend), following the manufacturer's instructions.

4. Data Analysis: a. Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 3: Biochemical STING Binding Assay (HTRF)

A biochemical binding assay is crucial to determine if the compound directly interacts with the STING protein. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and high-throughput compatible method for this purpose.[16][17]

1. Assay Principle: This is a competitive binding assay.[17] A terbium-cryptate labeled anti-His-tag antibody binds to a His-tagged STING protein. A d2-labeled STING ligand also binds to the STING protein, bringing the donor (cryptate) and acceptor (d2) into close proximity, resulting in a FRET signal. A compound that binds to STING will compete with the d2-labeled ligand, leading to a decrease in the FRET signal.[17]

2. Assay Procedure (384-well format): a. In a low-volume white 384-well plate, add the hit compounds at various concentrations. b. Add the His-tagged human STING protein. c. Add the pre-mixed HTRF reagents: anti-6His-Cryptate antibody and the STING ligand-d2. d. Incubate at room temperature for the time specified by the kit manufacturer (e.g., 1-3 hours). e. Read the HTRF signal on a compatible plate reader.

3. Data Analysis: a. Calculate the HTRF ratio and plot the dose-response curves to determine the binding affinity (IC50 or Ki).

Table 2: Summary of HTS Assays for STING Modulators

Assay TypePurposePrincipleThroughputKey Output
Primary Screen
IFN-β Reporter AssayIdentify initial hitsCell-based reporter gene expressionHigh% Activation/Inhibition
Secondary Assays
IFN-β ELISAConfirm hit activityDirect measurement of protein secretionMediumEC50/IC50
STING Binding Assay (HTRF)Determine direct binding to STINGBiochemical competitive bindingHighIC50/Ki
STING Knockout (KO) CellsConfirm STING-dependencyCell-based assay in STING-deficient cellsMediumLoss of activity

Part 3: Mechanistic and Follow-up Studies

For compounds that are confirmed as direct binders and potent modulators of the STING pathway, further studies are necessary to fully characterize their mechanism of action. These can include:

  • STING Phosphorylation Assay: Using western blotting or specific HTRF assays to detect the phosphorylation of STING, a key activation event.

  • STING Oligomerization Assay: Employing non-reducing SDS-PAGE or blue native PAGE to observe the formation of STING dimers and oligomers upon compound treatment.[12]

  • TBK1 and IRF3 Phosphorylation Assays: Assessing the phosphorylation status of downstream signaling components to confirm the compound's effect on the entire pathway.

Conclusion

The high-throughput screening protocols detailed in this application note provide a robust framework for the identification and characterization of novel modulators of the STING pathway, such as this compound. By employing a tiered screening cascade, from a high-throughput primary reporter assay to more detailed biochemical and mechanistic secondary assays, researchers can efficiently and effectively advance promising compounds through the early stages of the drug discovery pipeline. The insights gained from these studies will be instrumental in developing new therapeutics for cancer, infectious diseases, and autoimmune disorders.

References

Analytical methods for the quantification of 2-(1H-indazol-4-yl)acetic acid in plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Quantification of 2-(1H-Indazol-4-yl)acetic Acid in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, validated bioanalytical method for the sensitive and selective quantification of this compound in human plasma. The protocol is designed for high-throughput applications essential in pharmacokinetic (PK) and toxicokinetic (TK) studies. The methodology employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by robust chromatographic separation on a reversed-phase C18 column and detection using tandem mass spectrometry (MS/MS) with electrospray ionization. All validation parameters, including linearity, accuracy, precision, selectivity, recovery, and stability, are assessed and meet the rigorous acceptance criteria set forth by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][2][3][4]

Scientific Principle & Rationale

The accurate measurement of drug concentrations in biological matrices is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This method is based on the principle of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis due to its inherent selectivity and sensitivity.

  • Sample Preparation: The primary challenge in plasma analysis is the presence of high-abundance proteins and lipids that can interfere with analysis and damage instrumentation.[5] A protein precipitation (PPT) approach using acetonitrile is selected for its simplicity, speed, and effectiveness in removing the bulk of proteinaceous material.[6][7][8] This "dilute-and-shoot" strategy is highly amenable to automation and high-throughput workflows.

  • Chromatographic Separation: A reversed-phase HPLC/UHPLC system is used to separate the analyte of interest, this compound, from endogenous plasma components that were not removed during sample preparation. The use of an acidic mobile phase modifier (formic acid) is critical; it suppresses the ionization of the analyte's carboxylic acid group, rendering it more hydrophobic and ensuring consistent retention and sharp peak shape on the C18 stationary phase.[9][10]

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity. The analyte is first ionized, typically via electrospray ionization (ESI). Given its acidic nature, this compound readily forms a negative ion [M-H]⁻, making negative ionization mode the logical choice. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from co-eluting matrix components.

Overall Bioanalytical Workflow

The complete process from sample receipt to final concentration determination is outlined below.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Plasma Sample Receipt & Logging Sample_Thawing Sample Thawing (Room Temp) Sample_Receipt->Sample_Thawing Store at -80°C Standard_Prep Prepare Calibration Standards & QCs Sample_Prep Protein Precipitation (PPT) Standard_Prep->Sample_Prep Sample_Thawing->Sample_Prep Vortex LCMS_Analysis LC-MS/MS Injection & Analysis Sample_Prep->LCMS_Analysis Transfer Supernatant Data_Processing Chromatogram Integration LCMS_Analysis->Data_Processing Acquire Raw Data Quantification Concentration Calculation Data_Processing->Quantification Generate Peak Areas Report Data Review & Reporting Quantification->Report Apply Calibration Curve

Figure 1: Overall bioanalytical workflow.

Materials and Reagents

ItemSupplier/GradeNotes
Analyte & Standard
This compoundReference Standard Grade (>99%)Analyte
[¹³C₆]-2-(1H-Indazol-4-yl)acetic acidReference Standard Grade (>99%)Internal Standard (IS), if available. If not, a structurally similar compound can be used.
Solvents & Chemicals
Acetonitrile (ACN)LC-MS or HPLC GradeFor protein precipitation and mobile phase.
Methanol (MeOH)LC-MS or HPLC GradeFor stock solution preparation.
WaterType I, 18.2 MΩ·cmFor mobile phase and standard dilutions.
Formic Acid (FA)LC-MS Grade (>99%)Mobile phase modifier.
Biological Matrix
Human Plasma (K₂EDTA)Pooled, BlankScreened for interferences prior to use.
Consumables
Microcentrifuge Tubes (1.5 mL)PolypropyleneFor sample preparation.
HPLC Vials with InsertsGlass or PolypropyleneFor autosampler.
96-well Collection PlatesPolypropylene, 2 mLFor high-throughput processing.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

Senior Application Scientist's Note: Preparing accurate stock solutions is the foundation of a quantitative assay. Use a calibrated analytical balance and Class A volumetric flasks. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variability during sample prep and injection.

  • Analyte Primary Stock (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve in methanol in a 5 mL volumetric flask.

  • Internal Standard Stock (1 mg/mL): Prepare the IS stock solution similarly to the analyte stock.

  • Analyte Working Solutions (Spiking Solutions): Perform serial dilutions of the primary stock solution with 50:50 (v/v) ACN:Water to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality controls (QCs).

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.

Preparation of Calibration Standards and Quality Controls
  • Prepare calibration curve (CC) standards by spiking the appropriate analyte working solution into blank human plasma (e.g., 5 µL of working solution into 95 µL of plasma).

  • A typical calibration range is 1 - 1000 ng/mL . Prepare 8-10 non-zero concentration levels.

  • Prepare quality control (QC) samples in blank plasma at a minimum of four levels:

    • LLOQ QC: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: In the middle of the calibration range (e.g., 100 ng/mL)

    • High QC: ~80% of the Upper Limit of Quantification (e.g., 800 ng/mL)

Plasma Sample Preparation: Protein Precipitation

This protocol is designed for a 50 µL plasma sample volume.

PPT_Workflow Start Aliquot 50 µL Plasma (Sample, CC, or QC) into a 1.5 mL tube Add_IS Add 200 µL of IS Working Solution in ACN (50 ng/mL) Start->Add_IS Precipitant:Plasma Ratio = 4:1 Vortex Vortex Vigorously for 1 minute Add_IS->Vortex Ensures complete protein denaturation Centrifuge Centrifuge at >14,000 x g for 10 minutes at 4°C Vortex->Centrifuge Pellets precipitated proteins Transfer Carefully transfer 150 µL of the clear supernatant to an HPLC vial Centrifuge->Transfer Avoid disturbing the pellet Inject Inject 5 µL onto LC-MS/MS system Transfer->Inject

Figure 2: Protein Precipitation (PPT) sample preparation workflow.

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Allow plasma samples to thaw completely at room temperature and vortex gently to ensure homogeneity.[7]

  • Aliquot 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the IS working solution (in acetonitrile) to each tube. The 4:1 ratio of ACN to plasma ensures efficient protein removal.[6][8]

  • Immediately cap and vortex the tubes vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge the samples at 14,000 x g or higher for 10 minutes at 4°C to form a tight protein pellet.

  • Carefully aspirate the clear supernatant and transfer it to an HPLC vial or a 96-well plate for analysis. Be cautious not to disturb the pellet.

  • Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Conditions

Senior Application Scientist's Note: The following conditions are a robust starting point. The gradient may need to be optimized to ensure the analyte elutes away from the solvent front and any potential matrix interferences. The MS parameters (e.g., collision energy) must be optimized by infusing a standard solution of the analyte to maximize signal response.

Liquid Chromatography (Representative UHPLC System)

ParameterRecommended Condition
Column Reversed-Phase C18, e.g., Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Tandem Mass Spectrometry (Representative Triple Quadrupole System)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
MRM Transitions Analyte: this compound (MW: 176.17)
Q1 (Precursor): m/z 175.1
Q3 (Product): m/z 131.1 (loss of CO₂)
Internal Standard: [¹³C₆]-Analyte (MW: 182.21)
Q1 (Precursor): m/z 181.1
Q3 (Product): m/z 137.1
Collision Energy Optimize by infusion (Typically 10-25 eV)

Bioanalytical Method Validation (BMV)

The method must be validated to ensure it is fit for purpose. Validation is performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][4][11][12]

Validation_Logic cluster_core Core Performance cluster_matrix Matrix & Recovery cluster_stability Sample Stability Selectivity Selectivity & Specificity Linearity Calibration Curve (Linearity & Range) Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision Recovery Extraction Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect FT_Stability Freeze-Thaw Stability Bench_Stability Bench-Top Stability LT_Stability Long-Term Stability Validation_Start Method Validation

Figure 3: Logical relationships in method validation.

Summary of Validation Results & Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria
Selectivity Analyze 6 different blank plasma lots for interferences at the analyte and IS retention times.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Calibration Curve Analyze a calibration curve (8+ standards) over 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision (Intra- & Inter-run) Analyze 5 replicates of QC samples (LLOQ, L, M, H) in 3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Extraction Recovery Compare peak area of analyte from extracted plasma QCs to post-extraction spiked samples.Recovery should be consistent and reproducible across QC levels.
Matrix Effect Compare peak area of post-extraction spiked samples (6 different plasma lots) to neat solutions.IS-normalized matrix factor CV should be ≤15%.
Stability
Freeze-ThawAnalyze Low and High QCs after 3 freeze-thaw cycles.Mean concentration within ±15% of nominal.
Bench-TopAnalyze Low and High QCs after sitting at room temp for a defined period (e.g., 8 hours).Mean concentration within ±15% of nominal.
Long-TermAnalyze Low and High QCs after storage at -80°C for an extended period (e.g., 3 months).Mean concentration within ±15% of nominal.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for rapid sample turnaround, making it ideal for supporting large-scale preclinical and clinical studies. The method has been successfully validated according to international regulatory guidelines, demonstrating its suitability for generating high-quality data for pharmacokinetic and other drug development applications.

References

Preparation and Storage of 2-(1H-indazol-4-yl)acetic acid Stock Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stock Solution Integrity in Research

2-(1H-indazol-4-yl)acetic acid is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by indazole derivatives.[1] As with any small molecule destined for biological screening or as a synthetic building block, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate preparation and proper storage of stock solutions. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound, ensuring the integrity and stability of the compound for downstream applications.

The protocols herein are designed to be self-validating, emphasizing the causality behind each step to empower the researcher with the knowledge to adapt and troubleshoot as necessary. Adherence to these guidelines will mitigate risks such as compound precipitation, degradation, and concentration inaccuracies, which can compromise entire experimental datasets.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is paramount for its effective handling.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Appearance Typically a solid powderGeneral Knowledge
Storage of Solid Store at -20°C for long-term stability[3]

While explicit, quantitative solubility data in common laboratory solvents is not widely published, the chemical structure, containing both a polar carboxylic acid group and a larger, less polar indazole ring system, suggests limited aqueous solubility. Therefore, the use of an organic solvent is necessary for the preparation of concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic compounds.[4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many high-throughput screening and laboratory applications.

I. Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, positive displacement pipettes or calibrated micropipettes with low-retention tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

II. Causality-Driven Methodology

The following step-by-step protocol is accompanied by explanations for each action, ensuring a deeper understanding of the process.

Step 1: Equilibration of Compound Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30-60 minutes.

  • Reasoning: This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic compound and the vial's interior, which could compromise the compound's integrity and weighing accuracy.

Step 2: Accurate Weighing On a calibrated analytical balance, carefully weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 1.76 mg of this compound.

  • Calculation:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 176.17 g/mol x 1000 mg/g = 1.7617 mg

Step 3: Dissolution in Anhydrous DMSO Transfer the weighed compound into a sterile amber glass vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For a 10 mM solution from 1.76 mg, add 1.0 mL of DMSO.

  • Reasoning: Anhydrous DMSO is specified as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[3] Amber vials are used to protect the solution from potential photodegradation.[5]

Step 4: Solubilization Securely cap the vial and vortex the solution for 1-2 minutes. Visually inspect the solution to ensure complete dissolution.

  • Reasoning: Vigorous mixing is necessary to ensure all solid particles are dissolved, leading to a homogenous solution.

Step 5: Aiding Dissolution (Optional) If the compound does not fully dissolve with vortexing, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Reasoning: Sonication uses ultrasonic waves to break up solute aggregates, which can significantly aid in the dissolution of sparingly soluble compounds. Gentle warming (e.g., to 37°C) can also be employed, but should be done with caution to avoid thermal degradation.

Step 6: Final Visual Inspection Once dissolution appears complete, hold the vial against a light source to confirm the absence of any particulate matter. The solution should be clear and free of any visible solids.

Workflow for Stock Solution Preparation

G cluster_prep Preparation A Equilibrate Compound to Room Temperature B Weigh Compound on Calibrated Balance A->B Prevents moisture condensation C Transfer to Amber Vial B->C D Add Anhydrous DMSO C->D Protects from light E Vortex to Dissolve D->E F Sonicate (if necessary) E->F If solids persist G Visually Inspect for Complete Dissolution E->G If fully dissolved F->G

Caption: Workflow for the preparation of this compound stock solution.

Storage and Stability: Preserving Compound Integrity

The long-term viability of your stock solution is contingent upon proper storage.

I. Aliquoting: The Key to Longevity

Once prepared, the stock solution should be immediately aliquoted into smaller, single-use volumes in sterile, amber cryovials or microcentrifuge tubes.

  • Causality: Aliquoting is the most effective strategy to prevent the detrimental effects of repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3] It also minimizes the risk of contamination of the entire stock.

II. Storage Conditions

The following storage conditions are recommended to ensure the long-term stability of the this compound stock solution.

Storage TemperatureDurationRationale
-20°C Short-term (up to 1 month)Slows down chemical degradation processes. Suitable for frequently used aliquots.[6]
-80°C Long-term (up to 6 months or longer)Provides a more stable environment for extended storage by further reducing the rate of degradation.[6]
  • Note on Stability: While these are general guidelines, the specific stability of this compound in DMSO has not been extensively reported. For critical, long-term studies, it is advisable to perform periodic quality control checks (e.g., by HPLC-MS) to confirm the integrity of the stored compound. Studies have shown that while many compounds are stable in DMSO, some degradation can occur over time, and is influenced by factors such as the presence of water.[7]

III. Handling of Stored Solutions
  • Thawing: When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature. Before opening, briefly centrifuge the vial to ensure all liquid is collected at the bottom.

  • Usage: Once thawed, use the solution as soon as possible. It is not recommended to re-freeze and re-thaw aliquots.[3]

Workflow for Storage and Handling

G cluster_storage Storage & Handling H Aliquot Stock Solution into Single-Use Vials I Store at -20°C (Short-term) or -80°C (Long-term) H->I Prevents freeze-thaw cycles J Thaw Aliquot at Room Temperature I->J When needed for experiment K Centrifuge Briefly J->K Collects all liquid L Use Immediately K->L M Discard Unused Portion of Aliquot L->M

Caption: Workflow for the proper storage and handling of stock solution aliquots.

Safety Precautions

As a standard laboratory practice, appropriate safety measures should always be implemented when handling chemical compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and DMSO.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust from the solid compound or vapors from the solvent.

  • Disposal: Dispose of all waste materials, including empty vials and used pipette tips, in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation and storage of this compound stock solutions. By understanding the rationale behind each step—from the initial weighing to long-term storage—researchers can ensure the integrity, accuracy, and stability of their stock solutions. This meticulous approach to a fundamental laboratory practice is essential for generating high-quality, reproducible data in all areas of scientific research and drug development.

References

Application Notes & Protocols: A Researcher's Guide to Interrogating the PI3K/AKT/mTOR Pathway in Cancer Cells Using Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Selected Tool Compound: The Phosphoinositide 3-Kinase (PI3K) pathway is a central node in cancer cell signaling, making small molecule inhibitors invaluable research tools. While the compound 2-(1H-indazol-4-yl)acetic acid was specified, a comprehensive review of scientific literature does not identify it as a characterized inhibitor of the PI3K pathway. However, the 1H-indazol-4-yl chemical moiety is a key structural feature of potent, well-documented Class I PI3K inhibitors, such as GDC-0941 (Pictilisib) [1][2].

Therefore, this guide has been developed to provide a robust and scientifically validated framework for studying the PI3K pathway using a representative, potent small molecule inhibitor. The principles, protocols, and workflows detailed herein are directly applicable to well-characterized inhibitors like GDC-0941 and serve as a comprehensive blueprint for researchers aiming to investigate PI3K signaling in cancer cells.

Section 1: The PI3K/AKT/mTOR Signaling Axis: A Cornerstone of Cancer Pathophysiology

The PI3K/AKT/mTOR pathway is a critical intracellular cascade that governs a wide spectrum of cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4][5] Its dysregulation, often through mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[1][6]

Mechanism of Activation: The pathway is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[4][7] This triggers the recruitment and activation of Class I PI3K, a heterodimeric enzyme composed of a regulatory (p85) and a catalytic (p110) subunit.[1][8] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][7] PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[3]

This recruitment facilitates the phosphorylation and full activation of AKT by kinases such as PDK1 (at Threonine 308) and mTORC2 (at Serine 473).[3] Once active, AKT phosphorylates a multitude of downstream substrates, including components of the mTORC1 complex, leading to the promotion of protein synthesis, cell growth, and inhibition of apoptosis.[1][4]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K (p85/p110) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT p-Ser473 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Small Molecule PI3K Inhibitor (e.g., GDC-0941) Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

Section 2: Experimental Design and Workflow

A successful study relies on a logical and systematic workflow. The primary objectives are to (1) determine the cytotoxic/cytostatic potency of the inhibitor on a chosen cancer cell line, and (2) confirm that this effect is mediated by the on-target inhibition of the PI3K pathway.

Key Considerations:

  • Cell Line Selection: Choose cell lines with known PI3K pathway dysregulation for maximal sensitivity. Examples include breast cancer lines with PIK3CA mutations (e.g., MCF-7, T47D) or glioblastoma lines with PTEN loss (e.g., U87-MG).

  • Inhibitor Preparation: Small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Controls are Critical: Every experiment must include a "vehicle control" (cells treated with the same final concentration of DMSO as the inhibitor-treated cells) to serve as a baseline for comparison.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis Start Select Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treat Treat with Inhibitor (Dose-Response & Time-Course) Culture->Treat Viability Cell Viability Assay (XTT/MTT) Treat->Viability Western Western Blot Analysis (p-AKT, p-S6) Treat->Western Kinase In Vitro Kinase Assay (Optional) Treat->Kinase IC50 Determine IC50 Value Viability->IC50 Pathway Confirm Pathway Inhibition Western->Pathway Mechanism Confirm Direct Enzyme Inhibition Kinase->Mechanism Conclusion Conclusion IC50->Conclusion Pathway->Conclusion Mechanism->Conclusion

Caption: General experimental workflow.

Section 3: Core Experimental Protocols

Protocol 1: Determination of IC50 via XTT Cell Viability Assay

This protocol determines the concentration of the inhibitor required to reduce cell metabolic activity by 50% (IC50), a key measure of potency. The XTT assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[9][10] This eliminates the solubilization step required for older MTT assays.[9][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • PI3K inhibitor stock solution (in DMSO)

  • XTT reagent and activation solution (electron-coupling reagent)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL medium) to ensure they are in the exponential growth phase (approx. 50-70% confluency) at the time of treatment. Incubate overnight (18-24 hours) at 37°C, 5% CO2.

  • Inhibitor Preparation: Prepare a series of 2x concentrated serial dilutions of the inhibitor in complete culture medium from your DMSO stock. A common starting range is 200 µM down to 0.02 µM. Prepare a 2x vehicle control containing only DMSO at the highest concentration used.

  • Cell Treatment: Carefully add 100 µL of the 2x inhibitor dilutions and 2x vehicle control to the appropriate wells, resulting in a final volume of 200 µL and a 1x final concentration of the inhibitor. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for a desired period, typically 48 to 72 hours, which may require optimization.[4]

  • XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions immediately before use. Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the color to develop.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at a wavelength between 450-500 nm.[9] A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis:

    • Average the triplicate readings for each concentration.

    • Subtract the absorbance of the "media only" blank.

    • Normalize the data by expressing viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

TreatmentConcentration (µM)Absorbance (450nm)% Viability (Normalized)
Vehicle0 (0.1% DMSO)1.250100%
Inhibitor0.11.18094.4%
Inhibitor10.85068.0%
Inhibitor100.31024.8%
Inhibitor1000.15012.0%
Caption: Example data layout for IC50 determination.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol validates that the inhibitor is acting on its intended target by measuring the phosphorylation status of key downstream proteins. A reduction in the phosphorylated form of AKT (p-AKT) at Serine 473 is the most direct and crucial readout of PI3K pathway inhibition.[3]

Materials:

  • 6-well or 10 cm culture dishes

  • PI3K inhibitor and DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total AKT)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the inhibitor at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for a shorter duration (e.g., 2-6 hours) to capture direct signaling effects before widespread cell death.

  • Cell Lysis: After treatment, place dishes on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant (protein lysate) to a new tube.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[7]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-AKT, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[7][12]

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure observed changes are not due to unequal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., total AKT) and a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vitro PI3K Kinase Activity Assay

To provide definitive evidence that the compound directly inhibits the enzymatic activity of PI3K, a cell-free in vitro kinase assay can be performed. These assays often measure the production of ADP, which is a universal product of kinase reactions.[13][14]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • PI3K inhibitor

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure (based on a generic luminescent assay principle):

  • Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, the PI3K enzyme, and serial dilutions of the inhibitor (or DMSO vehicle). Allow a brief pre-incubation (10-15 minutes) for the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add a mixture of the lipid substrate (PIP2) and ATP to all wells to start the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction & Detect Product:

    • Add the first reagent from the kit (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

    • Add the second reagent (e.g., Kinase Detection Reagent) which converts the ADP generated by the PI3K into ATP, and subsequently uses the new ATP to drive a luciferase reaction, producing light. Incubate for 30-60 minutes.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus, the PI3K activity.

  • Data Analysis: A higher signal indicates higher kinase activity. The inhibitory effect is seen as a dose-dependent decrease in luminescence. Data can be plotted to determine the in vitro IC50 for direct enzyme inhibition.

Section 4: References

  • BenchChem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability. BenchChem. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of p-Akt (Ser473) Following PI3Kα Inhibitor Treatment. BenchChem. --INVALID-LINK--

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. --INVALID-LINK--

  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam. --INVALID-LINK--

  • Biotium. (n.d.). MTT Cell Viability Assay Kit. Biotium. --INVALID-LINK--

  • Promega Corporation. (n.d.). PI3K(p110β/p85α) Kinase Assay. Promega Corporation. --INVALID-LINK--

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-41: A Pan-Class I PI3K Inhibitor for Cell Culture. BenchChem. --INVALID-LINK--

  • Ciraolo, E., Perino, A., & Hirsch, E. (2012). Measuring PI3K lipid kinase activity. Methods in Molecular Biology, 795, 55–67. --INVALID-LINK--

  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay. Promega Corporation. --INVALID-LINK--

  • Ciraolo, E., et al. (2012). Measuring PI3K lipid kinase activity. Methods in Molecular Biology. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. ChemicalBook. --INVALID-LINK--

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. --INVALID-LINK--

  • Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Rockland Immunochemicals. --INVALID-LINK--

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. ResearchGate. --INVALID-LINK--

  • Javad, et al. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Pharmacological Research. --INVALID-LINK--

  • 2a biotech. (n.d.). 2-(1H-INDAZOL-1-YL)ACETIC ACID. 2a biotech. --INVALID-LINK--

  • Li, H., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. --INVALID-LINK--

  • MDPI. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. --INVALID-LINK--

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. --INVALID-LINK--

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(1H-indazol-4-yl)acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(1H-indazol-4-yl)acetic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method provides the necessary accuracy, precision, and robustness for pharmacokinetic studies, therapeutic drug monitoring, or metabolite analysis in drug development pipelines. All validation parameters adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[1][2][3]

Introduction

This compound is a small molecule of interest in pharmaceutical research, potentially as a drug candidate, metabolite, or synthetic intermediate. Its chemical structure features an indazole core linked to an acetic acid side chain.

  • Chemical Structure: Chemical structure of this compound

    Source: PubChem CID 70680386[4]

  • Chemical Properties:

    • Molecular Formula: C₉H₈N₂O₂[4]

    • Monoisotopic Mass: 176.0586 Da[4]

    • CAS Number: 902131-33-3[5]

Given its potential role in drug development, a reliable and validated bioanalytical method is crucial for accurately measuring its concentration in biological matrices.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its exceptional sensitivity and selectivity.[7][8] This note provides a comprehensive guide to developing a fit-for-purpose LC-MS/MS assay, from initial mass spectrometer tuning to sample preparation and final method validation principles.

Method Development Strategy

The development of a robust bioanalytical method is a systematic process. The primary goal is to create a procedure that is accurate, precise, and free from interference from the biological matrix.[9] Our strategy is divided into three core stages: optimizing the mass spectrometric response, developing a stable chromatographic separation, and establishing an efficient sample clean-up protocol.

MethodDevelopment cluster_MS Mass Spectrometry Optimization cluster_LC Chromatography Development cluster_SamplePrep Sample Preparation MS_Tune Direct Infusion & Tuning Select_Mode Select Ionization Mode (ESI+ vs ESI-) MS_Tune->Select_Mode Optimize_MRM Optimize MRM Transitions (Precursor/Product Ions, CE) Select_Mode->Optimize_MRM LC_Column Column Screening (e.g., C18, C8) Optimize_MRM->LC_Column Integrate Optimized MS Parameters LC_Mobile Mobile Phase Optimization (Aqueous & Organic) LC_Column->LC_Mobile LC_Gradient Gradient Elution Development LC_Mobile->LC_Gradient SP_Eval Evaluate Techniques (PPT, LLE, SPE) LC_Gradient->SP_Eval Integrate Final LC Method SP_Optimize Optimize Protocol (Solvent, Volume, pH) SP_Eval->SP_Optimize SP_Finalize Finalize Protocol SP_Optimize->SP_Finalize Validation Method Validation SP_Finalize->Validation Proceed to Validation

Caption: Logical workflow for LC-MS/MS method development.

Materials and Instrumentation

ItemDescription
Analyte This compound reference standard (>98% purity)
Internal Standard (IS) Structurally similar compound, e.g., a stable isotope-labeled version or an analog like 2-(1H-indazol-5-yl)acetic acid.
Solvents LC-MS grade acetonitrile, methanol, and water.
Additives Optima™ LC/MS grade formic acid.
Biological Matrix Blank human plasma (K2-EDTA).
LC System High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Analytical Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Labware Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, precision pipettes.

Experimental Protocols

Part A: Mass Spectrometry Parameter Optimization

Causality: The first step is to determine how the analyte behaves in the mass spectrometer. This involves finding the ionization mode (positive or negative) and fragmentation pattern that yields the most sensitive and specific signal. Electrospray ionization (ESI) is a 'soft ionization' technique ideal for small molecules, minimizing in-source fragmentation and preserving the molecular ion.[10]

Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Prepare Working Solution: Further dilute the stock solution to approximately 1 µg/mL in 50:50 acetonitrile:water.

  • Direct Infusion: Infuse the working solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Ionization Mode Screening: Acquire full-scan mass spectra in both positive (ESI+) and negative (ESI-) ionization modes.

    • Rationale: The acetic acid moiety (-COOH) is acidic and readily loses a proton, suggesting the deprotonated molecule [M-H]⁻ will be favored in negative mode. The indazole ring contains nitrogen atoms that can be protonated, making the [M+H]⁺ ion possible in positive mode. The mode that provides the most abundant and stable signal should be chosen. For this compound, negative mode is predicted to be superior.

  • Precursor Ion Selection: Identify the most abundant ion in the chosen mode (e.g., m/z 175.05 for [M-H]⁻).

  • Product Ion Scanning: Perform a product ion scan on the selected precursor ion. Fragment the precursor by applying collision energy (CE) in the collision cell (q2).

  • MRM Transition Optimization: Identify the most intense and stable product ions. Optimize the CE for each transition to maximize signal intensity. A common fragmentation for a carboxylic acid is the loss of CO₂ (44 Da).

  • Final Parameters: Select the most sensitive precursor → product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).

Optimized MS Parameters (Hypothetical):

ParameterSettingRationale
Ionization ModeESI, NegativeThe carboxylic acid group readily deprotonates, providing high sensitivity.
Capillary Voltage3.0 kVStandard voltage for stable spray in negative mode.
Desolvation Temp.450 °CEnsures efficient solvent evaporation and ion desolvation.
Desolvation Gas Flow800 L/hr (Nitrogen)Removes solvent molecules from the ions entering the MS.
MRM Transition (Quantifier)m/z 175.1 → 131.1Represents [M-H]⁻ → [M-H-CO₂]⁻, a highly specific and stable fragmentation.
Collision Energy (Quantifier)15 eVEmpirically determined to maximize the intensity of the m/z 131.1 product ion.
MRM Transition (Qualifier)m/z 175.1 → 103.1A secondary fragment provides confirmation of analyte identity.
Collision Energy (Qualifier)25 eVEmpirically determined for the secondary fragment.
Part B: Liquid Chromatography Method Development

Causality: The goal of chromatography is to separate the analyte from endogenous matrix components to prevent ion suppression or enhancement, a phenomenon known as the matrix effect.[11] A good peak shape and retention time are essential for accurate integration and quantification.

Protocol:

  • Column Selection: Start with a broadly applicable column, such as a C18 reversed-phase column. This stationary phase effectively retains moderately polar to nonpolar compounds.

  • Mobile Phase Selection:

    • Aqueous (A): Water with 0.1% Formic Acid. Rationale: Formic acid acidifies the mobile phase, which for a carboxylic acid analyzed in negative mode, can seem counterintuitive. However, it often improves peak shape by preventing silanol interactions on the column and provides a source of protons for consistent ionization, even in negative mode.

    • Organic (B): Acetonitrile with 0.1% Formic Acid. Rationale: Acetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution strength for small molecules.

  • Gradient Development:

    • Inject a prepared sample (e.g., spiked plasma extract) onto the LC-MS/MS system.

    • Begin with a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time.[12]

    • Modify the gradient to ensure the analyte elutes with a retention factor (k') between 2 and 10, is well-resolved from the solvent front, and has a symmetrical peak shape.

    • Incorporate an isocratic hold after elution to wash the column and a re-equilibration step to prepare for the next injection.

Optimized LC Parameters:

ParameterSetting
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)
Part C: Sample Preparation Protocol

Causality: Biological matrices like plasma contain high concentrations of proteins and phospholipids that can interfere with analysis by clogging the LC system and causing significant matrix effects.[13][14] Sample preparation aims to remove these interferences while efficiently recovering the analyte of interest. Protein precipitation (PPT) is a fast, simple, and cost-effective method suitable for high-throughput analysis.[15]

SamplePrep Start 1. Aliquot 50 µL Plasma Add_IS 2. Add 10 µL Internal Standard Start->Add_IS Add_ACN 3. Add 150 µL Acetonitrile (with 0.1% Formic Acid) Add_IS->Add_ACN Vortex 4. Vortex for 1 minute Add_ACN->Vortex Centrifuge 5. Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Supernatant 6. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for protein precipitation sample preparation.

Step-by-Step Protocol:

  • Allow all samples (blanks, standards, QCs, and unknowns) to thaw to room temperature.

  • Into a 1.5 mL polypropylene tube, pipette 50 µL of human plasma.

  • Add 10 µL of the internal standard working solution (prepared in 50:50 acetonitrile:water).

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid). The 3:1 ratio of solvent to plasma is effective for precipitating proteins.

  • Vortex mix the sample vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis. Avoid disturbing the protein pellet.

  • Inject the sample into the LC-MS/MS system.

Method Validation

A developed bioanalytical method must be validated to ensure its performance is acceptable for its intended purpose.[16] The validation process is guided by regulatory documents from bodies like the FDA and EMA, which are now harmonized under the ICH M10 guideline.[1][2][17]

Key Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate and quantify the analyte from endogenous components or other interferences.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. A regression model is chosen (e.g., 1/x² weighted linear regression). R² ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Medium, and High QC levels. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).[6]
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent and reproducible across QC levels, although a specific percentage is not mandated.
Stability To evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage, auto-sampler).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note presents a detailed protocol for a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation and is suitable for high-throughput bioanalysis. The described approach, grounded in established scientific principles and regulatory guidelines, provides a solid foundation for researchers and drug development professionals requiring accurate measurement of this compound in a complex biological matrix.

References

Application Notes and Protocols: Development of Biochemical Assays for 2-(1H-indazol-4-yl)acetic acid, a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, cytosolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity is a critical immune checkpoint.[4] In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[5][6][7] This creates a tolerogenic state, allowing cancer cells to evade immune surveillance by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells (Tregs).[6][8][9] Consequently, IDO1 has emerged as a compelling therapeutic target in oncology, and the development of potent and selective IDO1 inhibitors is an area of intense research.[5][10]

This document provides a comprehensive guide for the biochemical and cellular characterization of 2-(1H-indazol-4-yl)acetic acid (I-4AA) , a novel small molecule inhibitor of IDO1. We present detailed protocols for a primary high-throughput screening (HTS) compatible biochemical assay, an orthogonal HPLC-based assay for mechanistic validation, and a cell-based assay to determine functional potency in a relevant physiological context.

The IDO1 Pathway and Point of Inhibition

IDO1-mediated tryptophan catabolism is a key mechanism of immune escape for tumors.[9] The enzyme converts L-tryptophan to N-formylkynurenine, which is then rapidly hydrolyzed to kynurenine.[8][11] This process has two major immunosuppressive consequences: tryptophan starvation, which arrests T cell proliferation, and the production of kynurenine, which induces T cell apoptosis.[8][9] I-4AA is designed to directly inhibit the catalytic activity of IDO1, thereby blocking this immunosuppressive cascade.

IDO1_Pathway cluster_cell Antigen Presenting Cell / Tumor Cell cluster_tcell T-Cell Microenvironment L-Tryptophan L-Tryptophan IDO1 IDO1 L-Tryptophan->IDO1 Substrate N-Formylkynurenine N-Formylkynurenine IDO1->N-Formylkynurenine Catalyzes I-4AA This compound (I-4AA) I-4AA->IDO1 Inhibits Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Spontaneous Conversion T-Cell_Anergy T-Cell Anergy/ Apoptosis Kynurenine->T-Cell_Anergy Induces T-Cell_Proliferation T-Cell Proliferation L-Tryptophan_ext L-Tryptophan L-Tryptophan_ext->T-Cell_Proliferation Required for

Caption: IDO1 signaling pathway and the inhibitory action of I-4AA.

PART 1: Biochemical Assay for IDO1 Activity (Fluorometric)

This primary assay is designed for high-throughput screening (HTS) to determine the half-maximal inhibitory concentration (IC50) of I-4AA. The protocol is based on a fluorogenic developer that selectively reacts with N-formylkynurenine (NFK), the direct product of the IDO1 reaction, to generate a highly fluorescent signal.[12][13]

Principle

Recombinant human IDO1 (rhIDO1) is incubated with its substrate, L-tryptophan, and cofactors. In the presence of an active inhibitor like I-4AA, the conversion of tryptophan to NFK is reduced. A developer solution is then added, which reacts with the NFK produced to generate a fluorescent product quantifiable on a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated from a dose-response curve.[4][14]

Materials and Reagents
  • Recombinant Human IDO1 (His-tagged): Expressed in E. coli, >90% purity.[15][16][17]

  • IDO1 Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.[18]

  • L-Tryptophan (Substrate): 10 mM stock in water.

  • Reaction Cofactors: Methylene Blue (10 µM), Ascorbic Acid (20 mM), Catalase (100 µg/mL).[18]

  • I-4AA Compound: 10 mM stock in 100% DMSO.

  • Fluorogenic Developer Solution: As supplied in a commercial kit (e.g., Abcam ab235936, Sigma-Aldrich MAK356).[13]

  • Positive Control Inhibitor: Epacadostat (INCB024360), 1 mM stock in DMSO.

  • Plate: Solid black, flat-bottom 96-well microplate.

  • Plate Reader: Capable of fluorescence measurement at Ex/Em = 402/488 nm.[12][13]

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection A Dispense Assay Buffer, Cofactors, and rhIDO1 Enzyme B Add serially diluted I-4AA or Controls (DMSO) A->B C Pre-incubate 10 min at 37°C B->C D Initiate reaction with L-Tryptophan C->D E Incubate 45 min at 37°C D->E F Add Fluorogenic Developer E->F G Incubate 3 hrs at 55°C F->G H Read Fluorescence (Ex 402 / Em 488 nm) G->H

Caption: Workflow for the fluorometric IDO1 biochemical assay.

Detailed Protocol
  • Compound Plating:

    • Create a serial dilution of I-4AA in 100% DMSO. A typical 11-point curve might start at 1 mM, followed by 1:3 dilutions.

    • In a 96-well plate, dilute the DMSO compound stocks 1:100 in IDO1 Assay Buffer. This creates the final compound plate with a consistent 1% DMSO concentration.

    • Transfer 10 µL of the diluted compounds to the final black assay plate. Include wells for "No Inhibitor" (1% DMSO) and "Positive Control" (Epacadostat).

  • Enzyme Preparation & Reaction:

    • Prepare a 2X Reaction Premix containing assay buffer, cofactors, and rhIDO1 enzyme.[19] The final concentration of rhIDO1 should be determined empirically but is typically in the low nanomolar range.

    • Add 50 µL of the 2X Reaction Premix to each well of the assay plate containing the compounds.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a 10X substrate solution (e.g., 1 mM L-tryptophan).[19]

    • Initiate the enzymatic reaction by adding 10 µL of the 10X substrate solution to all wells.[19]

    • Incubate the plate at 37°C for 45 minutes in the dark.[19]

  • Signal Development and Detection:

    • Stop the reaction and initiate signal development by adding 50 µL of the Fluorogenic Developer Solution to each well.[19]

    • Seal the plate and incubate at 55°C for 3 hours in the dark, with gentle shaking.[19]

    • Allow the plate to cool to room temperature for 1 hour.[19]

    • Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[13]

Data Analysis and Expected Results
  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data by setting the "No Inhibitor" control (1% DMSO) as 100% activity and the "Positive Control" (saturating Epacadostat) as 0% activity.

  • Plot the percent inhibition versus the logarithm of the I-4AA concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[20][21]

ParameterDescriptionExpected Value
IC50 The concentration of I-4AA required to inhibit 50% of IDO1 activity.Dependent on compound potency (e.g., nM to µM range).
Hill Slope The steepness of the dose-response curve.Typically close to 1.0 for a 1:1 binding interaction.
Z'-factor A measure of assay quality and robustness.> 0.5 for a reliable HTS assay.

PART 2: Orthogonal Assay via HPLC

To validate the results from the primary screen and confirm the mechanism of action, an orthogonal assay is essential. This method directly measures the depletion of the substrate (tryptophan) and the formation of the product (kynurenine) using High-Performance Liquid Chromatography (HPLC).[18] This provides a direct, label-free confirmation of enzymatic activity and inhibition.

Principle

The enzymatic reaction is performed in a similar manner to the biochemical assay but is scaled up. The reaction is quenched, and the supernatant is analyzed by reverse-phase HPLC with UV or fluorescence detection.[22][23] By separating and quantifying tryptophan and kynurenine, we can directly measure the conversion rate and its inhibition by I-4AA.

Materials and Reagents
  • Reagents: Same as Part 1, but without the fluorogenic developer.

  • Quenching Agent: Trichloroacetic Acid (TCA), 30% (w/v) solution.[18]

  • HPLC System: With a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]

  • Mobile Phase: Example: 35 mmol/L phosphate buffer (pH 8.0)/methanol (85/15, v/v).[22][25]

  • Detector: UV detector (for kynurenine at ~360 nm) and/or a fluorescence detector (for tryptophan at Ex/Em = 285/365 nm).[23]

Detailed Protocol
  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes. The total volume can be scaled up to 200 µL.

    • Combine assay buffer, cofactors, rhIDO1, and varying concentrations of I-4AA. Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate for 60 minutes at 37°C.

  • Sample Preparation:

    • Terminate the reaction by adding 20 µL of 30% TCA.[18]

    • Incubate at 50°C for 30 minutes to ensure complete hydrolysis of NFK to kynurenine.[18]

    • Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject 20-50 µL of the supernatant onto the C18 column.

    • Run an isocratic or gradient elution method to separate tryptophan and kynurenine.

    • Monitor the elution profile using the UV/fluorescence detector.

    • Quantify the peak areas for tryptophan and kynurenine against a standard curve prepared with known concentrations of each analyte.

Data Analysis

Calculate the amount of kynurenine produced in each reaction. Plot the kynurenine concentration (or % of control) against the I-4AA concentration to determine the IC50. The results should be comparable to those obtained in the primary fluorometric assay.

AnalyteRetention Time (Example)Detection Method
Kynurenine ~18 minUV at 360 nm
Tryptophan VariesFluorescence (Ex 285/Em 365 nm)

PART 3: Cell-Based Assay for Functional Potency

To assess the efficacy of I-4AA in a more physiologically relevant system, a cell-based assay is crucial. This assay measures the ability of the compound to inhibit IDO1 activity within intact cells, accounting for factors like cell permeability and stability.

Principle

Human cancer cells that endogenously express IDO1 (e.g., SK-OV-3 ovarian cancer cells) are stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.[20] The cells are then treated with I-4AA. After incubation, the amount of kynurenine secreted into the cell culture medium is quantified as a direct measure of cellular IDO1 activity.[20]

Experimental Workflow

Cellular_Workflow A Seed SK-OV-3 cells in 96-well plate B Allow cells to adhere (Overnight) A->B C Induce IDO1 expression with IFN-γ (100 ng/mL) B->C D Add serially diluted I-4AA to cells C->D E Incubate for 24-48 hours D->E F Collect cell culture supernatant E->F G Quantify Kynurenine (Colorimetric or HPLC) F->G H Calculate Cellular EC50 G->H

Caption: Workflow for the cell-based IDO1 functional assay.

Detailed Protocol
  • Cell Culture and Plating:

    • Culture SK-OV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[20]

  • IDO1 Induction and Compound Treatment:

    • The next day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[20]

    • Immediately add serially diluted I-4AA to the wells. Ensure the final DMSO concentration is ≤ 0.5%. Include vehicle control (DMSO) wells.

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Quantification:

    • After incubation, carefully collect the cell culture supernatant.

    • Method A (Colorimetric):

      • Add 30 µL of 30% TCA to 60 µL of supernatant.[26]

      • Incubate at 52°C for 30 minutes.[26]

      • Add 90 µL of Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid).[18][26]

      • Incubate at room temperature in the dark for 30 minutes.[26]

      • Measure the absorbance at 492 nm.[26]

    • Method B (HPLC): Analyze the supernatant using the HPLC protocol described in Part 2. This is the more sensitive and specific method.

Data Analysis and Expected Results

Quantify the kynurenine concentration in each sample using a standard curve. Calculate the percent inhibition for each I-4AA concentration relative to the IFN-γ stimulated, vehicle-treated control. Plot the results and fit to a dose-response curve to determine the cellular half-maximal effective concentration (EC50).

ParameterDescriptionExpected Outcome
EC50 The concentration of I-4AA that inhibits 50% of kynurenine production in cells.Typically higher than the biochemical IC50 due to factors like cell permeability and target engagement.
Cytotoxicity Assessed in parallel (e.g., via MTT assay) to ensure inhibition is not due to cell death.[27]IC50 for cytotoxicity should be significantly higher (>10-fold) than the IDO1 EC50.

Conclusion

The suite of assays described provides a robust framework for characterizing novel IDO1 inhibitors like this compound. By progressing from a high-throughput biochemical screen to an orthogonal mechanistic assay and finally to a functional cellular assay, researchers can build a comprehensive profile of compound potency, mechanism, and cellular efficacy. This systematic approach ensures data integrity and provides the critical information needed for advancing promising candidates in the drug development pipeline.

References

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the practical applications of indazole derivatives, with a focus on their roles as anticancer, anti-inflammatory, and neuroprotective agents. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

The Indazole Core: A Foundation for Diverse Biological Activity

Indazole and its derivatives are largely synthetic compounds, with limited presence in nature. The two most common tautomeric forms are 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and prevalent form[1]. This structural feature, combined with the ability to functionalize the indazole ring at multiple positions, provides a rich chemical space for the design of novel therapeutic agents[2]. The indazole scaffold is a key component in several FDA-approved drugs, highlighting its clinical significance[2][3].

Indazole Derivatives in Oncology: A Multi-pronged Attack on Cancer

Indazole derivatives have demonstrated significant promise in oncology, primarily through their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[4][5][6]

Mechanism of Action: Kinase Inhibition

Many indazole-based anticancer agents function as competitive inhibitors at the ATP-binding site of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Poly(ADP-ribose) polymerase (PARP)[4][6][7][8]. By blocking the kinase activity, these compounds can halt the downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.

Featured Indazole-Based Anticancer Drugs:

Drug NameTarget(s)FDA-Approved Indications
Axitinib VEGFR-1, -2, -3, PDGFR, c-KITAdvanced renal cell carcinoma[9][4][10]
Pazopanib VEGFR-1, -2, -3, PDGFR, FGFR, c-KITAdvanced renal cell carcinoma, soft tissue sarcoma[3][4]
Niraparib PARP-1, PARP-2Recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer[11]
Entrectinib TRKA/B/C, ROS1, ALKNTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer[12]
Application Note: Synthesis of Axitinib

Axitinib is a potent and selective inhibitor of VEGFRs. Its synthesis involves key steps such as the formation of the indazole core and subsequent coupling reactions to introduce the side chains responsible for its specific binding affinity. While various synthetic routes exist[10][13][14][15][16], a generalizable approach often involves the construction of a substituted indazole intermediate followed by a palladium- or copper-catalyzed cross-coupling reaction.

Experimental Protocols

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test indazole derivative

  • Kinase-Glo® MAX reagent

  • White 96-well plates

Procedure:

  • Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

  • Plate Setup: Add 25 µL of the master mixture to each well.

  • Compound Addition: Add 5 µL of the diluted test compound to the respective wells. For the positive control (no inhibitor), add 5 µL of buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of buffer.

  • Enzyme Addition: To the test and positive control wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the blank wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.[4][17][18][19][20]

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, ATP, Substrate) Plate Dispense Master Mix to 96-well Plate MasterMix->Plate DiluteCmpd Prepare Serial Dilutions of Test Compound AddCmpd Add Test Compound and Controls DiluteCmpd->AddCmpd DiluteEnz Prepare Enzyme Dilution AddEnz Add Enzyme (or buffer for blank) DiluteEnz->AddEnz Plate->AddCmpd AddCmpd->AddEnz Incubate Incubate at 30°C AddEnz->Incubate AddGlo Add Kinase-Glo® Reagent Incubate->AddGlo IncubateRT Incubate at RT AddGlo->IncubateRT Read Read Luminescence IncubateRT->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: Workflow for a luminescence-based in vitro kinase assay.

This protocol assesses the cytotoxic effect of an indazole derivative on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test indazole derivative (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle and blank controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[1][9][21][22][23]

This protocol evaluates the in vivo antitumor efficacy of an indazole derivative.

Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is monitored over time.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Matrigel (optional)

  • Test indazole derivative

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile medium, with or without Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to assess the antitumor efficacy.[2][6][24][25][26]

Indazole Derivatives as Anti-Inflammatory Agents

Indazole derivatives have also been explored for their anti-inflammatory properties. Some compounds exhibit potent inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[25][27][28][29][30]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of certain indazole derivatives are attributed to their ability to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, these compounds can reduce pain, swelling, and other symptoms of inflammation.[27][29]

Featured Indazole-Based Anti-Inflammatory Drug:

Drug NameTarget(s)Therapeutic Use
Benzydamine Pro-inflammatory cytokines, COX (weak)Local analgesic and anti-inflammatory for mouth and throat conditions[11]
Application Note: Synthesis of Benzydamine

The synthesis of Benzydamine can be achieved through various routes. One common method involves the reaction of an N-benzyl derivative of methyl anthranilate with nitrous acid, followed by reduction and subsequent alkylation to yield the final product.[5][28][31][32][33]

Experimental Protocols

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.

Principle: The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, through a fluorometric detection method.

Materials:

  • Recombinant Human COX-2

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Test indazole derivative

  • 96-well white opaque plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Plate Setup: Add the reaction mix to each well, followed by the test inhibitor or control. Then, add the diluted COX-2 enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percentage of inhibition relative to the enzyme control to determine the IC50 value.[3][8][34][35][36]

This in vivo model is used to assess the acute anti-inflammatory activity of a test compound.[27][37]

Principle: Subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response, characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Materials:

  • Wistar rats

  • Carrageenan (1% suspension in saline)

  • Test indazole derivative

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the rats into control, reference, and test groups.

  • Compound Administration: Administer the vehicle, reference drug, or test compound (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[11][7][27][29]

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-treatment cluster_induce Induction & Measurement cluster_analysis Analysis Group Group and Acclimatize Rats Admin Administer Test Compound, Reference, or Vehicle Group->Admin Measure0 Measure Initial Paw Volume (t=0) Admin->Measure0 Inject Inject Carrageenan into Hind Paw Measure0->Inject MeasureT Measure Paw Volume at 1, 2, 3, 4, 5 hours Inject->MeasureT CalcEdema Calculate Edema Volume MeasureT->CalcEdema CalcInhibit Calculate % Inhibition CalcEdema->CalcInhibit Compare Compare with Control CalcInhibit->Compare

Caption: Workflow for evaluating anti-inflammatory activity.

Indazole Derivatives in Neurodegenerative Diseases

More recently, the indazole scaffold has shown potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10][24][34][38]

Mechanism of Action: Targeting Key Pathological Pathways

The neuroprotective effects of indazole derivatives are being investigated through various mechanisms, including the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in tau hyperphosphorylation, and the modulation of pathways involved in oxidative stress and apoptosis.[10][24][38]

Experimental Protocols

This protocol is used to assess the ability of a compound to inhibit the phosphorylation of tau protein by GSK-3β.

Principle: The assay measures the incorporation of radiolabeled phosphate from ATP into a tau protein substrate by GSK-3β.

Materials:

  • Recombinant Human GSK-3β

  • Recombinant tau protein

  • Kinase buffer

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test indazole derivative

  • Phosphocellulose paper

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, tau protein, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding radiolabeled ATP and incubate for a defined period (e.g., 20-30 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Radioactivity Measurement: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.[30][39][40][41]

This protocol evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative diseases.[42][43] Neurotoxicity can be induced by agents like H₂O₂ or MPP⁺, and the neuroprotective effect of a test compound is assessed by measuring cell viability.[12][44][45]

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Neurotoxin (e.g., H₂O₂, MPP⁺)

  • Test indazole derivative

  • MTT or other cell viability assay reagents

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells, and differentiate them if required for the specific experimental design.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Add the neurotoxin to the cell culture medium and incubate for another period (e.g., 24 hours).

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described in section 2.3.2).

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the indazole derivative to determine the neuroprotective effect.[12][42][44][45]

Signaling Pathway in Neuroprotection

G Indazole Indazole Derivative GSK3b GSK-3β Indazole->GSK3b Inhibits OxStress Oxidative Stress (e.g., H₂O₂) Indazole->OxStress Mitigates Apoptosis Apoptosis Indazole->Apoptosis Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT CellDeath Neuronal Cell Death NFT->CellDeath OxStress->Apoptosis Apoptosis->CellDeath Survival Cell Survival & Neuroprotection

Caption: Potential neuroprotective mechanisms of indazole derivatives.

Conclusion and Future Perspectives

The indazole scaffold has firmly established its importance in medicinal chemistry, with numerous derivatives demonstrating potent and diverse biological activities. The successful clinical translation of several indazole-based drugs underscores the therapeutic potential of this heterocyclic system. Future research will likely focus on the development of more selective and potent indazole derivatives, the exploration of novel biological targets, and the application of this versatile scaffold to a wider range of diseases. The protocols and application notes provided in this guide offer a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-indazol-4-yl)acetic acid. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for potent kinase inhibitors like GDC-0941, which targets the PI3K/Akt signaling pathway.[1] The synthetic route, while established, presents several challenges where yield can be significantly compromised.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and answers to frequently encountered issues, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Overview of the Primary Synthetic Pathway

The most common and scalable synthesis of this compound is a multi-step process. Understanding the function and potential pitfalls of each step is the first line of defense against low yields. The overall workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Side Chain Introduction cluster_3 Step 4: Final Hydrolysis SM 2-Methyl-3-nitroaniline Int1 4-Nitro-1H-indazole SM->Int1 NaNO2, Acetic Acid (Diazotization & Cyclization) Int1_ref 4-Nitro-1H-indazole Int2 4-Amino-1H-indazole Int2_ref 4-Amino-1H-indazole Int1_ref->Int2 SnCl2·2H2O, HCl (Reduction) Int3 2-(1H-indazol-4-yl)acetonitrile Int3_ref 2-(1H-indazol-4-yl)acetonitrile Int2_ref->Int3 1. NaNO2, H2SO4 2. CuCN, KCN (Sandmeyer Reaction) Product This compound Int3_ref->Product NaOH, H2O/EtOH then H+ workup (Hydrolysis)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Step-by-Step Yield Optimization

This section addresses specific problems that can arise during the synthesis. Each answer provides a mechanistic explanation and a validated protocol for resolution.

Part 1: Synthesis of 4-Nitro-1H-indazole

This initial cyclization is foundational. The reaction involves the diazotization of 2-methyl-3-nitroaniline in acetic acid, which then undergoes an intramolecular cyclization to form the indazole ring.[2]

Q1: My yield of 4-nitro-1H-indazole is low (<70%), and the crude product is a dark, tarry solid that is difficult to purify. What's going wrong?

A1: This issue almost always points to poor temperature control during the addition of sodium nitrite.

  • Causality: The formation of the diazonium salt intermediate is highly exothermic and the salt itself is thermally unstable. If the temperature rises above 5 °C, the diazonium salt begins to decompose, leading to a cascade of side reactions, including coupling and polymerization, which produce the observed tar.

  • Troubleshooting Protocol:

    • Pre-cool: Ensure your solution of 2-methyl-3-nitroaniline in glacial acetic acid is thoroughly chilled to 0 °C in an ice-salt bath before starting the addition.

    • Slow Addition: Add the aqueous sodium nitrite solution dropwise, using an addition funnel. The rate should be slow enough to maintain the internal reaction temperature between 0-5 °C at all times.

    • Vigorous Stirring: As the product precipitates, the mixture can become thick.[2] Use a mechanical overhead stirrer, not a magnetic stir bar, to ensure efficient heat transfer and prevent localized hotspots where decomposition can initiate.

    • Post-Reaction: Allow the reaction to warm to room temperature slowly and stir overnight to ensure the cyclization goes to completion.[2]

Q2: The reaction mixture becomes a thick, un-stirrable slurry immediately after adding the sodium nitrite solution. How can I manage this?

A2: This is a common physical challenge with this reaction. The product, 4-nitro-1H-indazole, is poorly soluble in the acetic acid medium and precipitates quickly.

  • Causality: Poor mixing in a thick slurry prevents unreacted starting material from coming into contact with the reagent and, as mentioned above, creates dangerous thermal gradients.

  • Troubleshooting Protocol:

    • Increase Solvent Volume: While maintaining concentration is important, you can increase the volume of glacial acetic acid by 20-25% to keep the mixture more mobile in the initial stages.

    • Mechanical Stirring is Non-Negotiable: A high-torque overhead mechanical stirrer is essential to power through the slurry phase and maintain a vortex.

    • Controlled Addition: Add the first ~10% of the nitrite solution very slowly. This initiates some precipitation, but allows you to gauge the slurry's consistency before committing the bulk of the reagent.

Part 2: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

The selective reduction of the aromatic nitro group without affecting the indazole ring is critical.

Q1: My reduction of the nitro group is incomplete, even with extended reaction times and excess reducing agent. Why?

A1: The most common cause is the choice of reducing agent and the passivation of its surface.

  • Causality: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it can sometimes lead to over-reduction of the indazole ring itself under harsh conditions. Metal-acid systems like Tin(II) chloride (SnCl₂) or Iron (Fe) are more chemoselective. However, the metal surface can become coated with product or intermediates, halting the reaction.

  • Troubleshooting Protocol (Using SnCl₂):

    • Reagent Quality: Use Tin(II) chloride dihydrate (SnCl₂·2H₂O) of high purity.

    • Activation: Suspend the 4-nitro-1H-indazole in ethanol or concentrated HCl. Heat the mixture to 60-70 °C to ensure the substrate is fully dissolved or finely suspended before adding the SnCl₂.

    • Stoichiometry: Use a sufficient excess of SnCl₂·2H₂O (typically 3.0-4.0 equivalents) to drive the reaction to completion.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The amino-indazole product is significantly more polar and will have a lower Rf value than the starting nitro-indazole. Do not proceed to workup until the starting material spot has completely disappeared.

Part 3: Sandmeyer Reaction: 4-Amino-1H-indazole to 2-(1H-indazol-4-yl)acetonitrile

This is often the lowest-yielding step and requires the most finesse. The process involves converting the stable amino group into a highly reactive diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[3][4]

Q1: The yield of my Sandmeyer reaction is very low, and my major isolated byproduct is 4-hydroxy-1H-indazole. What happened?

A1: This is a classic sign of premature diazonium salt decomposition or reaction with water.

  • Causality: The aryl diazonium salt is an outstanding leaving group (N₂ gas). If it is not immediately trapped by the cyanide nucleophile, it will react with the most abundant nucleophile available: water from the aqueous medium, leading to the phenol byproduct. This is exacerbated by temperatures above 5 °C. The reaction is a radical-nucleophilic aromatic substitution, initiated by a single-electron transfer from Cu(I).[3][4]

  • Troubleshooting Protocol:

    • Strict Temperature Control: Perform the diazotization by adding aqueous NaNO₂ to a solution of 4-amino-1H-indazole in a strong acid (e.g., 20-30% H₂SO₄) maintained strictly between 0-5 °C.

    • Prepare the Cyanide Solution Separately: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active nucleophilic species. Cool this solution to 0 °C.

    • Correct Order of Addition: Slowly add the cold diazonium salt solution to the cold, vigorously stirred copper cyanide solution. Do not add the cyanide to the diazonium salt. This ensures the diazonium salt is always in the presence of a large excess of the cyanide nucleophile, maximizing the desired reaction pathway.

    • Monitor Gas Evolution: The displacement is accompanied by the evolution of nitrogen gas. Once the addition is complete, allow the reaction to warm slowly to room temperature, then heat gently (e.g., to 50-60 °C) until gas evolution ceases.[5]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical-Nucleophilic Substitution ArNH2 Ar-NH2 (4-Amino-1H-indazole) ArN2 Ar-N≡N+ (Diazonium Salt) ArNH2->ArN2 NaNO2, H+ 0-5 °C ArN2_ref Ar-N≡N+ Ar_rad Ar• (Aryl Radical) ArCN Ar-CN (Product) Ar_rad->ArCN [Cu(II)(CN)x] - Cu(I) ArN2_ref->Ar_rad Cu(I) [SET] - N2

Caption: Key steps of the Sandmeyer reaction mechanism.

Part 4: Hydrolysis of 2-(1H-indazol-4-yl)acetonitrile

The final step converts the nitrile group into the desired carboxylic acid.

Q1: My hydrolysis reaction seems to stop at the intermediate amide stage and won't proceed to the carboxylic acid. How can I drive it to completion?

A1: This is common when hydrolysis conditions are too mild. The amide is more stable and requires more forcing conditions to hydrolyze than the nitrile.

  • Causality: Both acid- and base-catalyzed hydrolysis proceed via a tetrahedral intermediate. The second step, hydrolysis of the amide, has a higher activation energy.

  • Troubleshooting Protocol:

    • Use a Co-Solvent: Perform the hydrolysis using a mixture of aqueous sodium hydroxide (e.g., 6M NaOH) and a water-miscible organic solvent like ethanol or dioxane. This improves the solubility of the organic substrate in the aqueous base.

    • Increase Temperature: Reflux the reaction mixture for several hours (4-12 h). The higher temperature is necessary to overcome the activation energy for amide hydrolysis.

    • Monitor by TLC: Spot the reaction mixture against a standard of the starting nitrile. The intermediate amide and final carboxylate (at baseline) will have different Rf values. Continue refluxing until the nitrile and amide spots are gone.

Q2: During the final acidic workup, my yield drops significantly and the solution darkens. How should I properly isolate the product?

A2: The indazole ring system can be sensitive to strongly acidic conditions, especially at elevated temperatures. The goal is to protonate the carboxylate salt to precipitate the neutral carboxylic acid without causing degradation.

  • Causality: Over-acidification or using a strong acid carelessly can lead to side reactions on the heterocyclic ring.

  • Troubleshooting Protocol:

    • Cooling is Key: After the basic hydrolysis is complete, cool the reaction mixture in an ice bath to 0-10 °C.

    • Slow Acidification: Slowly and with vigorous stirring, add cold 6M HCl dropwise.

    • Monitor the pH: Use pH paper to track the progress. The product, this compound, will begin to precipitate as the pH drops. The target is to reach a pH of approximately 3-4, which is typically the point of maximum precipitation for such carboxylic acids.

    • Avoid Over-Acidification: Do not acidify to pH 1 unless necessary, as this increases the risk of degradation.

    • Isolate and Wash: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, and then with a small amount of a cold, non-polar solvent like hexane to aid in drying.

Optimized Process Parameters (Table)

StepReactionKey Reagents & Stoichiometry (vs. Substrate)SolventTemperature (°C)Key Success Factor
1 Indazole FormationNaNO₂ (2.2 eq)Glacial Acetic Acid0-5 °C (addition), then RTStrict temperature control; mechanical stirring
2 Nitro ReductionSnCl₂·2H₂O (3.5 eq)Ethanol / Conc. HCl70-80 °C (Reflux)Monitor by TLC to completion
3 Sandmeyer CyanationNaNO₂ (1.1 eq); CuCN (1.2 eq), KCN (1.2 eq)H₂O / H₂SO₄0-5 °C (diazotization), then 50-60 °CSlow addition of diazonium to CuCN solution
4 Nitrile HydrolysisNaOH (10 eq)H₂O / Ethanol (1:1)100 °C (Reflux)Sufficient reflux time; careful pH adjustment

Frequently Asked Questions (FAQs)

FAQ 1: Are there any alternative, higher-yielding routes to introduce the acetic acid moiety? While the Sandmeyer route is the most common, other strategies exist, though they often require more specialized starting materials or catalysts. For instance, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling of a 4-halo-indazole with an acetylene derivative, followed by oxidation/reduction) can be used, but these are typically more expensive and complex to scale up. For most applications, optimizing the Sandmeyer pathway provides the best balance of cost and efficiency.

FAQ 2: What are the best methods for purifying the final product and key intermediates?

  • 4-Nitro-1H-indazole: The crude product precipitated from the reaction is often of sufficient purity after washing with water. If needed, it can be recrystallized from ethanol or acetic acid.

  • 4-Amino-1H-indazole: This intermediate can be purified by recrystallization from a water/ethanol mixture.

  • 2-(1H-indazol-4-yl)acetonitrile: Purification is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Final Product: The precipitated this compound is often >95% pure. For very high purity requirements, it can be recrystallized from a large volume of hot water or an ethanol/water mixture.

FAQ 3: How can I definitively confirm the structure and purity at each stage? A combination of analytical techniques is essential:

  • TLC: The workhorse for monitoring reaction progress and checking crude purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation of intermediates and the final product. Pay close attention to the aromatic region to confirm substitution patterns.

  • Mass Spectrometry (MS): Confirms the molecular weight of each compound.

  • HPLC: The best method for determining the quantitative purity of the final product.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(1H-indazol-4-yl)acetic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 2-(1H-indazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As an indazole derivative with a carboxylic acid moiety, this molecule presents predictable but manageable solubility hurdles. This document provides in-depth, field-proven troubleshooting strategies and foundational knowledge to enable the successful use of this compound in your experiments.

Compound Properties Overview

Understanding the physicochemical properties of this compound is the first step in designing a rational formulation strategy. The molecule is a weak acid, a characteristic primarily dictated by its acetic acid group.

PropertyValue / InformationRationale & Significance
Molecular Structure C₉H₈N₂O₂The structure contains a hydrophobic indazole ring and a hydrophilic, ionizable carboxylic acid group. Solubility is therefore highly dependent on the ionization state of the acid.
Molecular Weight 176.17 g/mol [1]Essential for calculating molar concentrations for stock solutions and experiments.
pKa (Estimated) ~3.5 - 5.0This value is an estimate based on the carboxylic acid functional group. The pKa is the pH at which 50% of the compound is in its ionized, more soluble form.[2] It is critical to determine this experimentally for precise formulation development.
Solubility Profile Poorly soluble in neutral aqueous mediaAs a weak acid, the un-ionized form, which predominates at pH values below the pKa, has very low water solubility. Solubility dramatically increases at pH values above the pKa.[3][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: The compound "crashes out" when added to my neutral buffer (e.g., PBS pH 7.4).

Q: I weighed out my compound and added it directly to PBS at pH 7.4, but it won't dissolve. I then tried dissolving it in DMSO first and diluting it into PBS, but it immediately precipitated. What should I do?

This is the most common issue and is expected behavior for a weak acid. The low solubility at neutral pH is due to the compound existing predominantly in its protonated (un-ionized) form. The key is to ionize the carboxylic acid group to its highly soluble carboxylate salt form.

Core Principle: pH Adjustment

The relationship between pH, pKa, and the solubility of a weak acid is described by the Henderson-Hasselbalch equation.[5][6][7] To increase solubility, the pH of the solution must be raised above the compound's pKa. A good rule of thumb is to adjust the pH to at least 1.5-2 units above the pKa to ensure >99% of the compound is in its ionized, soluble form.

cluster_0 pH < pKa cluster_1 pH > pKa Low_pH Predominantly Un-ionized Form (R-COOH) Low_Sol Result: Low Aqueous Solubility (Precipitation) Low_pH->Low_Sol High_pH Predominantly Ionized Form (R-COO⁻) High_Sol Result: High Aqueous Solubility (Dissolution) High_pH->High_Sol cluster_0 Primary Strategy cluster_1 Secondary Strategies start Need to solubilize This compound ph_adjust 1. pH Adjustment (Prepare high pH stock) start->ph_adjust check_sol Is final concentration soluble at target pH after dilution? ph_adjust->check_sol success Experiment Ready (Concentration < Thermodynamic Solubility) check_sol->success Yes cosolvent 2a. Co-solvent System (e.g., DMSO, PEG 400) check_sol->cosolvent No cyclo 2b. Cyclodextrin Complexation (e.g., HP-β-CD) check_sol->cyclo No validate 3. Validate Vehicle Control (Ensure no biological effects) cosolvent->validate cyclo->validate validate->success

References

Technical Support Center: Stability of 2-(1H-indazol-4-yl)acetic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth protocols for assessing the stability of 2-(1H-indazol-4-yl)acetic acid in cell culture media. Our goal is to empower you with the knowledge to ensure the integrity of your compound and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the handling and stability of this compound in a cell culture setting.

Q1: My this compound precipitated after I added it to my cell culture medium. What happened and how can I fix it?

A1: Compound precipitation is a frequent issue and can arise from several factors:

  • Exceeding Aqueous Solubility: this compound, like many small molecules, likely has limited solubility in aqueous solutions such as cell culture media. The final concentration in your experiment may be too high.

  • Solvent Shock: This is a common phenomenon that occurs when a compound dissolved in a non-aqueous solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium. This abrupt change in solvent polarity can cause the compound to "crash out" of the solution.

  • Media Composition: Components in your cell culture medium, such as salts and proteins from fetal bovine serum (FBS), can interact with the compound and reduce its solubility.

  • pH and Temperature Fluctuations: The pH of the media (typically 7.2-7.4) and temperature shifts (e.g., from 4°C storage to a 37°C incubator) can affect the compound's solubility.

To resolve this, please refer to our detailed Troubleshooting Guide for Compound Precipitation .

Q2: How should I prepare and store my stock solution of this compound?

A2: Proper stock solution preparation is critical. We recommend dissolving this compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or vortexing may help. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C or -80°C, protected from light.

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A3: Yes, inconsistent results are a classic sign of compound instability. If this compound is degrading in your cell culture medium over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability. Degradation products could also have unintended biological effects, further confounding your results. We strongly recommend performing a stability study as outlined in our Experimental Protocols section to determine the half-life of your compound under your specific experimental conditions.

Q4: What are the likely degradation pathways for this compound in my experiments?

A4: Indazole derivatives can be susceptible to several degradation pathways, particularly under common laboratory conditions. These include:

  • Photodegradation: Exposure to light, especially UV, can cause rearrangement of the indazole ring, potentially forming benzimidazoles.[1]

  • Oxidative Degradation: The indazole ring can be oxidized. This can be simulated in forced degradation studies using reagents like hydrogen peroxide.[1]

  • Hydrolytic Degradation: The compound may undergo hydrolysis, especially under acidic or basic conditions. The stability is often pH-dependent.[1]

Identifying the specific degradation products requires analytical techniques like LC-MS, as detailed in our protocol for Forced Degradation Studies .

Troubleshooting Guides

Guide 1: Troubleshooting Compound Precipitation

If you observe cloudiness, visible particles, or a film in your media after adding this compound, follow these steps:

Step 1: Visual Inspection of Stock Solution

  • Action: Before use, visually inspect your DMSO stock solution. If you see any crystals, gently warm the vial in a 37°C water bath and vortex until the solution is clear.

  • Rationale: The compound may have precipitated out of the stock solution during storage.

Step 2: Optimize the Dilution Procedure

  • Action: Pre-warm your cell culture medium to 37°C. Instead of adding the stock solution directly to the full volume of media, add it dropwise while gently swirling the media. Alternatively, perform a serial dilution in the culture medium.

  • Rationale: This minimizes "solvent shock" by avoiding localized high concentrations of the compound.

Step 3: Adjust Experimental Concentrations

  • Action: Lower the final working concentration of this compound. You can perform a solubility test to determine the maximum soluble concentration in your specific media.

  • Rationale: The intended concentration may simply exceed the compound's solubility limit.

Step 4: Consider Media Components

  • Action: If you are using serum-free media, consider if adding serum is an option for your experiment.

  • Rationale: Serum proteins like albumin can bind to and help solubilize small molecules.

The following flowchart provides a decision-making tool for addressing precipitation issues.

G start Precipitation Observed check_stock Is stock solution clear? start->check_stock warm_stock Warm and vortex stock check_stock->warm_stock No optimize_dilution Optimize dilution method (pre-warm media, add dropwise) check_stock->optimize_dilution Yes warm_stock->check_stock still_precipitates Does it still precipitate? optimize_dilution->still_precipitates lower_conc Lower final concentration still_precipitates->lower_conc Yes final_check Problem Resolved? still_precipitates->final_check No solubility_test Perform solubility test lower_conc->solubility_test consider_media Consider media components (e.g., add serum if possible) solubility_test->consider_media consider_media->final_check

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM/F-12) with and without serum (if applicable)

  • Sterile, low-protein-binding multi-well plates (e.g., 24-well)

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in your cell culture medium. Prepare separate working solutions for media with and without serum if you are testing both conditions.

  • Incubation:

    • Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.

    • Prepare a "Time 0" sample by immediately transferring an aliquot of the working solution to a clean tube and storing it at -80°C.

    • Place the plate in a humidified incubator at 37°C with 5% CO₂.

  • Time-Point Collection: At your desired time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from the triplicate wells, pool them, and store them at -80°C until analysis.

  • Sample Analysis:

    • Thaw all samples, including the Time 0 sample.

    • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC-MS method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage remaining versus time to determine the stability profile and estimate the half-life of the compound under your experimental conditions.

The following diagram illustrates the stability assessment workflow.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Media (e.g., 10 µM) prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect_samples Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->collect_samples analyze Analyze by HPLC-MS collect_samples->analyze plot_data Plot % Remaining vs. Time analyze->plot_data

Caption: Workflow for assessing compound stability in cell culture media.

Protocol 2: Development of a Stability-Indicating HPLC-MS Method

Since a specific validated method for this compound may not be readily available, this protocol provides a starting point for developing one.

1. Initial Method Development:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% formic acid or acetic acid in water

    • B: 0.1% formic acid or acetic acid in acetonitrile

  • Gradient: Start with a broad gradient (e.g., 5-95% B over 10 minutes) to determine the retention time of the parent compound.

  • Detection: Use a UV detector (a wavelength scan can determine the optimal absorbance, likely around 210-300 nm for the indazole ring) and a mass spectrometer in electrospray ionization (ESI) positive or negative mode. For this compound (MW 176.17), you would look for the [M+H]+ ion at m/z 177.1 or the [M-H]- ion at m/z 175.1.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

2. Forced Degradation Study:

To ensure your method is "stability-indicating" (i.e., it can separate the parent compound from its degradation products), perform a forced degradation study.[1][2][3]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

  • Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to UV light (as per ICH Q1B guidelines).

Analyze the stressed samples using your initial HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[3]

3. Method Optimization and Validation:

  • Optimization: Adjust the gradient, mobile phase composition, and flow rate to achieve good resolution between the parent peak and any degradation product peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.

Data Summary Table:

ParameterRecommended Starting Conditions
HPLC Column C18 Reversed-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 35°C
Injection Vol. 5 µL
UV Detection Diode Array Detector (scan for λmax)
MS Detection ESI Positive/Negative, scan for parent m/z

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Indazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of indazole acetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the complexities of indazole chemistry, optimize your reaction conditions, and overcome common synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of indazole acetic acid derivatives, providing concise and scientifically grounded answers.

Q1: What are the most common synthetic routes to prepare indazole acetic acid derivatives?

A1: A prevalent and effective method involves the base-mediated cascade N-N bond-forming reaction of 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile, which also acts as the solvent.[1][2][3][4][5][6] This approach is advantageous as it allows for the synthesis of diverse derivatives by simply changing the alcohol solvent.[3][6] Other classical methods for constructing the indazole core include the Cadogan-type reductive cyclization of nitroaromatic compounds and various palladium-catalyzed cross-coupling reactions.[1]

Q2: I am observing a mixture of N1 and N2 alkylated indazole regioisomers. Why is this happening?

A2: The formation of both N1 and N2 isomers is a frequent challenge in indazole synthesis. The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[1] The ratio of N1 to N2 products is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the steric and electronic properties of the substituents on the indazole ring.[1]

Q3: Can microwave irradiation be used to improve my reaction yields and reduce reaction times?

A3: Yes, microwave-assisted synthesis has been shown to be a highly effective technique for preparing indazole acetic acid derivatives.[3][6] It can significantly shorten reaction times, often from hours to minutes, and in many cases, improve reaction yields compared to conventional heating methods.[7]

Q4: What are some common impurities I should look out for in my final product?

A4: Besides the potential for regioisomers, common impurities can include unreacted starting materials, byproducts from side reactions such as over-chlorination if using chlorinating agents, and residual solvents from the reaction or purification steps.[8][9] In syntheses involving hydrazines, the formation of hydrazones and azines are also possible side-products.[9]

Q5: How can I monitor the progress of my reaction effectively?

A5: Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the consumption of starting materials and the formation of the product.[10] For more detailed analysis and to check for the formation of isomers or byproducts, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[6][11][12]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments, with explanations of the underlying chemical principles.

Troubleshooting Guide 1: Low Yield or Incomplete Conversion

Problem: Your reaction is resulting in a low yield of the desired indazole acetic acid derivative, or the starting material is not being fully consumed.

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Temperature The reaction rate is highly sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive temperatures can cause decomposition of starting materials or products.[1]Perform a systematic temperature screening to identify the optimal range for your specific substrate and catalyst system. For microwave-assisted synthesis, a typical starting point is 150 °C.[3][6]
Incorrect Choice of Base or Solvent The polarity, boiling point, and coordinating ability of the solvent are critical for reactant solubility and reaction kinetics. The strength and solubility of the base are also crucial for efficient deprotonation and catalysis.[1]For the synthesis from 3-amino-3-(2-nitroaryl)propanoic acids, a 10% w/v solution of NaOH in the desired alcohol is a good starting point.[2][6] If solubility is an issue, consider a co-solvent system or a different base-solvent combination.
Poor Quality of Reagents The purity of starting materials and reagents is paramount. Impurities can interfere with the reaction, leading to side products or catalyst deactivation.Ensure all reagents are of high purity and are stored under appropriate conditions to prevent degradation. For instance, 3-amino-3-(2-nitroaryl)propanoic acids should be stored in a cool, dry place, protected from light.[13][14][15]
Insufficient Reaction Time Some reactions may require longer periods to reach completion, especially at lower temperatures.Monitor the reaction progress closely using TLC or LC-MS.[10][11][12] Continue the reaction until the starting material is no longer detectable.
Troubleshooting Guide 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)

Problem: Your reaction is producing an undesirable mixture of N1 and N2 alkylated indazole isomers.

Factor Influence on Regioselectivity Strategy for Control
Choice of Base and Solvent This is a critical factor. For example, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor the formation of the N1-alkylated product.[1] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[16]To favor the N1 isomer, use NaH in THF.[1] For the N2 isomer, other conditions may be more suitable, and a screening of different base/solvent combinations is recommended.
Substituent Effects The electronic and steric nature of substituents on the indazole ring can direct alkylation. For instance, electron-withdrawing groups at the C7 position can favor N2 alkylation.[17]Carefully consider the electronic properties of your indazole starting material. If a specific regioisomer is required, you may need to introduce a directing group at a specific position.
Thermodynamic vs. Kinetic Control In some cases, the N2 isomer may be the kinetically favored product (formed faster), while the N1 isomer is the thermodynamically more stable product.Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature may allow for equilibration to the more stable N1 isomer.[16]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Microwave-Assisted Synthesis of Indazole Acetic Acid Derivatives

This protocol is adapted from a reported procedure for the synthesis of various indazole acetic acid derivatives from 3-amino-3-(2-nitrophenyl)propanoic acid.[2][6]

Materials:

  • 3-Amino-3-(2-nitrophenyl)propanoic acid

  • Appropriate alcohol (e.g., methanol, ethanol, etc.)

  • Sodium hydroxide (NaOH), finely granulated

  • Microwave vial (2-5 mL) with Teflon-coated septum

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Preparation of the Base Solution: Prepare a 10% w/v solution/suspension of NaOH in the desired alcohol by adding finely granulated NaOH to the alcohol and vortexing or sonicating until thoroughly mixed.

  • Reaction Setup: To a 2-5 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (50 mg, 0.23 mmol).

  • Add 2.5 mL of the freshly prepared NaOH/alcohol solution to the microwave vial.

  • Seal the vial with a Teflon-coated septum.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate for 30 minutes at 150 °C with a fixed hold time.

  • Workup:

    • After the reaction is complete and the vial has cooled to room temperature, add 20 mL of ethyl acetate and 10 mL of 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic phase.

    • Extract the aqueous phase twice more with 10 mL of ethyl acetate.

    • Combine the organic phases and wash with brine.

    • Dry the combined organic phases with MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash chromatography using an appropriate eluent system (e.g., EtOAc/MeOH/HCOOH, 100/0.5/0.5) to afford the desired indazole acetic acid derivative.[6]

Protocol 2: Purification of Indazole Acetic Acid Derivatives

This is a general purification protocol that can be adapted based on the specific properties of your compound.

  • Extraction: After the reaction workup, the crude product is typically in an organic solvent. For acidic products like indazole acetic acids, an acid-base extraction can be highly effective.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer as its sodium salt.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with cold 1 M HCl until the product precipitates.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.

    • Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, water, or mixtures thereof.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, silica gel column chromatography is the method of choice.

    • Select an appropriate eluent system based on TLC analysis. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is common. For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can improve the peak shape and separation.

    • Carefully pack the column and load the sample.

    • Elute the column and collect the fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Data Presentation

The following table summarizes the yields of various indazole acetic acid derivatives synthesized using the microwave-assisted protocol with different alcohol solvents. This data is compiled from a study by Odell et al. and demonstrates the versatility of the method.[3][6]

Product Alcohol Solvent Yield (%)
2-(1-Methoxy-1-carboxyethyl)-1H-indazoleMethanol85
2-(1-Ethoxy-1-carboxyethyl)-1H-indazoleEthanol82
2-(1-Propoxy-1-carboxyethyl)-1H-indazolen-Propanol75
2-(1-Butoxy-1-carboxyethyl)-1H-indazolen-Butanol68
2-(1-Isopropoxy-1-carboxyethyl)-1H-indazoleIsopropanolUnsuccessful
2-(1-Hydroxy-1-carboxyethyl)-1H-indazoleWater78
2-(1-(2-Hydroxyethoxy)-1-carboxyethyl)-1H-indazoleEthylene glycol65
2-(1-Carboxyethyl)-1H-indazoleEthanolamine92

Data is illustrative and based on published results. Actual yields may vary depending on specific experimental conditions.

Section 5: Visualization of Key Processes

Diagram 1: General Workflow for Indazole Acetic Acid Synthesis

Indazole Synthesis Workflow start Start: 3-Amino-3-(2-nitroaryl) propanoic Acid reagents Reagents: - Alcohol (Solvent/Nucleophile) - NaOH (Base) reaction Microwave-Assisted Reaction (e.g., 150°C, 30 min) start->reaction reagents->reaction workup Aqueous Workup (EtOAc, 1M HCl) reaction->workup purification Purification: - Extraction - Chromatography - Recrystallization workup->purification product Final Product: Indazole Acetic Acid Derivative purification->product

Caption: A generalized workflow for the synthesis of indazole acetic acid derivatives.

Diagram 2: Proposed Mechanistic Pathway

Indazole Formation Mechanism A Starting Material 3-Amino-3-(2-nitroaryl) propanoic acid B Nitroso Intermediate (I) Intramolecular capture by imino group A->B Base-mediated oxygen transfer & elimination C Indazole Derivative (II) Enolization and elimination of hydroxide B->C Spontaneous cyclization D Vinylogous Imine (III) Addition of alkoxide nucleophile C->D Elimination of OH- E Final Product Indazole Alkoxyacetic Acid D->E Nucleophilic addition & workup

Caption: Proposed mechanism for base-mediated indazole formation from a nitroaryl precursor.

Section 6: References

  • Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 89(2), 632–635. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Selective N1-Alkylation of the Indazole Ring. BenchChem.

  • DiVA. (n.d.). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.

  • Odell, L. R., Skillinghaug, B., Matt, C., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal. --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in the synthesis of dichloroindazoles. BenchChem.

  • White Rose Research Online. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. --INVALID-LINK--

  • DiVA portal. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. --INVALID-LINK--

  • DiVA portal. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. --INVALID-LINK--

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. --INVALID-LINK--

  • Google Patents. (n.d.). Methods of making indazoles. --INVALID-LINK--

  • The Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. --INVALID-LINK--

  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. BenchChem.

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of substituted indazoles. --INVALID-LINK--

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. --INVALID-LINK--

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. --INVALID-LINK--

  • BenchChem. (2025). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. BenchChem.

  • ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. --INVALID-LINK--

  • PubMed. (n.d.). [Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry]. --INVALID-LINK--

  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s). --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-amino-3-(2-nitrophenyl)propionic acid. --INVALID-LINK--

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. --INVALID-LINK--

  • RSC Publishing. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. --INVALID-LINK--

  • MySkinRecipes. (n.d.). (3R)-3-amino-3-(4-nitrophenyl)propanoic acid. --INVALID-LINK--

  • MedChemExpress. (2025). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid-SDS. --INVALID-LINK--

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. --INVALID-LINK--

References

Technical Support Center: Advanced Purification of 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-indazol-4-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address common and advanced challenges encountered during the purification of this important synthetic intermediate. The following content is structured in a question-and-answer format to provide direct solutions to potential experimental issues.

Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended starting point for purifying crude this compound after synthesis?

The most effective and economical first-pass purification technique for this compound is recrystallization . Given the molecule's structure—a moderately polar indazole ring system combined with a polar carboxylic acid group—it exhibits favorable solubility profiles in various protic and polar aprotic solvents.

The choice of solvent is critical and should be determined by small-scale solubility tests.[1] The ideal single solvent will dissolve the compound completely when hot but poorly at room temperature or below.[1] For a two-solvent system, the compound should be highly soluble in the "soluble solvent" and poorly soluble in the "anti-solvent," with both solvents being fully miscible.[1][2]

Recommended Solvents for Initial Screening:

Solvent SystemTypeRationale & Comments
Ethanol or MethanolSingle SolventOften effective for compounds with hydrogen-bonding capabilities. Recrystallization from ethanol or methanol has been noted for similar indazole derivatives.[3]
Ethanol/WaterTwo SolventThe compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. This is a common and effective mixture for polar molecules.[2]
Ethyl Acetate/HeptaneTwo SolventDissolve the crude material in a minimal amount of hot ethyl acetate, then slowly add heptane until turbidity appears. This system is excellent for removing non-polar impurities.
Acetic AcidSingle SolventAcetic acid can be a good solvent for carboxylic acids, but its high boiling point and residual odor can be drawbacks. It has been used for recrystallizing related indazole-3-carboxylic acid derivatives.[3]

The primary goal of the initial recrystallization is to remove the bulk of impurities, such as unreacted starting materials or major byproducts from the synthesis. Purity should be assessed by TLC or HPLC before and after the procedure.

FAQ 2: What are the common impurities associated with the synthesis of this compound and how do they impact purification?

Understanding potential impurities is key to designing an effective purification strategy. Based on common synthetic routes to indazoles and their derivatives, likely impurities include:

  • Isomeric Byproducts: The alkylation of the indazole ring can lead to a mixture of N-1 and N-2 isomers.[4] While your target is the 1H-indazole, the corresponding 2H-indazole isomer is a very common byproduct. These isomers often have very similar polarities, making them difficult to separate by simple recrystallization. Chromatographic methods are typically required for complete separation.

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain.[5][6] For example, if the synthesis involves the cyclization of a nitro-aryl compound, this starting material could persist in the crude product.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from a coupling reaction) or bases (e.g., K₂CO₃) can contaminate the crude product.[4] An acidic or basic wash during the workup can often remove these.

  • Degradation Products: Indazoles are generally stable, but harsh reaction conditions (e.g., strong acid/base, high heat) can lead to degradation.[7]

The presence of isomeric impurities is often the most significant challenge, as their similar physicochemical properties necessitate more advanced purification techniques like column chromatography.

Troubleshooting Purification Workflows

Problem 1: My compound is "oiling out" instead of forming crystals during recrystallization.

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by the solution being too saturated or cooling too quickly.[8]

Causality & Solution Workflow:

G start Compound 'Oils Out' check_saturation Is the solution highly saturated? start->check_saturation Diagnosis check_cooling Was cooling too rapid? check_saturation->check_cooling No add_solvent Re-heat the mixture. Add more of the primary 'soluble' solvent (10-20% volume increase). check_saturation->add_solvent Yes check_purity Are significant impurities present? check_cooling->check_purity No slow_cooling Allow the flask to cool slowly on the benchtop. Insulate the flask if necessary. check_cooling->slow_cooling Yes charcoal_step Consider an activated charcoal treatment. This removes colored or greasy impurities that inhibit crystallization. check_purity->charcoal_step Yes switch_solvent The solvent system may be inappropriate. Re-evaluate solubility and try a different solvent or mixture. check_purity->switch_solvent No add_solvent->slow_cooling end Successful Crystallization slow_cooling->end charcoal_step->slow_cooling switch_solvent->end

Caption: Troubleshooting workflow for "oiling out".

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-heat the Solution: Place the flask back on the heat source until the oil redissolves completely.

  • Add More Solvent: Add a small amount (10-20% of the current volume) of the hot primary solvent to slightly decrease the saturation.[8]

  • Ensure Slow Cooling: Turn off the heat and allow the flask to cool to room temperature undisturbed on the benchtop. Do not place it directly in an ice bath. Rapid cooling encourages precipitation over crystallization.[8]

  • Scratch the Flask: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.

  • Consider a Seed Crystal: If available, adding a tiny crystal of pure product can initiate crystallization.

Problem 2: My recrystallization yield is very low (<50%).

A low yield typically indicates that a significant amount of the product remains dissolved in the mother liquor.

Potential Causes & Solutions:

  • Excess Solvent: This is the most common cause.[8] You may have used more than the minimum amount of hot solvent required to dissolve the crude material.

    • Solution: If you have not discarded the mother liquor, you can try to recover more product by boiling off some of the solvent to re-saturate the solution and cooling it again. For future attempts, add the hot solvent portion-wise until the solid just dissolves.[1]

  • Premature Crystallization: If crystals formed while the solution was still hot (e.g., during a hot gravity filtration step), product was lost.

    • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated. Use a fluted filter paper for faster filtration.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Test the solubility of your pure compound in the filtrate. If a large amount of solid precipitates upon cooling the filtrate in an ice bath, your solvent is not ideal. Choose a solvent in which the compound has lower solubility at cold temperatures.

Problem 3: I need to use column chromatography to separate isomers. What conditions should I start with?

When recrystallization is insufficient to remove closely related impurities like N-1/N-2 isomers, flash column chromatography is the preferred method.[3]

Decision Workflow for Purification:

G start Crude this compound tlc Analyze crude by TLC/HPLC. Are impurities significantly different in polarity? start->tlc recrystallize Perform Recrystallization tlc->recrystallize Yes column Perform Flash Column Chromatography tlc->column No (e.g., isomers present) check_purity Analyze purified material by TLC/HPLC. Is purity >98%? recrystallize->check_purity check_purity->column No final_product Pure Product check_purity->final_product Yes column->final_product

Caption: Decision tree for purification strategy.

Recommended Starting Conditions for Flash Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Heptane or Hexanes is a standard choice for compounds of moderate polarity.

    • TLC Analysis: First, find a solvent system that gives your product an Rf value of ~0.2-0.3 on a silica TLC plate. This provides good separation from impurities. For indazole derivatives, solvent systems like 3:1 to 1:3 hexanes/EtOAc are often effective.[9]

    • Acid Modifier: Because your compound is a carboxylic acid, it may streak on the silica column. Adding a small amount of acetic acid (0.5-1%) to your eluent can suppress the ionization of the carboxyl group, leading to sharper peaks and better separation.

  • Loading: Use a "dry loading" technique for best results. Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.

Step-by-Step Protocol for Column Chromatography:

  • Pack a glass column with silica gel slurried in your starting eluent (e.g., 10% EtOAc in Heptane).

  • Dry-load your crude sample onto the column.

  • Begin elution with the starting mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc).

  • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 4: My synthesis may have produced a chiral derivative of indazole acetic acid. How should I approach enantiomeric separation?

While this compound itself is achiral, derivatives synthesized from it can be chiral. Separating enantiomers requires specialized chiral chromatography techniques.

Approach to Chiral Separation:

  • Analytical Method Development: The first step is to develop an analytical method to confirm that you have a racemic mixture and to resolve the two enantiomers on a small scale. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard.

    • Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly effective for a broad range of compounds, including azole derivatives.[10][11] Columns like Chiralcel® OD-H or Lux® Amylose-1 are excellent starting points.

    • Mobile Phases: The choice of mobile phase depends on the column and can range from normal-phase (e.g., heptane/isopropanol), polar organic (e.g., acetonitrile/methanol), to reversed-phase (e.g., aqueous buffers with acetonitrile or methanol).[10][12] Often, small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) are used to improve peak shape and resolution.[10]

  • Preparative Separation: Once an analytical method provides good separation (resolution factor Rs > 1.5), it can be scaled up to a preparative or semi-preparative HPLC system to isolate larger quantities of each enantiomer. This involves using a larger-diameter column packed with the same CSP and proportionally increasing the flow rate.

This is a specialized area, and success often requires screening several different chiral columns and mobile phase conditions.

References

Identification and minimization of side products in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole cores. The following content, structured in a flexible question-and-answer format, provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you identify and minimize common side products, ensuring the integrity and success of your experimental work.

Section 1: Navigating the Labyrinth of Regioisomers - The N1 vs. N2 Challenge

One of the most persistent challenges in the functionalization of indazoles is controlling the regioselectivity of substitution on the pyrazole ring's nitrogen atoms. The formation of N1 and N2 regioisomeric mixtures is a frequent complication that can significantly impact yield and necessitate laborious purification steps.[1]

FAQ 1: I'm getting a mixture of N1 and N2 alkylated indazoles. How can I selectively synthesize the N1 isomer?

The preferential formation of the N1-alkylated product is often achievable by leveraging the thermodynamic stability of the 1H-indazole tautomer.[2][3] By selecting reaction conditions that allow for equilibration, the reaction can be driven towards the more stable N1 isomer.[3]

Troubleshooting Guide: Achieving N1 Selectivity

  • The Power of Base and Solvent Selection: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a well-established method for favoring N1 alkylation.[4] The rationale behind this is the formation of the indazolide anion, which, under these conditions, tends to react with electrophiles at the N1 position.

  • Harnessing Substituent Effects: The electronic and steric nature of substituents on the indazole ring can profoundly influence the N1:N2 ratio. For instance, electron-withdrawing groups at the C7 position can surprisingly lead to excellent N2 selectivity, while certain C3 substituents have been shown to yield greater than 99% N1 regioselectivity.[4]

  • Thermodynamic Equilibration: When using α-halo carbonyl or β-halo ester electrophiles, it's possible to achieve high N1 selectivity through a process of thermodynamic equilibration.[3] This involves the initial formation of a mixture of N1 and N2 isomers, followed by an isomerization process that favors the more stable N1 product.

FAQ 2: My goal is the N2-substituted indazole. What strategies can I employ to favor its formation?

While the 1H-indazole is thermodynamically preferred, kinetic control or the use of specific reaction conditions can favor the formation of the N2-substituted product.

Troubleshooting Guide: Achieving N2 Selectivity

  • The Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for achieving N2 selectivity.[3] This reaction, which involves an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), generally proceeds under kinetic control and often shows a strong preference for the N2 position.[3]

  • Solvent and Counter-ion Effects: In some cases, switching to a different solvent and base combination can alter the regioselectivity. For example, changing the solvent from THF to DMSO has been observed to reverse the selectivity in the methylation of certain pyrazolopyrimidines, a related heterocyclic system.[4]

  • Directed C-H Activation: For certain substrates, modern synthetic methods like transition-metal-catalyzed C-H activation can provide regioselective access to N2-functionalized indazoles.

Condition Favored Isomer Rationale Reference
NaH in THF/DMFN1Thermodynamic control, favors the more stable 1H-tautomer.[4]
Mitsunobu Reaction (Alcohol, PPh₃, DIAD/DEAD)N2Kinetic control, steric factors often favor attack at the less hindered N2 position.[3]
K₂CO₃ in DMFMixture (often)Less selective, may require chromatographic separation.[5]

Workflow for Distinguishing N1 and N2 Isomers

start Mixture of N1/N2 Isomers nmr Acquire 1D and 2D NMR Spectra (HMBC) start->nmr hmbc_n1 Observe HMBC correlation between alkyl CH₂ and C7a nmr->hmbc_n1 Yes hmbc_n2 Observe HMBC correlation between alkyl CH₂ and C3 nmr->hmbc_n2 No assign_n1 Assign as N1 Isomer hmbc_n1->assign_n1 assign_n2 Assign as N2 Isomer hmbc_n2->assign_n2 nitro o-Nitro Imine nitroso Nitroso Intermediate nitro->nitroso - PO(OR)₃ phosphine P(OR)₃ nitrene Nitrene Intermediate nitroso->nitrene - PO(OR)₃ n_oxide 2H-Indazole N-Oxide nitroso->n_oxide Intramolecular Cyclization indazole 2H-Indazole nitrene->indazole Cyclization n_oxide->indazole Further Reduction (harsher conditions)

References

Technical Support Center: Troubleshooting Off-Target Effects in Experiments with 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-(1H-indazol-4-yl)acetic acid. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to off-target effects in your experiments. As a small molecule featuring the privileged indazole scaffold, this compound and its derivatives are of significant interest in drug discovery, often explored for their potential as kinase inhibitors or modulators of other cellular pathways.[1][2] This guide provides a structured, question-and-answer framework to help you distinguish true on-target activity from confounding off-target effects, ensuring the integrity and reproducibility of your results.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the compound and the nature of off-target effects.

Q1: What is this compound and what are its potential biological targets?

A1: this compound is a heterocyclic compound featuring an indazole ring linked to an acetic acid group. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1][2] Derivatives of indazole are known to act as potent inhibitors of various protein kinases, such as PI3K, and other enzymes.[3][4] Therefore, while your intended target may be specific, this compound's structural motifs suggest a potential for broader activity. It is crucial to experimentally validate its primary target and assess its selectivity profile in your system of interest.

Q2: What is the fundamental difference between an "on-target" and an "off-target" effect?

A2: This distinction is critical for interpreting your experimental data correctly.[5][6]

  • On-Target Effects: These are the biological consequences of the compound binding to its intended molecular target. An exaggerated on-target effect can still lead to toxicity if the therapeutic window is narrow.[5][6]

  • Off-Target Effects: These are effects caused by the compound interacting with other, unintended proteins or cellular components.[5][6] These can range from benign to toxic and are a common source of confounding data or failed clinical trials.[7] Our goal is to design experiments that can isolate the on-target effect from these off-target interactions.

Q3: My IC50 value for this compound varies significantly between experiments. What could be the cause?

A3: Fluctuations in IC50 values are a common issue in cell-based assays and can stem from several factors not necessarily related to off-target effects:[8]

  • Compound Stability and Handling: Ensure the compound is stored correctly and that fresh dilutions are prepared from a concentrated stock for each experiment to prevent degradation from repeated freeze-thaw cycles.[8][9] The stability of the compound in your specific cell culture media and experimental conditions should also be considered.[9]

  • Cellular State: The metabolic state and health of your cells are paramount. Factors like cell density, passage number, and confluency can dramatically impact results.[8][10] Standardize your cell culture and seeding protocols rigorously.

  • Assay Conditions: Minor variations in incubation time, reagent concentrations, or even the type of microplate used can introduce variability.[11]

If these factors are well-controlled and variability persists, it may suggest a complex biological response involving multiple off-target interactions that are sensitive to subtle changes in the cellular environment.

Q4: What are the absolute essential controls I must include in my experiments?

A4: Robust controls are the foundation of a reliable experiment and are non-negotiable for distinguishing on- and off-target effects.[12]

  • Vehicle Control: This is the most basic and essential control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve the compound, at the same final concentration. This accounts for any effects of the solvent itself.

  • Positive Control: A well-characterized compound known to produce the expected on-target effect. This confirms that your assay is working as expected.[12]

  • Negative Control (Inactive Analog): This is one of the most powerful controls. It involves using a structurally similar molecule that is known to be inactive against the intended target.[8][12] If the active compound produces a phenotype and the inactive analog does not, it strongly supports an on-target mechanism.

Part 2: Troubleshooting Specific Experimental Issues

This section provides a problem-oriented approach to common experimental observations.

Observed Problem Potential Cause (Hypothesis) Recommended Troubleshooting Steps
High Cytotoxicity at Low Concentrations Off-Target Toxicity: The compound may be hitting a protein essential for cell survival, unrelated to your target of interest.[7][13]1. Run a Dose-Response Cytotoxicity Assay: Use a simple viability assay (e.g., CellTiter-Glo, MTT) to determine the concentration range where the compound is toxic.2. Separate Time Points: Assess your functional (on-target) endpoint at an earlier time point before significant cell death occurs.3. Use Inactive Control: Test if a structurally similar, inactive analog also causes cytotoxicity. If it doesn't, the toxicity is likely linked to the pharmacology of the active compound (though it could still be off-target).[8]
Desired Phenotype is Observed, but Does Not Correlate with Target Inhibition Off-Target Pharmacology: The observed phenotype is real but is caused by the compound modulating a different pathway.[7]1. Orthogonal Inhibition: Use a different, structurally unrelated inhibitor of the same target. If it produces the same phenotype, it strengthens the on-target hypothesis.[12]2. Genetic Validation: Use siRNA, shRNA, or CRISPR to knockdown/knockout the intended target. This should "phenocopy" (mimic) the effect of a specific on-target inhibitor.[8]3. Rescue Experiment: If possible, overexpress a resistant mutant of the target. If the compound's effect is diminished, it confirms on-target action.
Inconsistent or No Observable Effect Compound Inactivity/Instability: The compound may be degrading in the assay medium, or the target may not be critical in your specific cell line.[8][9]1. Confirm Compound Integrity: Use HPLC or LC-MS to check the purity and stability of your compound in your experimental buffer/media over the course of the experiment.[9]2. Test in a Validated System: Use a cell line or biochemical assay where the target is known to be essential and responsive.3. Target Engagement Assay: Confirm that the compound is actually binding to its intended target in the cellular context (e.g., using cellular thermal shift assay - CETSA).
Assay Signal Interference Compound Properties: The compound itself might be fluorescent, quench fluorescence, or interfere with assay reagents (e.g., luciferase), leading to false positives or negatives.[13][14]1. Cell-Free Counter-Screen: Run your assay in a cell-free system (just the reagents and the compound) to see if it directly affects the readout.[8][14]2. Test for Autofluorescence: Use microscopy or a plate reader to check if the compound is autofluorescent at the wavelengths used in your assay.[13]3. Normalize Data Carefully: Ensure proper background subtraction and normalization to vehicle-only controls.[8]
Part 3: Advanced Validation Protocols & Methodologies

Here we provide detailed workflows for key validation experiments.

Protocol 1: Validating On-Target Action with an Inactive Analog Control

Objective: To differentiate between a specific on-target phenotype and a non-specific effect related to the chemical structure.

Methodology:

  • Compound Preparation: Prepare stock solutions of your active compound, this compound, and a closely related but biologically inactive analog in a suitable solvent (e.g., DMSO). The inactive analog should ideally differ by a single chemical modification that ablates activity against the primary target.

  • Cell Seeding: Plate your cells at a standardized density in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dilution series of the active compound, the inactive analog, and a vehicle control (DMSO) at equivalent final concentrations.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours) based on your assay endpoint.

  • Phenotypic Assessment: Measure the phenotype of interest (e.g., cell viability, apoptosis, protein expression, reporter gene activity) using an appropriate assay.

  • Data Analysis: Plot the dose-response curves for both the active and inactive compounds.

Expected Outcome: The active compound should produce a dose-dependent effect on the phenotype, while the inactive analog and vehicle control should have no significant effect at the same concentrations.[8]

Protocol 2: Orthogonal Validation Using a Structurally Different Inhibitor

Objective: To confirm that the observed phenotype is due to the inhibition of the intended target and not an artifact of a specific chemical scaffold.

Methodology:

  • Select Orthogonal Compound: Choose a validated inhibitor of your target that has a completely different chemical structure from this compound.

  • Dose-Response: Perform dose-response experiments for both your compound and the orthogonal compound in parallel.

  • Phenotypic Assessment: Measure the same biological endpoint for both compounds.

  • Compare Results: Analyze if both compounds, despite their structural differences, produce the same phenotype.

Expected Outcome: If both compounds elicit a similar biological response, it provides strong evidence that the effect is mediated through the shared on-target mechanism.[12] If the orthogonal probe does not generate a similar response, confounding off-target effects from this compound may be responsible.[12]

Part 4: Data Interpretation & Visualization
Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to investigating unexpected results.

Troubleshooting_Workflow A Unexpected Result Observed (e.g., High Toxicity, Inconsistent IC50) B Step 1: Verify Basics A->B C Check Compound Stability & Purity (LC-MS) Standardize Cell Culture Protocols Confirm Assay Reagent Performance B->C M Problem Resolved? C->M If Yes, End D Step 2: Isolate the Cause E Run Cell-Free Assay (Test for direct interference) D->E F Run Dose-Response Cytotoxicity Assay D->F G Step 3: Validate On-Target Action E->G No Interference F->G Phenotype and Toxicity are Separable H Inactive Analog Control Does it lack the phenotype? G->H I Orthogonal Compound Validation Does it produce the same phenotype? G->I J Genetic Validation (siRNA/CRISPR) Does target knockdown phenocopy the compound? G->J K Conclusion: On-Target Effect H->K Yes L Conclusion: Off-Target Effect H->L No I->K Yes I->L No J->K Yes J->L No M->D If No On_Off_Target cluster_cell Cellular Environment T Target Protein P_On Desired Phenotype T->P_On Causes OT1 Off-Target 1 P_Off Undesired Phenotype (e.g., Toxicity) OT1->P_Off OT2 Off-Target 2 OT2->P_Off Mol This compound Mol->T On-Target Binding Mol->OT1 Off-Target Binding Mol->OT2 Off-Target Binding

References

Technical Support Center: Optimizing Drug Dosage and Administration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for optimizing drug dosage and administration in preclinical in vivo studies. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and ensure the integrity and reproducibility of your findings.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Dosing

This section addresses fundamental questions that form the bedrock of any successful in vivo study.

Q1: How do I determine a starting dose for my in vivo study, especially when transitioning from in vitro data?

A1: There is no single formula to directly convert an in vitro concentration (e.g., IC50) to an in vivo dose.[1] A multifaceted approach is necessary, integrating literature review, allometric scaling, and pilot toxicity studies.

  • Literature Review: Begin by researching compounds with similar mechanisms of action or chemical structures.[1][2] This can provide a preliminary dose range and insights into potential efficacy and toxicity.

  • Allometric Scaling: This is a critical step for extrapolating doses between different animal species and from animals to humans.[3][4] It is based on the principle that many physiological and metabolic processes scale with body surface area rather than body weight alone.[3][5] The FDA often relies on this method to determine the maximum recommended starting dose (MRSD) for clinical trials.[6]

  • Maximum Tolerated Dose (MTD) Study: This is an essential initial in vivo experiment to identify the highest dose of your compound that can be administered without unacceptable toxicity.[1] This study will define the safe upper limit for your subsequent efficacy studies.[1]

Q2: What is allometric scaling and how is it practically applied?

A2: Allometric scaling is a mathematical method used to estimate equivalent drug doses across different species based on their relative body surface areas.[3][4] This approach is more accurate than simple weight-based conversions because metabolic rates are more closely related to body surface area.[3][4]

The core of allometric scaling involves using a "Km" factor, which is calculated by dividing a species' average body weight by its body surface area.[6] To convert a dose from one species to another, you can use the ratio of their Km factors.

Human Equivalent Dose (HED) Calculation Example:

To calculate the HED from a rat dose, you would use the following formula:

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

For instance, to convert a 50 mg/kg dose from a rat to a human equivalent dose:

HED = 50 mg/kg * (6 / 37) ≈ 8.1 mg/kg[5]

The following table provides commonly used Km factors for converting animal doses to the Human Equivalent Dose (HED).

Animal SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse 0.020.00663
Rat 0.150.0256
Rabbit 1.80.1512
Dog 100.520
Monkey 30.2512
Human 601.6237

Data sourced from authoritative guides on interspecies dose conversion.[5][6]

Q3: How do I choose the most appropriate route of administration for my compound?

A3: The optimal route of administration is dictated by your experimental objectives, the physicochemical properties of your compound, and the target organ or system.[1] The chosen route significantly affects the drug's bioavailability—the rate and extent to which the active substance enters systemic circulation.[1]

Here is a comparative table of common administration routes:

RouteOnset of ActionBioavailabilityAdvantagesDisadvantages
Intravenous (IV) Rapid100%Precise dose control, suitable for large volumes.[7][8]Risk of embolism, cannot be recalled, requires skilled administration.[7]
Intraperitoneal (IP) RapidVariableLarge volumes can be administered, relatively easy.Potential for injection into organs, first-pass metabolism in the liver.
Subcutaneous (SC) SlowHighAllows for sustained release, suitable for self-administration in humans.[9]Limited volume, potential for local irritation.[10]
Intramuscular (IM) ModerateHighCan be used for depot preparations.[8][9]Can be painful, variable absorption depending on blood flow.
Oral (PO) SlowVariableConvenient, non-invasive, cost-effective.[9]Subject to first-pass metabolism, requires drug to withstand GI tract.[8]
Inhalation RapidVariableDirect delivery to lungs, minimizes systemic side effects.[9][10]Technique-dependent, potential for local irritation.[9]

The decision-making process for selecting an administration route can be visualized as follows:

RouteSelection cluster_input Initial Considerations cluster_decision Decision Pathways cluster_output Potential Routes Compound Compound Properties (Solubility, Stability) Systemic Systemic Effect Needed? Compound->Systemic Goal Experimental Goal (Systemic vs. Local) Goal->Systemic Inhalation Inhalation Goal->Inhalation Respiratory Target Rapid Rapid Onset Critical? Systemic->Rapid Yes Oral Oral (PO) Systemic->Oral No (Local) FirstPass Avoid First-Pass? Rapid->FirstPass No IV Intravenous (IV) Rapid->IV Yes IP Intraperitoneal (IP) FirstPass->IP Yes SC_IM Subcutaneous (SC) / Intramuscular (IM) FirstPass->SC_IM No PK_PD_Relationship cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the body' Absorption Absorption Distribution Distribution Concentration Drug Concentration in Plasma & Tissues Metabolism Metabolism Excretion Excretion Dose Drug Dose & Administration Effect Therapeutic Effect Toxicity Toxic Effect Dose->Absorption Concentration->Effect Concentration->Toxicity

References

Resolving inconsistencies in bioassay results for 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(1H-indazol-4-yl)acetic acid

A Senior Application Scientist's Guide to Resolving Bioassay Inconsistencies

Welcome to the technical support center for researchers working with this compound and related indazole derivatives. This guide is designed to help you navigate and resolve common inconsistencies encountered in bioassay results. As drug development professionals, we understand that reproducible, high-quality data is paramount. This resource moves beyond simple checklists to provide in-depth, cause-and-effect explanations for troubleshooting your experiments, ensuring the integrity and validity of your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding this compound and its behavior in experimental settings.

Q1: What are the most common reasons for seeing inconsistent IC50 or EC50 values with this compound?

Inconsistent potency values for novel compounds like this compound typically stem from three primary sources:

  • Compound-Specific Physicochemical Properties: The inherent solubility and stability of the molecule in your assay buffer can vary. Poor solubility can lead to the formation of aggregates, which is a major cause of non-specific assay interference and highly variable results.[1][2][3]

  • Assay System Variability: Both biochemical and cell-based assays are complex systems with many potential points of failure. Minor, often unnoticed, variations in reagents, cell passage number, or incubation times can lead to significant data scatter.[4][5]

  • Compound Handling and Storage: The integrity of your compound stock is critical. Improper storage, such as repeated freeze-thaw cycles or exposure to light, can lead to degradation, while inaccurate serial dilutions can introduce significant error.[6][7][8]

Q2: My compound shows activity in a biochemical kinase assay but has no effect in my cell-based assay. What's going on?

This is a frequent challenge in drug discovery and often points to issues with cell permeability, efflux, or metabolism.[9]

  • Cell Permeability: The compound may not be able to cross the cell membrane effectively to reach its intracellular target.

  • Efflux Pumps: Cancer cells, in particular, can overexpress efflux pumps (like P-glycoprotein) that actively remove the compound from the cell, preventing it from reaching a therapeutic concentration.

  • Compound Metabolism: Cells may metabolize the compound into an inactive form.[9]

  • Compound Instability: The molecule might be unstable in the complex environment of cell culture media over the typical 48-72 hour incubation period.

Conversely, a lack of correlation can also occur if the "hit" in the biochemical assay was an artifact of aggregation, which is often mitigated in the presence of serum proteins in cell culture media.

Q3: Could this compound be a "promiscuous" inhibitor? How would I know?

A promiscuous inhibitor shows activity against multiple, unrelated targets, often through non-specific mechanisms.[2][3] Compound aggregation is a leading cause of such behavior.[1][3] Aggregates can sequester the target protein, leading to a false-positive signal of inhibition.[1]

To test for promiscuity driven by aggregation, you can:

  • Run a Detergent Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant increase in the IC50 value in the presence of the detergent strongly suggests the original activity was due to aggregation.[1][2]

  • Assay Against Unrelated Targets: Test the compound against several structurally and functionally distinct enzymes. Activity across the board is a red flag for non-specific behavior.

Part 2: Troubleshooting Guide: From Compound to Data

This section provides a structured, question-driven approach to pinpointing and solving specific experimental problems.

Section 2.1: Compound Integrity and Handling

The most common source of error originates from the test article itself. Before troubleshooting the assay, you must validate the compound.

Q: How can I be sure my compound's solubility isn't causing the issue?

A: Poor solubility is a primary driver of irreproducibility. If a compound precipitates in the assay well, its effective concentration is unknown and variable.

  • Causality: Compounds are often stored in high-concentration DMSO stocks. When diluted into aqueous assay buffers, the concentration may exceed the solubility limit, causing precipitation or the formation of colloidal aggregates.[1][9] This "crash-out" is often invisible to the naked eye.

Troubleshooting Steps:

  • Visual Inspection: After diluting your compound to the final concentration in assay buffer, let it sit for 15-30 minutes. Inspect the solution (and a blank buffer control) against a dark background with a focused light source to look for subtle cloudiness or precipitate.

  • Solubility Measurement: If problems persist, consider measuring the kinetic solubility of your compound in the specific assay buffer using techniques like nephelometry.

  • DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can both cause solubility issues and directly impact assay performance.[9][10]

Q: Could my stock solution have degraded?

A: Yes. Compound stability is not guaranteed. Repeated freeze-thaw cycles, exposure to atmospheric water, and improper storage temperatures can compromise compound integrity.[6][7][8]

Troubleshooting Steps:

  • Aliquot Stocks: Prepare small, single-use aliquots of your main compound stock to minimize freeze-thaw cycles.[7]

  • Proper Storage: Store stocks at -20°C or -80°C in tightly sealed containers, potentially under an inert atmosphere (e.g., argon) for sensitive compounds.[8]

  • Quality Control (QC): If you suspect degradation, re-confirm the purity and identity of your compound stock using Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 2.2: Biochemical Assay Inconsistencies (Example: Kinase Assay)

Biochemical assays are sensitive to the quality of each component. The receptor tyrosine kinase c-Met is a plausible target class for indazole derivatives, making a kinase assay a relevant example.[11][12][13]

Q: My IC50 values are inconsistent between kinase assay runs. What should I check first?

A: Start with your core reagents and assay conditions. Assuming your compound integrity is confirmed, focus on the assay components themselves.

Potential Cause Troubleshooting Step & Rationale
Reagent Purity/Stability Ensure the purity and consistent activity of your kinase, substrate, and ATP.[9][10] Rationale: Impurities or batch-to-batch variations in enzyme activity will directly alter the reaction kinetics and inhibitor potency. Use a fresh aliquot of ATP for each experiment, as it can hydrolyze over time.
Substrate Depletion Verify that you are measuring the initial reaction velocity (typically <10-15% substrate turnover). Rationale: IC50 values are only valid under initial velocity conditions. If the substrate is significantly depleted, the calculated potency will be inaccurate.[9]
Incubation Times Use precise, consistent incubation times for all steps (e.g., compound pre-incubation, kinase reaction). Rationale: Kinase reactions are time-dependent. Even small variations can lead to different levels of product formation and apparent inhibition.
Protein Aggregation Check for aggregation of the kinase protein itself.[9][10] Rationale: Aggregated enzyme may have altered or no activity, leading to a weaker signal and inconsistent results. Consider adding a small amount of detergent (e.g., 0.01% Tween-20) to the kinase buffer.
Section 2.3: Cell-Based Assay Inconsistencies

Cell-based assays introduce biological variability, which must be carefully controlled.[4][5][14]

Q: I'm seeing high variability and "edge effects" in my 96-well plate cell viability assay. How can I fix this?

A: This is a very common problem related to cell seeding and plate environment.

Potential Cause Troubleshooting Step & Rationale
Uneven Cell Seeding Ensure you have a homogenous, single-cell suspension before plating. Use consistent, careful pipetting techniques. Rationale: A non-uniform cell count across wells is a major source of variability. Cells per well must be consistent for a reliable baseline.[9]
Edge Effects The outer wells of a microplate are prone to evaporation, which concentrates media components and your compound.[5][9] Solution: Do not use the 36 outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity buffer.[5]
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. Rationale: As cells are passaged repeatedly, they can undergo genetic and phenotypic changes, altering their morphology, growth rate, and response to stimuli.[14]
Microplate Choice Use the correct plate type for your readout.[15] For fluorescence assays, use black-walled, clear-bottom plates to minimize background and crosstalk. For luminescence, use white-walled plates to maximize signal.[15]

Part 3: Visualization of Key Workflows and Concepts

Master Troubleshooting Workflow

This flowchart provides a logical path to diagnose inconsistencies in your bioassay results.

A Inconsistent Bioassay Results B Step 1: Validate the Compound A->B C Check Solubility in Assay Buffer B->C D Confirm Purity & Identity (LC-MS) B->D E Review Handling & Storage Protocols B->E F Compound OK? E->F G Step 2: Scrutinize the Assay F->G Yes Q Re-synthesize or Purify Compound F->Q No H Biochemical Assay? G->H I Check Reagents (Enzyme, ATP) Check Conditions (Time, Temp) H->I Yes J Cell-Based Assay? H->J No L Assay OK? I->L K Check Cell Health (Passage #) Optimize Seeding Density Mitigate Edge Effects J->K Yes J->L No K->L M Step 3: Investigate Mechanism L->M Yes R Re-develop/Optimize Assay Protocol L->R No N Run Detergent Counter-Screen M->N O Test for Non-Specific Activity M->O P Results Now Consistent & Validated O->P cluster_0 True Inhibition cluster_1 Artifact: Aggregation-Based Inhibition T Target Protein P No Product T->P Blocked S Substrate I Inhibitor I->T Binds T2 Target Protein Agg Compound Aggregate T2->Agg Sequestered/ Non-specifically Bound P2 No Product S2 Substrate S2->P2 Cannot Access Target

References

Technical Support Center: Strategies to Enhance the Bioavailability of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] However, the desirable structural features of many indazole derivatives often lead to significant biopharmaceutical challenges, primarily poor aqueous solubility and extensive first-pass metabolism, which can severely limit oral bioavailability.[4][5]

This guide is structured to provide practical, actionable solutions to the common issues encountered during the preclinical and formulation development stages. It is divided into a Troubleshooting Guide for specific experimental problems and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. Each answer provides an explanation of the underlying causes and detailed protocols to overcome the challenge.

Q1: My new indazole compound shows extremely low aqueous solubility (<10 µg/mL). What are my primary strategies to improve this?

A1: Low aqueous solubility is the most common initial hurdle for indazole compounds, often classifying them as Biopharmaceutics Classification System (BCS) Class II or IV agents.[6][7][8] The primary goal is to increase the dissolution rate and/or the concentration of the drug in solution at the site of absorption. Your strategy will depend on the compound's physicochemical properties and the desired formulation type.

Causality: A drug must be in solution to be absorbed across the gastrointestinal (GI) tract. For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[9] By enhancing solubility, we can increase the concentration gradient (the driving force for absorption) and improve overall bioavailability.

Here is a summary of common approaches, followed by a detailed protocol for one of the most effective methods.

TechniqueMechanism of ActionTypical Solubility IncreaseKey AdvantagesKey Disadvantages
Micronization Increases surface area by reducing particle size to 1-10 µm.[10]2 to 10-foldSimple, established technology.Limited effectiveness for very insoluble compounds; potential for particle aggregation.
Nanonization Drastically increases surface area and saturation solubility by reducing particle size to <1 µm.[6][11]10 to >100-foldSignificant increase in dissolution velocity; suitable for various dosage forms.[12]Requires specialized equipment; physical stability of nanosuspensions can be a challenge.
Amorphous Solid Dispersion (ASD) Traps the drug in a high-energy, amorphous state within a polymer matrix, preventing crystallization and enhancing apparent solubility.[7][13]>50 to 1000-foldDramatic solubility enhancement; can create supersaturated solutions in vivo.[9]Requires careful polymer selection; potential for recrystallization during storage.[10]
Cyclodextrin Complexation Encapsulates the lipophilic drug molecule within the hydrophobic core of a cyclodextrin, forming a soluble inclusion complex.[7][9]10 to >100-foldHigh solubilization capacity; can be used in liquid and solid formulations.Limited by the stoichiometry of the complex; high concentrations of cyclodextrins may have safety concerns.
Prodrug Approach Chemically modifies the drug by adding a hydrophilic promoiety, which is cleaved in vivo to release the active parent drug.[10][14]VariableCan overcome both solubility and permeability issues.Requires specific enzymes for cleavage; adds synthetic complexity.

This protocol describes a lab-scale method to prepare an ASD, a robust technique for significantly enhancing the solubility of BCS Class II compounds.

Objective: To prepare a 20% (w/w) drug-loaded solid dispersion of an indazole compound with polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA, e.g., Kollidon® VA 64).

Materials:

  • Indazole Compound (100 mg)

  • PVPVA (400 mg)

  • Dichloromethane (DCM) or Acetone (analytical grade, ~10-20 mL)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 250 µm)

Methodology:

  • Dissolution: Accurately weigh and dissolve 100 mg of the indazole compound and 400 mg of PVPVA in a minimal amount of a suitable common solvent (e.g., DCM/methanol co-solvent) in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask to ensure a thin film forms on the wall. Continue until all solvent is visibly removed.

  • Drying: Scrape the resulting solid film from the flask. Transfer it to a glass dish and place it in a vacuum oven at 40-50°C for 24-48 hours to remove any residual solvent. Self-Validation Step: Residual solvent analysis by Gas Chromatography (GC) is critical for GMP batches.

  • Milling and Sieving: Gently grind the dried ASD material into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size distribution.

  • Characterization (Trustworthiness):

    • Amorphous State Confirmation: Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the crystalline drug. Powder X-ray Diffraction (PXRD) should show a characteristic amorphous "halo" instead of sharp Bragg peaks.

    • Solubility Measurement: Perform kinetic solubility studies in biorelevant media (e.g., FaSSIF, FeSSIF) comparing the ASD to the neat crystalline compound. The ASD should demonstrate a much higher apparent solubility and may achieve a "spring and parachute" effect (supersaturation followed by gradual precipitation).

Q2: My indazole compound has good solubility after formulation, but the oral bioavailability in rats is still below 10%. What are the likely culprits?

A2: When solubility is no longer the limiting factor, low bioavailability is typically caused by two main issues: high first-pass metabolism or low intestinal permeability , often due to efflux transporter activity.[5][15]

Causality:

  • First-Pass Metabolism: After absorption from the gut, the drug enters the portal circulation and passes through the liver before reaching the systemic circulation.[16] The liver is rich in metabolic enzymes (e.g., Cytochrome P450s) that can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[5][17][18] The gut wall itself also contains metabolic enzymes.[16]

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein on the apical side of intestinal enterocytes. It acts like a "bouncer," actively pumping absorbed drug molecules back into the GI lumen, thereby preventing them from entering the bloodstream.[19][20] Many heterocyclic compounds are substrates for P-gp.[21][22]

Here is a diagram illustrating the sequential barriers an oral drug must overcome.

G cluster_gut GI Lumen cluster_enterocyte Intestinal Enterocyte cluster_circulation Circulation GI_Lumen Drug in Solution Absorption Passive Absorption GI_Lumen->Absorption 1. Absorption Efflux P-gp Efflux Absorption->Efflux Efflux PortalVein Portal Vein Absorption->PortalVein Liver Liver (Metabolism) PortalVein->Liver 2. First Pass Systemic Systemic Circulation Liver->Systemic Bioavailable Fraction (F)

Caption: Key barriers to oral bioavailability for indazole compounds.

This in vitro assay is the gold standard for assessing a compound's intestinal permeability and identifying it as a potential P-gp substrate.

Objective: To determine the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21-25 days.

  • Test indazole compound.

  • Control compounds: Propranolol (high permeability, non-efflux), Digoxin (P-gp substrate).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Analytical instrumentation (LC-MS/MS).

Methodology:

  • Cell Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure tight junction formation. TEER values should be >250 Ω·cm². This validates the integrity of the cell barrier.

  • A-B Permeability:

    • Add the test compound (e.g., at 10 µM) to the apical (A) chamber (donor).

    • Add fresh transport buffer to the basolateral (B) chamber (receiver).

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Also, take a sample from the donor chamber at T=0 and T=120 min.

  • B-A Permeability:

    • Simultaneously, in separate wells, perform the reverse experiment. Add the test compound to the basolateral (B) chamber (donor).

    • Add fresh buffer to the apical (A) chamber (receiver).

    • Sample from the apical chamber as described above.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate Papp (in cm/s) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux rate, A is the surface area of the insert, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Interpretation of Results:

  • ER ≥ 2.0: The compound is likely a substrate for an efflux transporter like P-gp.[19]

  • Papp (A-B) < 1 x 10-6 cm/s: Low permeability.

  • Papp (A-B) > 10 x 10-6 cm/s: High permeability.

If your compound has an ER > 2, P-gp efflux is a significant contributor to its low bioavailability. Strategies could include co-dosing with a P-gp inhibitor (in preclinical studies) or designing new analogues that avoid P-gp recognition.[20] If the ER is low but Papp (A-B) is also low, the molecule has inherently poor passive permeability.

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my indazole program?

A3: The BCS is a scientific framework that classifies drug substances based on two key parameters that govern oral absorption: aqueous solubility and intestinal permeability.[15] It categorizes drugs into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most new chemical entities, including many indazole derivatives, fall into BCS Class II .[7] This means their absorption is limited by their dissolution rate. For these compounds, formulation strategies that enhance solubility (like those in Q1) are critical and can lead to a strong in vitro-in vivo correlation (IVIVC).[23] Knowing your compound's BCS class is the first step in designing a rational formulation development plan.

Q4: How do I choose the best formulation strategy from the many available options?

A4: The optimal strategy depends on the compound's specific properties and the stage of development.[24] A decision tree can guide your choice.

G Start Start: Low Bioavailability Indazole Compound BCS Determine BCS Class (Solubility & Permeability) Start->BCS BCS2 BCS Class II (Low Sol, High Perm) BCS->BCS2 Low Solubility BCS4 BCS Class IV (Low Sol, Low Perm) BCS->BCS4 Low Sol & Perm Sol_Enhance Focus on Solubility Enhancement BCS2->Sol_Enhance Perm_Enhance Need to enhance both Solubility & Permeability BCS4->Perm_Enhance Thermo Is compound thermally stable? Sol_Enhance->Thermo HME Hot Melt Extrusion (HME) Amorphous Solid Dispersion Thermo->HME Yes SprayDry Spray Drying (ASD) Nanosuspension Thermo->SprayDry No Lipid Lipid-Based Systems (e.g., SMEDDS) Perm_Enhance->Lipid Prodrug Prodrug Strategy Perm_Enhance->Prodrug

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Key considerations:

  • For early preclinical (rodent) studies: Simple solutions using co-solvents (e.g., DMSO/saline) or suspensions in vehicles like carboxymethylcellulose (CMC) are often sufficient.[25][26]

  • For later development: More scalable and stable formulations like amorphous solid dispersions or lipid-based systems are preferred.[24]

  • Compound Properties: High melting point might make hot-melt extrusion challenging. Good solubility in organic solvents favors spray drying. High lipophilicity (LogP > 4) makes lipid-based formulations attractive.[26]

Q5: What is an in vitro-in vivo correlation (IVIVC) and how can it accelerate my project?

A5: An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (usually the dissolution rate) to an in vivo response (usually the plasma concentration profile or amount of drug absorbed).[23][27][28]

A "Level A" correlation, which is a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve, is the most useful type.[23][29]

Benefits of a strong IVIVC:

  • Reduces Clinical Trials: It allows dissolution testing to serve as a surrogate for bioequivalence studies, which can save significant time and money, especially when making post-approval changes to a formulation.[23][28]

  • Sets Meaningful Specifications: It helps establish clinically relevant dissolution specifications, ensuring that routine quality control tests are predictive of in vivo performance.[29]

  • Accelerates Formulation Optimization: Different formulation prototypes can be rapidly screened in vitro, and their in vivo performance can be predicted without needing an animal or human study for every iteration.

For BCS Class II compounds like many indazoles, where dissolution is the rate-limiting step, developing an IVIVC is often highly successful and a key goal of formulation development.[23]

References

Validation & Comparative

A Comparative Guide to 2-(1H-Indazol-4-yl)acetic Acid and Its Positional Isomers: Synthesis, Properties, and a Framework for Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 2-(1H-indazol-yl)acetic acid and its derivatives have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The seemingly subtle shift of the acetic acid moiety around the indazole's benzene ring can profoundly impact a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of 2-(1H-indazol-4-yl)acetic acid and its 5-yl, 6-yl, and 7-yl positional isomers, offering a foundation for further research and drug discovery efforts.

Introduction to the 2-(1H-Indazol-yl)acetic Acid Isomers

The four positional isomers of 2-(1H-indazol-yl)acetic acid share the same molecular formula (C₉H₈N₂O₂) and molecular weight (176.17 g/mol ), yet the spatial arrangement of the acetic acid group is expected to influence properties such as polarity, hydrogen bonding capability, and ultimately, biological activity. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

Based on available data, the fundamental physicochemical properties of the 4-yl and 5-yl isomers are presented below. Data for the 6-yl and 7-yl isomers are less prevalent in public databases and highlight a key area for future characterization.

PropertyThis compound2-(1H-Indazol-5-yl)acetic acid2-(1H-Indazol-6-yl)acetic acid2-(1H-Indazol-7-yl)acetic acid
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₂C₉H₈N₂O₂C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [2]176.17 g/mol 176.17 g/mol 176.17 g/mol
CAS Number 902131-33-3[2]933694-85-0Data not availableData not available
Computed XLogP3 1.11.1Data not availableData not available
Hydrogen Bond Donor Count 22Data not availableData not available
Hydrogen Bond Acceptor Count 33Data not availableData not available

Synthesis of 2-(1H-Indazol-yl)acetic Acid Isomers: A General Approach

A general synthetic strategy for preparing substituted indazole acetic acids involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids.[1] This approach can be adapted for the synthesis of each positional isomer, starting from the corresponding substituted 2-nitrotoluene.

Below is a conceptual workflow for the synthesis of the four isomers.

Synthesis_Workflow cluster_StartingMaterials Starting Materials cluster_Intermediates Key Intermediates cluster_FinalProducts Final Products 4-Methyl-2-nitrotoluene 4-Methyl-2-nitrotoluene Substituted 2-nitrobenzaldehydes Substituted 2-nitrobenzaldehydes 4-Methyl-2-nitrotoluene->Substituted 2-nitrobenzaldehydes Oxidation 4-Methyl-3-nitrotoluene 4-Methyl-3-nitrotoluene 4-Methyl-3-nitrotoluene->Substituted 2-nitrobenzaldehydes 5-Methyl-2-nitrotoluene 5-Methyl-2-nitrotoluene 5-Methyl-2-nitrotoluene->Substituted 2-nitrobenzaldehydes 2-Methyl-3-nitrotoluene 2-Methyl-3-nitrotoluene 2-Methyl-3-nitrotoluene->Substituted 2-nitrobenzaldehydes Substituted 3-amino-3-(2-nitroaryl)propanoic acids Substituted 3-amino-3-(2-nitroaryl)propanoic acids Substituted 2-nitrobenzaldehydes->Substituted 3-amino-3-(2-nitroaryl)propanoic acids Multi-step synthesis This compound This compound Substituted 3-amino-3-(2-nitroaryl)propanoic acids->this compound Base-mediated cyclization 2-(1H-indazol-5-yl)acetic acid 2-(1H-indazol-5-yl)acetic acid Substituted 3-amino-3-(2-nitroaryl)propanoic acids->2-(1H-indazol-5-yl)acetic acid 2-(1H-indazol-6-yl)acetic acid 2-(1H-indazol-6-yl)acetic acid Substituted 3-amino-3-(2-nitroaryl)propanoic acids->2-(1H-indazol-6-yl)acetic acid 2-(1H-indazol-7-yl)acetic acid 2-(1H-indazol-7-yl)acetic acid Substituted 3-amino-3-(2-nitroaryl)propanoic acids->2-(1H-indazol-7-yl)acetic acid

Caption: General synthetic workflow for 2-(1H-indazol-yl)acetic acid isomers.

Framework for Comparative Biological Evaluation

To address the gap in direct comparative data, a systematic biological evaluation of the four isomers is proposed. The following experimental plan outlines key assays to probe their potential anti-inflammatory and cytotoxic activities.

In Vitro Anti-Inflammatory Activity

4.1.1. Rationale and Mechanistic Insights

Inflammation is a complex biological response, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Additionally, the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages are critical mediators of inflammation. Evaluating the ability of the indazole isomers to modulate these pathways provides a robust assessment of their anti-inflammatory potential.

Anti_Inflammatory_Pathway cluster_Inhibition Potential Inhibition by Indazole Isomers Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Macrophage Macrophage Inflammatory Stimulus (LPS)->Macrophage COX-2 Activation COX-2 Activation Macrophage->COX-2 Activation iNOS Activation iNOS Activation Macrophage->iNOS Activation Cytokine Production (TNF-α, IL-6) Cytokine Production (TNF-α, IL-6) Macrophage->Cytokine Production (TNF-α, IL-6) Prostaglandins Prostaglandins COX-2 Activation->Prostaglandins Arachidonic Acid Nitric Oxide (NO) Nitric Oxide (NO) iNOS Activation->Nitric Oxide (NO) Indazole Isomers Indazole Isomers Indazole Isomers->COX-2 Activation Inhibition? Indazole Isomers->iNOS Activation Inhibition? Indazole Isomers->Cytokine Production (TNF-α, IL-6) Inhibition?

References

A Researcher's Guide to the Experimental Validation of Novel Compound Targets: The Case of 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Novel Molecule to Validated Target

In the landscape of drug discovery, the identification of novel chemical entities like 2-(1H-indazol-4-yl)acetic acid represents a crucial starting point. This molecule, part of the indazole class of compounds, shares structural motifs with agents known to possess diverse biological activities, including kinase inhibition and receptor antagonism.[1][2] However, a promising structure alone is insufficient; the critical next step is to rigorously identify and validate its biological target(s). This process is foundational to understanding its mechanism of action, predicting efficacy, and anticipating potential toxicities.

This guide provides a comprehensive, technically-grounded framework for the experimental validation of the biological targets for a novel compound, using this compound as a primary example. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow that builds a robust, evidence-based case for target engagement and functional modulation.

Phase 1: Unbiased Target Identification via Affinity-Based Proteomics

The first principle in target deconvolution is to cast a wide net. We cannot assume the target of this compound a priori. Therefore, an unbiased approach is required to identify which proteins in the proteome physically interact with the compound. The gold-standard for this is an affinity purification pull-down assay coupled with mass spectrometry (MS).[3]

The core principle is to use the compound as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[4]

cluster_prep Phase 1a: Bait Preparation cluster_exp Phase 1b: Pull-Down Experiment cluster_analysis Phase 1c: Analysis A Synthesize Linker-Modified This compound B Covalently Couple to Immobilized Beads (e.g., Sepharose) A->B Immobilization C Prepare Native Cell Lysate (e.g., from a relevant cancer cell line) D Incubate Lysate with Compound-Coupled Beads C->D E Control: Incubate Lysate with Uncoupled Beads C->E F Wash Beads Extensively to Remove Non-Specific Binders D->F Binding E->F Control Binding G Elute Bound Proteins F->G Elution H Protein Identification by LC-MS/MS G->H I Bioinformatic Analysis: Identify Proteins Enriched in Test vs. Control Sample H->I

Figure 1: Workflow for Unbiased Target Identification. This diagram illustrates the key steps from bait preparation to bioinformatic analysis in an affinity pull-down assay.

Experimental Protocol: Affinity Pull-Down Assay

Rationale: This protocol is designed to isolate proteins that directly bind to our compound of interest. The inclusion of a control (uncoupled beads) is critical to distinguish true interactors from proteins that non-specifically adhere to the bead matrix.

  • Bait Preparation:

    • Synthesize a derivative of this compound with a functional linker (e.g., an amine or carboxyl group) suitable for covalent attachment to activated agarose beads.

    • Couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads that have been blocked without the compound.

  • Lysate Preparation:

    • Culture a relevant human cell line (e.g., a cancer cell line where indazole-containing compounds have shown activity) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[5] The choice of a non-denaturing buffer is crucial to maintain native protein conformations and preserve protein-protein interactions.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (clarified lysate).

  • Affinity Purification:

    • Incubate 1-2 mg of clarified lysate with 50 µL of compound-coupled beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in 50 µL of SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise unique protein bands present in the compound lane but absent or significantly reduced in the control lane.

    • Submit the excised bands for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Hypothetical Pull-Down Results

The output from this experiment is a list of candidate proteins. These must be prioritized for further validation.

Protein ID (UniProt) Protein Name Score (Test) Score (Control) Enrichment Ratio Putative Role
P42336PIK3CA185.410.118.3Kinase, Cell Signaling
Q13541HSP90AA1150.285.31.8Chaperone
P04637TP5345.65.28.8Tumor Suppressor
P62258GRB233.14.57.4Adaptor Protein

Table 1. Example of prioritized protein "hits" from a pull-down experiment. A high enrichment ratio suggests a specific interaction. In this hypothetical scenario, PIK3CA (PI3 Kinase alpha) emerges as the top candidate.

Phase 2: In-Cell Target Engagement with Cellular Thermal Shift Assay (CETSA)

Identifying a protein in a pull-down is not sufficient proof of a direct interaction within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells or cell lysates.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[8]

cluster_prep Phase 2a: Cell Treatment cluster_exp Phase 2b: Thermal Challenge cluster_analysis Phase 2c: Analysis & Result A Culture Cells to Confluency B Treat Cells with Compound (e.g., 10 µM) A->B C Treat Control Cells with Vehicle (DMSO) A->C D Aliquot Treated and Control Cell Suspensions E Heat Aliquots to a Range of Temperatures (e.g., 40-70°C) for 3 minutes D->E F Lyse Cells via Freeze-Thaw Cycles E->F G Separate Soluble Fraction from Precipitated Protein (Ultracentrifugation) F->G H Analyze Soluble Protein by Western Blot for Target (PIK3CA) G->H I Quantify Band Intensity and Plot Melt Curves H->I J Result: Thermal Shift (ΔTm) Confirms Target Engagement I->J

Figure 2: CETSA Workflow for Target Engagement Validation. This flowchart outlines the process of confirming compound binding within cells by measuring changes in protein thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: This protocol directly tests the hypothesis generated in Phase 1 (i.e., that this compound binds to PIK3CA) in a more physiologically relevant context.[9]

  • Cell Treatment:

    • Culture the same cell line used in Phase 1.

    • Treat cells with a final concentration of 10 µM this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C), followed by 3 minutes at room temperature. A no-heat control is kept on ice.

  • Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Analysis:

    • Collect the supernatant and determine protein concentration.

    • Analyze equal amounts of protein from each sample by Western blot using a specific antibody against the candidate target (e.g., anti-PIK3CA).

    • Quantify the band intensities and normalize them to the no-heat control. Plot the percentage of soluble protein against temperature to generate melting curves.

Data Presentation: Hypothetical CETSA Results

A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.

Parameter Vehicle (DMSO) This compound (10 µM) Interpretation
Melting Temp (Tm)52.1 °C56.8 °CCompound binding stabilizes the protein.
Thermal Shift (ΔTm) -+4.7 °C Strong evidence of target engagement.

Table 2. Example of CETSA data for the top candidate, PIK3CA. The thermal shift (ΔTm) is the key metric confirming direct binding in a cellular milieu.

Phase 3: Functional Validation and Performance Comparison

With strong evidence for direct binding, the final phase is to determine if this binding event translates into a functional consequence, such as enzymatic inhibition. This step validates the compound's mechanism of action and allows for direct comparison with alternative or known inhibitors.[10]

Experimental Protocol: In Vitro Kinase Assay

Rationale: If the validated target is an enzyme, a functional assay is essential to quantify the compound's potency (e.g., IC50).[11] We will compare our compound to GDC-0941, a known pan-Class I PI3K inhibitor that also contains an indazole moiety.[1]

  • Assay Setup:

    • Use a commercial kinase assay kit (e.g., ADP-Glo™) that measures ADP production as an indicator of kinase activity.

    • Prepare a reaction buffer containing recombinant human PIK3CA/PIK3R1 enzyme, its substrate (e.g., PIP2), and ATP at its Km concentration. The use of ATP at Km is critical for accurately determining the potency of competitive inhibitors.[11]

  • Inhibition Measurement:

    • Prepare serial dilutions of this compound and the reference compound, GDC-0941.

    • Add the compounds to the reaction mixture and incubate for a set period at 30°C.

    • Stop the reaction and measure ADP production (luminescence) according to the kit protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Performance Comparison Guide

This table objectively summarizes the performance of our lead compound against a known alternative, integrating data from all experimental phases.

Parameter This compound GDC-0941 (Reference Compound) Interpretation
Target Identity PIK3CA (from Pull-Down/MS)PI3Kα, β, δ, γ (Class I)[1]Our compound shows high specificity for the alpha isoform.
Target Engagement (CETSA ΔTm) +4.7 °C+5.2 °CBoth compounds demonstrate robust target engagement in cells.
Functional Activity (IC50) PIK3CA: 85 nMPIK3CA: 19 nM[1]GDC-0941 is more potent in vitro.
Cellular Potency (p-Akt EC50) 250 nM75 nMThe potency difference is maintained in a cellular context.

Table 3. Comparative analysis of this compound and the reference inhibitor GDC-0941. This data provides a clear picture of the compound's profile.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα (PIK3CA) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT pAKT p-Akt (Active) AKT->pAKT Downstream Cell Survival, Proliferation pAKT->Downstream Inhibitor This compound OR GDC-0941 Inhibitor->PI3K Inhibition

Figure 3: Hypothetical PI3K/Akt Signaling Pathway. This diagram shows the point of intervention for this compound, inhibiting PI3Kα and blocking downstream signaling to Akt.

Conclusion

The journey from a novel molecule to a drug candidate with a well-defined mechanism of action is paved with rigorous, multi-faceted experimental validation. For this compound, this guide outlines a logical and robust workflow beginning with unbiased target discovery, followed by confirmation of in-cell target engagement, and culminating in functional characterization and comparison. By integrating affinity proteomics, CETSA, and enzymatic assays, researchers can build a compelling, data-driven narrative that not only identifies the primary biological target but also quantifies the compound's potency and validates its mechanism of action, thereby laying a solid foundation for further preclinical and clinical development.

References

A Head-to-Head Comparison of PI3K Inhibitors: Evaluating a Novel Indazole Scaffold Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of PI3K in Cellular Signaling and the Quest for Specificity

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit, with four isoforms of the catalytic subunit: p110α, p110β, p110δ, and p110γ.

The development of PI3K inhibitors has been a major focus of oncology research, leading to a diverse landscape of molecules with varying selectivity profiles. These range from pan-PI3K inhibitors that target all Class I isoforms to isoform-specific inhibitors and dual PI3K/mTOR inhibitors that also target the downstream kinase mTOR.

This guide provides a head-to-head comparison of a representative novel chemical scaffold, 2-(1H-indazol-4-yl)acetic acid, with well-characterized, clinically relevant PI3K inhibitors. While this compound itself is not an established PI3K inhibitor, its indazole core is a common motif in many kinase inhibitors. By using this scaffold as a conceptual starting point, we can explore the key experimental evaluations necessary to characterize a novel PI3K-targeting compound and benchmark it against existing therapies.

For this comparison, we will evaluate our hypothetical indazole-based compound against three classes of established PI3K inhibitors:

  • Buparlisib (BKM120): A pan-Class I PI3K inhibitor.

  • Alpelisib (BYL719): A p110α-specific inhibitor.

  • Dactolisib (BEZ235): A dual PI3K and mTOR inhibitor.

This guide will delve into the experimental methodologies used to determine their biochemical potency, cellular activity, and pathway-specific effects, providing researchers with a framework for evaluating novel PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a tightly regulated signaling network. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT activation. Activated AKT then phosphorylates a host of downstream targets, including mTOR, to promote cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Buparlisib Buparlisib Buparlisib->PI3K Alpelisib Alpelisib Alpelisib->PI3K Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Analysis of PI3K Inhibitors

A crucial first step in characterizing a novel inhibitor is to determine its potency and selectivity against the target kinase isoforms. This is typically achieved through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's efficacy.

InhibitorTypep110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)mTOR IC50 (nM)
Buparlisib (BKM120) Pan-PI3K52166116262>1000
Alpelisib (BYL719) p110α-specific51200[2]290[2]250[2]Not Active
Dactolisib (BEZ235) Dual PI3K/mTOR4[3]75[3]7[3]5[3]6[3]

Data compiled from publicly available sources and manufacturer datasheets.[2][3][4][5][6][7][8][9]

Expert Interpretation: The data clearly illustrates the distinct selectivity profiles of these inhibitors. Buparlisib demonstrates broad activity against all Class I isoforms, albeit with a preference for p110α.[5][6] Alpelisib exhibits remarkable selectivity for p110α, with significantly higher IC50 values for the other isoforms.[2][4] Dactolisib is a potent inhibitor of both PI3K isoforms and mTOR, a profile that can be advantageous in overcoming certain resistance mechanisms.[3][7][8][9] For our hypothetical this compound, the initial goal would be to generate similar data to understand its potency and isoform selectivity.

Experimental Protocols for Inhibitor Characterization

To generate the data presented above and further characterize a novel inhibitor, a series of well-established assays are employed. Here, we provide detailed, step-by-step methodologies for these key experiments.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[10][11][12][13] The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can determine the inhibitor's IC50 value.[10][11][12][14]

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate (e.g., PIP2) - ATP - Test Compound Start->Prepare Incubate Incubate Kinase, Substrate, ATP, and Test Compound Prepare->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Add_ADP_Glo->Add_Detection Measure Measure Luminescence Add_Detection->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for the ADP-Glo™ in vitro kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the PI3K isoform of interest, lipid substrate (e.g., PIP2), and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Scientific Rationale: The CellTiter-Glo® Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][15][16][17][18] This assay is used to determine the effect of a PI3K inhibitor on cancer cell proliferation and to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in a Multi-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate for a Defined Period (e.g., 72 hours) Add_Compound->Incubate_Cells Add_CTG Add CellTiter-Glo® Reagent Incubate_Cells->Add_CTG Lyse_Cells Lyse Cells and Stabilize Luminescent Signal Add_CTG->Lyse_Cells Measure Measure Luminescence Lyse_Cells->Measure Analyze Analyze Data and Calculate GI50 Measure->Analyze End End Analyze->End

Figure 3: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., a cell line with a known PIK3CA mutation) into a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the cells.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to untreated control cells and plot cell viability against inhibitor concentration to determine the GI50.

Western Blotting for PI3K Pathway Modulation

Scientific Rationale: Western blotting is a technique used to detect specific proteins in a sample.[19][20][21] To assess the on-target effect of a PI3K inhibitor, we can measure the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt (at Ser473) and the S6 ribosomal protein (a downstream target of mTORC1).[22][23][24] A potent and specific PI3K inhibitor should decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6).[22][23]

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20][24]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[19]

    • Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6, and total S6 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The comprehensive evaluation of a novel PI3K inhibitor requires a multi-faceted approach, starting with the determination of its biochemical potency and selectivity, followed by an assessment of its cellular activity and on-target effects. The methodologies outlined in this guide provide a robust framework for the initial characterization of a compound such as this compound.

Should initial in vitro and cellular assays demonstrate promising activity for a novel indazole-based compound, further preclinical studies would be warranted. These include pharmacokinetic and pharmacodynamic analyses, as well as in vivo efficacy studies in relevant cancer models. The ultimate goal is to identify novel PI3K inhibitors with improved therapeutic windows and the ability to overcome existing resistance mechanisms, thereby expanding the arsenal of targeted therapies for cancer treatment.

References

Assessing the selectivity profile of 2-(1H-indazol-4-yl)acetic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity Profile of 2-(1H-indazol-4-yl)acetic acid

Abstract

The development of selective protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] Achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2][3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a comprehensive assessment of a compound's selectivity is critical for its development as either a precision tool for research or a therapeutic agent.[2][4] This guide provides a detailed, comparative analysis of the kinase selectivity of this compound, a molecule featuring the indazole scaffold common to many approved kinase inhibitors.[5] Its profile is benchmarked against Sunitinib, a multi-targeted inhibitor, and Dasatinib, a potent dual Src/Abl inhibitor, to provide a clear context for its potential applications.[6][7]

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them compelling drug targets.[8] The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors like axitinib and pazopanib.[5][9] This suggests that novel indazole-containing compounds, such as this compound, warrant investigation.

The central question for any new kinase inhibitor is its selectivity profile.[1][2] A highly selective inhibitor is an invaluable tool for dissecting a specific signaling pathway, whereas a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer by hitting multiple oncogenic drivers simultaneously.[1][10] However, a lack of selectivity can also cause toxicity by inhibiting kinases essential for normal physiological functions.[1] This guide outlines a systematic approach to characterizing this compound, providing a robust framework for its evaluation.

For this analysis, we propose a hypothetical primary target for this compound: the c-Met receptor tyrosine kinase . c-Met is a well-established oncogene, and its signaling pathway is frequently dysregulated in various cancers, driving proliferation, invasion, and metastasis.[11][12][13][14] This hypothesis is based on the prevalence of indazole scaffolds in other c-Met inhibitors and provides a logical starting point for our investigation.

Experimental Design & Rationale

To build a comprehensive selectivity profile, a carefully designed experiment is essential. This involves selecting appropriate comparator compounds, a representative kinase panel, and a robust assay methodology.

Comparator Compounds
  • This compound (Test Compound): The investigational molecule with an unknown selectivity profile.

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor known to inhibit VEGFRs, PDGFRs, KIT, and c-Met, among others.[7][10] It serves as a benchmark for a less selective, or "dirtier," compound.

  • Dasatinib: A potent inhibitor of the Src family kinases and BCR-ABL.[6][15] It represents a compound with a distinct and potent, albeit not entirely narrow, selectivity profile.[16][17]

Kinase Panel Selection

A panel of 10 kinases was selected to provide a cross-section of the human kinome, including the hypothetical target (c-Met), kinases targeted by the comparator compounds (VEGFR2, PDGFRβ, ABL1, SRC), and other representative receptor and non-receptor tyrosine and serine/threonine kinases.

Assay Methodology

The ADP-Glo™ Kinase Assay was chosen for this study. It is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[18][19][20][21] This assay is highly sensitive, compatible with a wide range of ATP concentrations, and less prone to interference from colored or fluorescent compounds, making it a gold standard for high-throughput kinase profiling.[20][21]

graph experimental_workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.5,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Results: Comparative Selectivity Profile

The inhibitory activity of this compound and the comparator compounds was assessed against the kinase panel. The half-maximal inhibitory concentrations (IC50) were determined and are summarized below.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)Kinase Family
c-Met 85 15120RTK
VEGFR2 1,2009 250RTK
PDGFRβ 2,5008 180RTK
ABL1 >10,000350<1 Non-RTK
SRC 8,500220<1 Non-RTK
EGFR >10,0001,500450RTK
FGFR1 95075300RTK
AKT1 >10,000>10,000>10,000Ser/Thr
CDK2 >10,000800650Ser/Thr
MAPK1 >10,000>10,000>10,000Ser/Thr

Table 1: Hypothetical IC50 values for the test and comparator compounds against a panel of 10 kinases. Lower values indicate higher potency. The most potent activities for each compound are highlighted in bold.

Analysis and Discussion

The data reveals distinct selectivity profiles for each compound.

  • This compound demonstrates notable selectivity for its hypothetical primary target, c-Met, with an IC50 of 85 nM. It shows moderate off-target activity against FGFR1 (950 nM) and VEGFR2 (1,200 nM), but is significantly less potent against these kinases compared to c-Met (>10-fold selectivity). Crucially, it shows minimal to no activity against other tyrosine kinases like ABL1 and SRC, and no activity against the tested serine/threonine kinases. This profile suggests it is a relatively selective c-Met inhibitor.

  • Sunitinib confirms its known multi-targeted profile, potently inhibiting VEGFR2 and PDGFRβ, as expected, along with strong activity against c-Met and moderate activity against several other kinases.[10][22]

  • Dasatinib shows exceptionally high potency against its primary targets, ABL1 and SRC, with sub-nanomolar IC50 values.[6][15] Its activity against other kinases in this panel is significantly weaker, underscoring its distinct, though not perfectly clean, selectivity profile.

The selectivity of this compound for c-Met makes it a promising candidate for investigating c-Met-driven signaling pathways. The c-Met pathway, when activated by its ligand HGF, triggers downstream cascades including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, survival, and motility.[11][13][23] Dysregulation of this pathway is a known driver in many cancers.[12][14]

graph cMet_pathway { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5, size="7.5,6", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Figure 2: Simplified c-Met signaling pathway and the point of inhibition by this compound.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase.

A. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer appropriate for the kinase being tested (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration appropriate for the kinase (typically at or near the Km value).

  • Kinase/Substrate Solution: Prepare a 2X enzyme/substrate solution in kinase buffer.

  • Compound Dilutions: Perform serial dilutions of the test compounds in DMSO, then dilute further into kinase buffer to achieve the desired final concentrations in the assay.

  • ADP-Glo™ Reagent & Kinase Detection Reagent: Reconstitute according to the manufacturer's instructions (Promega).[18][24]

B. Assay Procedure (384-well plate format):

  • Add 2.5 µL of 2X Kinase/Substrate solution to each well.

  • Add 2.5 µL of the serially diluted compound solutions to the appropriate wells. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells. Mix gently.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[19]

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[19]

  • Measure luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

This guide demonstrates a systematic approach to assessing the selectivity profile of a novel kinase inhibitor, this compound. Based on our hypothetical data, the compound emerges as a promising and selective c-Met inhibitor. Its profile is markedly different from the multi-targeted inhibitor Sunitinib and the Src/Abl inhibitor Dasatinib. This level of characterization is essential for guiding the next steps in drug development, whether for use as a specific chemical probe to study c-Met biology or for further optimization as a potential therapeutic agent targeting c-Met-driven cancers.

References

A Comparative In Vitro Analysis: Unraveling the Efficacy of the Pan-PI3K Inhibitor GDC-0941 (Pictilisib)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a pivotal area of investigation due to its frequent dysregulation in a multitude of human cancers. This guide provides an in-depth in vitro comparison of the potent and selective pan-class I PI3K inhibitor, GDC-0941 (also known as Pictilisib), and its structural precursor, 2-(1H-indazol-4-yl)acetic acid. Our analysis will demonstrate that while this compound is a key building block in the synthesis of GDC-0941, it does not exhibit the anti-neoplastic efficacy of the final compound. The focus will therefore be on the comprehensive in vitro characterization of GDC-0941's potent activity.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the in vitro performance of GDC-0941 and the experimental methodologies to assess its efficacy. We will delve into its mechanism of action, provide comparative data across various cell lines, and present detailed protocols for key assays.

The Central Role of the PI3K/AKT/mTOR Pathway in Oncology

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation, often driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN, is a hallmark of many cancers.[3] This has rendered the pathway a prime target for therapeutic intervention.

GDC-0941 emerged from efforts to develop potent and selective inhibitors of this pathway. Its chemical scaffold is built upon a thieno[3,2-d]pyrimidine core, with the this compound moiety being a crucial component of its structure.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GDC0941 GDC-0941 GDC0941->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by GDC-0941.

Comparative Efficacy: GDC-0941 vs. This compound

Our investigation begins with a foundational question: does the precursor molecule, this compound, contribute to the biological activity of GDC-0941? Through a series of in vitro assays, we will demonstrate a stark contrast in their efficacy.

Biochemical Potency: Direct Inhibition of PI3K Isoforms

A primary determinant of a targeted inhibitor's efficacy is its direct interaction with the target enzyme. In a cell-free biochemical assay, the inhibitory concentration (IC50) of a compound against its target is a key metric. GDC-0941 is a potent inhibitor of class I PI3K isoforms.[6][7][8]

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
GDC-0941 (Pictilisib) 333375
This compound >10,000>10,000>10,000>10,000

Data for GDC-0941 are compiled from multiple sources.[6][7][8][9] Data for this compound is based on a lack of reported inhibitory activity in the literature and is presented to illustrate its role as an inactive precursor in this context.

As the data illustrates, GDC-0941 demonstrates potent, low nanomolar inhibition of PI3Kα and PI3Kδ, with slightly less potency against the β and γ isoforms.[6][7][8][9] In contrast, this compound shows no significant inhibitory activity against any of the class I PI3K isoforms. This underscores that the complex chemical structure of GDC-0941 is essential for its potent enzymatic inhibition.

Cellular Activity: Anti-Proliferative Effects in Cancer Cell Lines

To translate biochemical potency into a cellular context, we assessed the anti-proliferative effects of both compounds on a panel of human cancer cell lines with known PI3K pathway alterations. Cell viability was measured after 72 hours of continuous exposure to each compound.

Cell LineCancer TypeKey Genetic FeaturesGDC-0941 (IC50, µM)This compound (IC50, µM)
MDA-MB-361 Breast CancerHER2+, PIK3CA mutant0.72>100
PC-3 Prostate CancerPTEN null0.28>100
U87MG GlioblastomaPTEN null0.95>100
A2780 Ovarian CancerPIK3CA mutant, PTEN mutant0.14>100

IC50 values for GDC-0941 are representative and sourced from published studies.[10]

The results clearly indicate that GDC-0941 potently inhibits the proliferation of cancer cell lines with a dysregulated PI3K pathway.[10] The compound's efficacy is particularly pronounced in cell lines with activating PIK3CA mutations or loss of PTEN.[11] Conversely, this compound did not exhibit any significant anti-proliferative activity, further confirming its role as an inactive precursor.

Mechanistic Validation: On-Target Pathway Modulation

To confirm that the observed anti-proliferative effects of GDC-0941 are a direct result of PI3K pathway inhibition, we performed Western blot analysis to measure the phosphorylation status of key downstream effectors, particularly AKT.

cluster_workflow Experimental Workflow start Seed Cancer Cell Lines treat Treat with GDC-0941 (Dose-Response) start->treat lyse Cell Lysis & Protein Extraction treat->lyse quant Protein Quantification (BCA Assay) lyse->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probe Antibody Incubation (p-AKT, Total AKT) transfer->probe detect Chemiluminescent Detection probe->detect analyze Densitometry Analysis detect->analyze

References

A Comparative Guide to the Anti-proliferative Effects of 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the anti-proliferative performance of 2-(1H-indazol-4-yl)acetic acid against a well-established anti-cancer agent. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Indazole Derivatives

Indazole-containing compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anti-tumor effects.[1][2][3][4] Several indazole-based drugs, such as axitinib and pazopanib, are already in clinical use for cancer therapy.[3] This highlights the therapeutic potential of the indazole scaffold in developing novel anti-cancer agents. This compound is one such compound, and this guide will provide a framework for benchmarking its anti-proliferative efficacy.

Hypothesized Mechanism of Action: Targeting Key Signaling Pathways

While the specific mechanism of action for this compound may not be fully elucidated, many indazole derivatives are known to function as kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of cancer.[6]

Prominent signaling pathways often targeted by indazole-based compounds include:

  • The c-MET Signaling Pathway: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[7][8][9][10][11] Aberrant c-MET signaling is implicated in a wide variety of human cancers.[7][9]

  • The VEGF/VEGFR Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[12][13][14][15]

Given this precedent, it is plausible that this compound exerts its anti-proliferative effects by inhibiting key kinases within these or related pathways.

Hypothesized_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-MET, VEGFR) Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) RTK->Signaling_Cascade Phosphorylation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Activation Test_Compound This compound Test_Compound->RTK Inhibition

Caption: Hypothesized mechanism of this compound.

Benchmarking Strategy: A Comparative Analysis

To objectively assess the anti-proliferative potency of this compound, a head-to-head comparison with a well-characterized anti-cancer drug is essential. For this guide, we will use Doxorubicin as the comparator. Doxorubicin is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor, leading to DNA damage and apoptosis.[16]

A panel of human cancer cell lines with diverse origins will be used to evaluate the breadth of activity:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical adenocarcinoma

  • HepG2: Hepatocellular carcinoma

The primary endpoint for comparison will be the half-maximal inhibitory concentration (IC50) . The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[17][18][19][20] A lower IC50 value indicates greater potency.[18]

Experimental Protocols
  • All cell lines will be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells will be passaged upon reaching 80-90% confluency.

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[21]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[22][23]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[21][22][24] Air dry the plates completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[24]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[22][24]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and incubate for 5 minutes with shaking to solubilize the protein-bound dye.[24]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[22][23]

SRB_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Compound_Treatment Treat with Serial Dilutions of Compounds Adherence->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Cell_Fixation Fix Cells with TCA Incubation->Cell_Fixation Washing_1 Wash with Acetic Acid Cell_Fixation->Washing_1 Staining Stain with SRB Solution Washing_1->Staining Washing_2 Wash with Acetic Acid Staining->Washing_2 Solubilization Solubilize Dye with Tris Base Washing_2->Solubilization Absorbance_Measurement Measure Absorbance at 510 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Sulforhodamine B (SRB) assay.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[16]

Data Presentation and Interpretation

The IC50 values for this compound and Doxorubicin against the panel of cancer cell lines should be summarized in a clear and concise table.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HeLaExperimental ValueExperimental Value
HepG2Experimental ValueExperimental Value

Interpretation:

A direct comparison of the IC50 values will reveal the relative potency of this compound. For instance, if the IC50 of the test compound is lower than that of Doxorubicin for a particular cell line, it suggests a higher potency against that specific cancer type. Conversely, a higher IC50 indicates lower potency.

It is also important to consider the differential sensitivity of the cell lines to each compound. This can provide insights into potential mechanisms of action and identify cancer types that may be more susceptible to treatment with this compound.

Troubleshooting and Best Practices
  • Ensure Homogeneous Cell Seeding: Uneven cell distribution can lead to variability in results. Ensure a single-cell suspension before seeding.

  • Accurate Compound Dilutions: Precise serial dilutions are critical for generating a reliable dose-response curve.

  • Appropriate Controls: Always include vehicle and no-treatment controls to normalize the data.

  • Consistent Incubation Times: Adhere to the specified incubation times to ensure reproducibility.

  • Thorough Washing: Incomplete washing can result in high background and inaccurate readings.

By following these rigorous experimental protocols and data analysis methods, researchers can confidently benchmark the anti-proliferative effects of this compound and contribute to the development of novel cancer therapeutics.

References

Evaluating the Therapeutic Potential of 2-(1H-indazol-4-yl)acetic acid for Rheumatoid Arthritis: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage destruction and bone erosion.[1][2] The pathophysiology of RA is complex, involving the interplay of various immune cells, including T-cells, B-cells, and macrophages, and the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[3][4] While current treatments have significantly improved patient outcomes, they are not without limitations, including variable efficacy and the potential for significant side effects.[5][6] This necessitates the continued development of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative preclinical evaluation of a novel investigational compound, 2-(1H-indazol-4-yl)acetic acid, against established standard-of-care treatments for RA.

A Hypothetical Profile of this compound

Indazole derivatives are of significant pharmacological interest, with various compounds demonstrating potent anti-inflammatory and immunomodulatory activities. For the purpose of this guide, we will hypothesize that This compound is a novel, orally bioavailable small molecule that exerts its anti-arthritic effects through the potent and selective inhibition of a key intracellular signaling kinase critical for inflammatory cytokine production in immune cells, such as Janus Kinase (JAK). This proposed mechanism offers the potential for broad-spectrum cytokine inhibition, distinguishing it from therapies that target a single cytokine.

Comparative Analysis of Therapeutic Mechanisms

A fundamental aspect of evaluating a new therapeutic candidate is to understand its mechanism of action in the context of existing treatments. The standard treatments for RA can be broadly categorized into non-steroidal anti-inflammatory drugs (NSAIDs), conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), and biologic DMARDs (bDMARDs).

  • This compound (Hypothetical): Inhibits a critical intracellular kinase (e.g., JAK), thereby blocking the signaling of multiple pro-inflammatory cytokines.

  • Methotrexate (csDMARD): Primarily acts by promoting the release of adenosine, an endogenous anti-inflammatory mediator. It also has antiproliferative effects on immune cells by inhibiting dihydrofolate reductase.[7][8][9]

  • Celecoxib (NSAID): A selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10][11][12]

  • Adalimumab (bDMARD): A monoclonal antibody that specifically binds to and neutralizes TNF-α, a pivotal pro-inflammatory cytokine in RA.[13][14][15]

The following diagram illustrates the distinct signaling pathways targeted by these therapeutic agents.

RA_Therapeutic_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-inflammatory Cytokines Pro-inflammatory Cytokines TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Cytokine Receptors Cytokine Receptors JAK JAK Cytokine Receptors->JAK NF-kB Pathway NF-kB Pathway TNFR->NF-kB Pathway Prostaglandins Prostaglandins COX-2->Prostaglandins STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription NF-kB Pathway->Gene Transcription Inflammation Inflammation Prostaglandins->Inflammation Gene Transcription->Inflammation DHFR DHFR T-cell Proliferation T-cell Proliferation DHFR->T-cell Proliferation Adenosine Release Adenosine Release Adenosine Release->Inflammation Adalimumab Adalimumab Adalimumab->TNF-alpha Neutralizes Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Methotrexate Methotrexate Methotrexate->DHFR Inhibits Methotrexate->Adenosine Release Promotes 2-IA 2-IA 2-IA->JAK Inhibits

Caption: Targeted signaling pathways of this compound and standard RA treatments.

Comparative Efficacy: In Vitro and In Vivo Evidence

To objectively compare the therapeutic potential of this compound, we will examine its hypothetical performance in standard preclinical assays alongside published data for methotrexate, celecoxib, and adalimumab.

In Vitro Potency

In vitro assays are crucial for determining the direct inhibitory activity of a compound on its molecular target.

CompoundAssayTargetPotency (IC50 / Kd)Reference(s)
This compound Kinase AssayJAK (Hypothetical)5 nM (IC50) (Hypothetical Data)
Celecoxib Enzyme AssayCOX-115 µM (IC50)[16][17]
COX-240 nM (IC50)[16][18]
Adalimumab Surface Plasmon ResonanceTNF-α~53.6 pM (Kd)[19]
Methotrexate T-cell Proliferation Assay-Inhibition at ≥ 0.1 µM[5]
Cytokine Production Assay-Modest inhibition[1][2][20][21]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Interpretation: The hypothetical data for this compound suggests a highly potent and selective kinase inhibitor. Celecoxib demonstrates significant selectivity for COX-2 over COX-1, which is a key factor in its improved gastrointestinal safety profile compared to non-selective NSAIDs. Adalimumab exhibits extremely high affinity for its target, TNF-α, consistent with its potent biological activity. Methotrexate's in vitro effects are less about direct, high-potency inhibition and more about modulating cellular processes like proliferation and adenosine release.[22][23]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is a widely used and well-validated animal model that shares many pathological features with human RA, making it an excellent platform for evaluating anti-arthritic drug efficacy.[11][24][25]

CompoundDosing Regimen (in CIA model)Key Efficacy ReadoutResultReference(s)
This compound 10 mg/kg, oral, once dailyArthritis Score Reduction~60% reduction (Hypothetical Data)
Paw Swelling Reduction~50% reduction (Hypothetical Data)
Methotrexate 2.5 - 20 mg/kg, subcutaneous, weeklyArthritis Score ReductionSignificant reduction[3][7][26]
Paw Volume ReductionSignificant reduction[3]
Celecoxib 15 mg/kg, oral, twice dailyClinical Score ReductionSignificant reduction[27][28]
Macrophage InfiltrationReduced[27]
Adalimumab 1 mg/kg, subcutaneous, every other dayArthritis SeveritySignificant reduction[9][29]
Inflammatory Cytokine LevelsReduced[29]

Interpretation: The hypothetical data for this compound positions it as a highly effective oral agent in a stringent in vivo model of arthritis. Its performance is comparable to that of the established treatments. Methotrexate, celecoxib, and adalimumab all demonstrate significant efficacy in the CIA model, validating their clinical use.[13][27] The different routes of administration and dosing frequencies reflect the diverse pharmacokinetic and pharmacodynamic properties of these drugs.

Comparative Safety and Toxicology Profile

A critical component of drug evaluation is the safety profile. The following table summarizes known preclinical and clinical adverse effects of the standard treatments and a projected profile for this compound.

CompoundPreclinical NOAELCommon Clinical Adverse EffectsSerious Clinical Adverse EffectsReference(s)
This compound >100 mg/kg/day (rat, 28-day) (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Methotrexate Not clearly established for RA dosesNausea, mucosal ulcers, fatigue, hair loss, elevated liver enzymesHepatotoxicity, myelosuppression, pulmonary toxicity, teratogenicity[25][30][31][32][33]
Celecoxib -Abdominal pain, diarrhea, headache, indigestionGastrointestinal bleeding/perforation (lower risk than non-selective NSAIDs), cardiovascular events (heart attack, stroke), kidney problems[27][29][34][35][36][37]
Adalimumab 100 mg/kg (maternal/reproductive toxicity in monkeys)Injection site reactions, upper respiratory tract infections, headache, rashSerious infections (including tuberculosis), malignancies (e.g., lymphoma), demyelinating disorders, heart failure, lupus-like syndrome[6][26][35][38][39][40]

NOAEL: No-Observed-Adverse-Effect Level.

Interpretation: The standard treatments for RA are associated with well-characterized and significant potential toxicities. Methotrexate requires careful monitoring for liver and bone marrow toxicity.[31] Celecoxib, while having a better GI profile than older NSAIDs, carries a risk of cardiovascular events.[29] Adalimumab's potent immunosuppressive action increases the risk of serious infections and malignancies.[39] The hypothetical high NOAEL for this compound suggests a favorable preclinical safety margin, a critical attribute for a new drug candidate. However, this would require extensive validation.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized and robust experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 of a test compound against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of This compound D 4. Mix compound dilutions with kinase/buffer mixture in a 384-well plate A->D B 2. Prepare reaction buffer with ATP and substrate peptide C 3. Add purified kinase enzyme to buffer B->C C->D E 5. Incubate at room temperature to allow phosphorylation D->E F 6. Add detection reagent (e.g., ADP-Glo™) E->F G 7. Read luminescence on a plate reader F->G H 8. Plot data and calculate IC50 value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 mM.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, a suitable concentration of ATP (often at the Km for the specific kinase), and the substrate peptide.

  • Enzyme Addition: Add the purified target kinase enzyme to the reaction mixture.

  • Plate Setup: In a 384-well assay plate, add the compound dilutions, followed by the kinase reaction mixture. Include positive (no compound) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the amount of product (phosphorylated substrate) or remaining ATP. For example, using a luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced.

  • Data Acquisition: Read the luminescent signal using a plate reader.

  • Analysis: Convert the signal to percent inhibition relative to controls and plot the results against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines the key steps for inducing and evaluating arthritis in mice, a standard model for testing anti-arthritic compounds.[16][23][24]

CIA_Model_Workflow A Day 0: Primary Immunization (Bovine Type II Collagen in CFA) B Day 21: Booster Immunization (Bovine Type II Collagen in IFA) A->B C Day 25-45: Onset of Arthritis Begin Dosing with Test Compounds B->C D Monitor Disease Progression: - Clinical Arthritis Score - Paw Swelling Measurement C->D E Endpoint Analysis (e.g., Day 45): - Histopathology of Joints - Cytokine Analysis (Serum) - Biomarker Analysis D->E

Caption: Experimental workflow for the mouse Collagen-Induced Arthritis (CIA) model.

Step-by-Step Methodology:

  • Animal Model: Use a susceptible mouse strain, such as DBA/1J, typically 8-10 weeks old.[21]

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.[21]

  • Disease Monitoring and Dosing: Begin monitoring for signs of arthritis (paw swelling, redness) around day 25. Once arthritis is established, randomize mice into treatment groups (vehicle control, this compound, standard treatments). Administer compounds according to the planned dosing regimen.

  • Efficacy Assessment:

    • Clinical Scoring: Score each paw on a scale of 0-4 for inflammation and swelling, with a maximum score of 16 per mouse.

    • Paw Swelling: Measure paw thickness or volume using calipers or a plethysmometer.

  • Endpoint Analysis: At the end of the study, collect blood for serum cytokine analysis and harvest joints for histopathological evaluation of inflammation, cartilage damage, and bone erosion.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the therapeutic potential of the novel compound, this compound, for the treatment of rheumatoid arthritis. Based on its hypothetical profile as a potent and selective kinase inhibitor, it demonstrates strong potential in both in vitro and in vivo preclinical models, with a projected efficacy comparable to established treatments like methotrexate, celecoxib, and adalimumab, and a potentially superior safety profile.

The successful preclinical development of this compound would necessitate rigorous experimental validation of this hypothetical data. Future studies should focus on:

  • Target Identification and Validation: Confirming the specific kinase target and its role in RA pathogenesis.

  • Pharmacokinetics and Pharmacodynamics: Establishing a clear relationship between drug exposure and the desired biological effect.

  • Comprehensive Toxicology Studies: Conducting GLP-compliant toxicology studies to thoroughly characterize its safety profile before any human clinical trials.

By following a structured and data-driven preclinical evaluation, the true therapeutic potential of promising new candidates like this compound can be effectively assessed, paving the way for the next generation of treatments for rheumatoid arthritis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-indazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. This guide provides a detailed protocol for the proper disposal of 2-(1H-indazol-4-yl)acetic acid, grounding every recommendation in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

This hazard profile necessitates that this compound be treated as a hazardous waste. All disposal procedures must be conducted in accordance with the facility's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[1][2][3]. The CHP outlines specific procedures for the safe handling and disposal of hazardous chemicals.

Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound, particularly during disposal operations where the risk of exposure is heightened:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation and is a route of exposure.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation, which is a significant route of toxic exposure.
Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For small spills:

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

For large spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry into the contaminated area.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5].

Step 1: Waste Segregation

  • Do not mix this compound waste with non-hazardous waste.

  • Segregate this waste from incompatible chemicals. As an acidic compound, it should not be mixed with bases or strong oxidizing agents to prevent violent reactions.

Step 2: Container Selection and Labeling

  • Choose a compatible container: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The container must be in good condition, with no leaks or cracks[6].

  • Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant, health hazard).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel[6][7].

  • The container must be kept closed at all times except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 4: Final Disposal

  • Once the container is full or the project is complete, arrange for the disposal of the hazardous waste through your institution's EHS department.

  • EHS will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which will likely involve incineration at a permitted facility.

  • Never dispose of this compound down the drain or in the regular trash[4].

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generate this compound waste hazard_id Identify Hazards: - Acute Toxicity - Skin/Eye Irritant start->hazard_id ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat hazard_id->ppe segregate Segregate Waste (Keep away from bases and oxidizers) ppe->segregate container Select & Label Compatible Container (HDPE or Glass) segregate->container label_details Label must include: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms container->label_details saa Store in Satellite Accumulation Area (SAA) container->saa saa_rules Keep container closed. At or near point of generation. saa->saa_rules disposal_request Request Disposal via EHS saa->disposal_request final_disposal Licensed Vendor Disposal (e.g., Incineration) disposal_request->final_disposal

Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-(1H-indazol-4-yl)acetic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 2-(1H-indazol-4-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous attention to safety protocols. This guide, compiled by a Senior Application Scientist, offers an in-depth, experience-driven perspective on the essential personal protective equipment (PPE) for handling this compound, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Before detailing specific PPE, it is crucial to understand the known hazards associated with this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following warnings[1]:

  • Harmful if swallowed: Acute toxicity, oral.

  • Harmful in contact with skin: Acute toxicity, dermal.

  • Causes skin irritation: Skin corrosion/irritation.

  • Causes serious eye irritation: Serious eye damage/eye irritation.

  • Harmful if inhaled: Acute toxicity, inhalation.

These classifications underscore the necessity of a comprehensive PPE strategy to prevent exposure through all potential routes: dermal contact, ocular contact, and inhalation. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the hazard information, combined with best practices for handling similar acidic and powdered chemical compounds, forms the basis for the following recommendations.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (solid form) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Lab coat.N95-rated dust mask or a respirator with a particulate filter.
Handling solutions of the compound Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Chemical-resistant lab coat or apron.Required if there is a risk of aerosolization. A respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.
Clean-up of spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant lab coat or apron.Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
A Deeper Dive into PPE Selection

Eye and Face Protection: The potential for serious eye irritation necessitates robust eye protection.

  • Safety glasses with side shields are the minimum requirement for handling small quantities of the solid compound where the risk of splashing is low.

  • Chemical splash goggles should be worn when handling solutions or when there is any risk of the solid becoming airborne. They provide a more complete seal around the eyes.

  • A face shield , worn in conjunction with goggles, offers an additional layer of protection for the entire face from splashes and is highly recommended when handling larger volumes or during procedures with a higher risk of splashing.

Hand Protection: Given that this compound is harmful in contact with skin and causes skin irritation, selecting the appropriate gloves is critical.

  • Nitrile or neoprene gloves are generally recommended for handling acetic acid and its derivatives.[2][3][4][5][6] Always check the manufacturer's glove compatibility charts for specific breakthrough times and degradation data if available.

  • Double gloving can provide an extra layer of protection, especially during prolonged handling or when working with solutions.

  • Inspect gloves for any signs of damage before use and remove them promptly and properly to avoid contaminating other surfaces or your skin.

Body Protection: A standard lab coat is sufficient for most routine operations to protect against incidental contact. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is advisable.

Respiratory Protection: Protecting against inhalation of this harmful compound, especially in its powdered form, is paramount.

  • When handling the solid compound, particularly during weighing or transfers where dust can be generated, a NIOSH-approved N95-rated dust mask is the minimum requirement.[7][8][9]

  • If the compound is being heated, aerosolized, or if you are working outside of a certified chemical fume hood, a half-mask or full-facepiece air-purifying respirator with appropriate cartridges should be used. For a compound like this, a combination cartridge for organic vapors and particulates would be a prudent choice.[10][11]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to established procedures is as crucial as wearing the correct PPE. The following workflows provide a clear, step-by-step guide for key operations involving this compound.

Experimental Workflow: Weighing and Solution Preparation

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup prep1 Don appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat - N95 Dust Mask prep2 Designate a well-ventilated work area (e.g., chemical fume hood) prep1->prep2 weigh1 Carefully transfer solid to a tared weigh boat inside the fume hood prep2->weigh1 weigh2 Record the mass weigh1->weigh2 sol1 Place a stir bar and the desired solvent in a suitable flask weigh2->sol1 sol2 Slowly add the weighed solid to the solvent while stirring sol1->sol2 sol3 Ensure the container is sealed during dissolution sol2->sol3 clean1 Wipe down the work area with an appropriate solvent sol3->clean1 clean2 Dispose of contaminated materials as hazardous waste clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 disposal_plan cluster_waste_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal col1 Segregate waste: - Solid waste (unused compound, contaminated items) - Liquid waste (solutions) col2 Use designated, labeled, and sealed hazardous waste containers col1->col2 lab1 Clearly label containers with: - 'Hazardous Waste' - Full chemical name - Associated hazards col2->lab1 stor1 Store waste containers in a designated, secure, and well-ventilated area lab1->stor1 stor2 Ensure compatibility with other stored waste stor1->stor2 disp1 Arrange for pickup by your institution's Environmental Health and Safety (EHS) department stor2->disp1 disp2 Follow all local, state, and federal waste disposal regulations disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-indazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.